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  • Product: Cytidine triphosphate disodium dihydrate
  • CAS: 81012-87-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Cytidine Triphosphate (CTP) Disodium Dihydrate

Abstract: Cytidine triphosphate (CTP) is a pivotal pyrimidine nucleotide essential for numerous biochemical pathways, most notably as a fundamental precursor for RNA synthesis.[1][2] It also plays a critical role in cell...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Cytidine triphosphate (CTP) is a pivotal pyrimidine nucleotide essential for numerous biochemical pathways, most notably as a fundamental precursor for RNA synthesis.[1][2] It also plays a critical role in cellular metabolism, including the biosynthesis of glycerophospholipids and protein glycosylation.[1][2][3] The disodium dihydrate salt of CTP is the most common form utilized in research, pharmaceutical development, and diagnostic applications due to its enhanced stability and solubility. This guide provides a comprehensive overview of the core physicochemical properties of Cytidine triphosphate disodium dihydrate, offering critical data and field-proven methodologies for its handling, characterization, and application.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of CTP disodium dihydrate is the bedrock of its effective use in any experimental context. These properties dictate everything from accurate stock solution preparation to the interpretation of analytical data.

PropertyValueSource(s)
Chemical Name Cytidine 5'-(tetrahydrogen triphosphate), disodium salt, dihydrate[4]
Synonyms 5'-CTP disodium dihydrate, Cytidine triphosphate disodium[3][5]
CAS Number 81012-87-5[3][4][5][6]
Molecular Formula C₉H₁₄N₃Na₂O₁₄P₃·2H₂O[4][5]
Molecular Weight 563.15 g/mol (as dihydrate)[3][5]
Appearance White to off-white crystalline powder[1][3][5]
Melting Point 215-218 °C (419-424.4 °F)[1][4][5]

Solubility Profile

The solubility of CTP disodium dihydrate is a key practical parameter. Its high polarity, conferred by the triphosphate chain and the ribose hydroxyl groups, governs its behavior in common laboratory solvents.

SolventSolubilityRationale & Expert Insights
Water Highly Soluble (≥50 mg/mL)[1][7]The disodium salt form significantly enhances aqueous solubility. The multiple phosphate groups are readily hydrated, making water the solvent of choice. For high concentrations (e.g., >100 mg/mL), sonication may be required to expedite dissolution.[3] Always use high-purity, nuclease-free water to prevent enzymatic degradation.
Ethanol InsolubleThe non-polar nature of ethanol cannot overcome the lattice energy of the ionic salt or effectively solvate the highly polar CTP molecule.
DMSO Sparingly SolubleWhile DMSO is a powerful polar aprotic solvent, it is generally not recommended for CTP. Aqueous buffers are superior for maintaining structural integrity and biological activity.

Stability and Storage: Ensuring Experimental Integrity

The stability of CTP is paramount for reproducible results. As a high-energy phosphate compound, it is susceptible to hydrolysis. Understanding its stability profile is critical for proper handling and storage.

  • pH Stability: CTP is most stable in neutral to slightly alkaline aqueous solutions (pH 7.0-8.5). In acidic conditions (pH < 4), the pyrophosphate bonds are susceptible to hydrolysis, leading to the formation of Cytidine diphosphate (CDP), Cytidine monophosphate (CMP), and ultimately, cytidine. This degradation pathway is a crucial consideration when preparing buffered solutions for enzymatic assays.

  • Thermal Stability: In its solid, crystalline form, CTP disodium dihydrate is stable when stored correctly.[8] However, in solution, it is sensitive to elevated temperatures. Long-term storage of CTP solutions should be at -20°C or -80°C.[3][5][6][9] Repeated freeze-thaw cycles should be avoided as they can lead to gradual hydrolysis; it is best practice to aliquot stock solutions into single-use volumes.[3]

  • Hygroscopicity: The dihydrate form indicates the presence of water within the crystal lattice. The compound is hygroscopic, meaning it can absorb additional moisture from the atmosphere.[1] This is a critical consideration for accurate weighing. To ensure precise concentration calculations, the material should be handled in a low-humidity environment (e.g., a glove box) or weighed quickly after being removed from desiccated storage.

  • Storage Recommendations: For long-term viability, CTP disodium dihydrate powder should be stored at -20°C in a tightly sealed container with a desiccant.[1][5][6][8][9] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Analytical Characterization Methodologies

Confirming the identity, purity, and concentration of CTP is essential for quality control and for validating experimental outcomes. The following are standard, field-proven methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the gold standard for assessing the purity of CTP and quantifying it relative to its potential hydrolysis products (CDP, CMP).

Causality Behind Experimental Choices:

  • Stationary Phase: A porous graphitic carbon (PGC) or C18 reverse-phase column is typically used. PGC columns offer excellent retention for highly polar compounds like nucleotides.[10][11]

  • Mobile Phase: An ion-pairing agent, such as hexylamine or another amine, is often included in the aqueous mobile phase.[11] This agent forms a neutral complex with the negatively charged phosphate groups of CTP, enhancing its retention on the non-polar stationary phase and enabling separation from less-phosphorylated species.

  • Detection: UV detection at approximately 272 nm is used, corresponding to the absorbance maximum of the cytosine base.[11]

Self-Validating Experimental Protocol: HPLC Purity Assay

  • Mobile Phase Preparation:

    • Eluent A: 5 mM hexylamine and 0.4% (v/v) diethylamine (DEA) in nuclease-free water, pH adjusted to 10 with acetic acid.[11]

    • Eluent B: Acetonitrile/Water (50/50, v/v).[11]

  • Sample Preparation:

    • Accurately weigh and dissolve CTP disodium dihydrate in nuclease-free water to a final concentration of ~1 mg/mL.

    • Prepare standards of CTP, CDP, and CMP for retention time comparison and purity analysis.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Porous Graphitic Carbon (e.g., Hypercarb), 5 µm, 50 mm x 2.1 mm.[11]

    • Flow Rate: 0.3 mL/min.[11]

    • Column Temperature: 30°C.[11]

    • Gradient: A linear gradient from 0% to 50% Eluent B over 20 minutes.

    • Injection Volume: 10 µL.

    • Detection: UV at 272 nm.[11]

  • Data Analysis:

    • Integrate the peak areas for CTP and any impurity peaks.

    • Calculate purity as: (Area_CTP / Total_Area_All_Peaks) * 100%. A purity of ≥95% is common for research-grade material.[9]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides unambiguous confirmation of the molecular weight of CTP.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in negative mode is the method of choice. The phosphate groups readily deprotonate, forming negative ions that are easily detected.

  • Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity, making it ideal for quantifying CTP in complex biological matrices.

[10][11]Self-Validating Experimental Protocol: LC-MS/MS Confirmation

  • Sample Preparation: Prepare a dilute solution of CTP (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system as described above.

  • MS Parameters (Negative ESI Mode):

    • Ion Spray Voltage: -3.0 kV to -4.5 kV. [12] * Source Temperature: ~150°C. [13] * MRM Transition: For CTP (anhydrous formula weight ~483.16), the parent ion [M-H]⁻ is m/z 482. The most common fragmentation is the loss of the gamma-phosphate, leading to a CDP fragment. A characteristic transition to monitor would be m/z 482 -> 159 (pyrophosphate fragment) or m/z 482 -> 402 (CDP fragment).

  • Data Analysis: The presence of a peak at the expected m/z for the parent ion and its characteristic fragments confirms the identity of CTP.

Diagram: Logical Relationship for MS Analysis of CTP

MS_Logic Parent CTP (Anion) [M-H]⁻ m/z 482 Fragment1 CDP Fragment [M-H-PO₃]⁻ m/z 402 Parent->Fragment1 Loss of PO₃ Fragment2 Pyrophosphate [P₂O₇H₃]⁻ m/z 159 Parent->Fragment2 Fragmentation Fragment3 Ribose-Phosphate Fragment Parent->Fragment3 Fragmentation

Caption: Expected ionic species of CTP in negative mode ESI-MS analysis.

Biological Context and Significance

CTP is more than a simple building block; it is a central node in cellular metabolism and a key target in drug development.

  • Nucleic Acid Synthesis: CTP is one of the four essential ribonucleoside triphosphates required by RNA polymerases for the transcription of DNA into RNA. *[1] Phospholipid Metabolism: CTP is crucial for the synthesis of phospholipids, such as phosphatidylcholine, which are major components of cell membranes. *[1] Enzyme Regulation: CTP acts as an allosteric inhibitor of aspartate carbamoyltransferase, a key regulatory enzyme in the de novo pyrimidine biosynthesis pathway. This feedback inhibition helps maintain balanced nucleotide pools within the cell. *[2] Drug Development Target: The enzyme that synthesizes CTP, CTP synthase (CTPS), is a validated drug target for infectious diseases and various cancers. I[14][15]nhibiting CTPS depletes the cellular CTP pool, which can halt the proliferation of rapidly dividing cancer cells or pathogens.

Cytidine triphosphate disodium dihydrate is a cornerstone reagent in molecular biology, biochemistry, and drug discovery. A thorough understanding of its physicochemical properties—from its molecular weight and solubility to its stability and analytical signatures—is not merely academic. It is a prerequisite for designing robust experiments, generating reliable data, and ultimately, advancing scientific discovery. The protocols and data presented in this guide serve as an authoritative resource for researchers dedicated to achieving the highest standards of scientific integrity and technical excellence.

References

  • Cytidine 5'-Triphosphate, Sodium (CTP), 1 g - Cytiva: United States SDS Biopharma. [Link]

  • 5'-Ctp (Cytidine triphosphate) CAS 65-47-4 | SDS | HazComFast. [Link]

  • CTP synthase: the hissing of the cellular serpent - PMC - NIH. [Link]

  • Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - Sygnature. [Link]

  • Cytidine triphosphate disodium | C9H14N3Na2O14P3 | CID 16219171 - PubChem. [Link]

  • Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC. [Link]

  • Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed. [Link]

  • CTP synthase – Knowledge and References - Taylor & Francis. [Link]

  • Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC. [Link]

  • Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - ResearchGate. [Link]

  • New insights for the preparation of cytidine containing nucleotides using a soluble ether-linked polyethylene glycol support. [Link]

  • Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies. [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic - SciSpace. [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles - RSC Publishing. [Link]

  • Cytidine triphosphate - Wikipedia. [Link]

  • Hygroscopicity and cloud condensation nucleation activities of hydroxyalkylsulfonates. [Link]

  • Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes - MDPI. [Link]

  • Hygroscopic properties of NaCl and NaNO3 mixture particles as reacted inorganic sea-salt aerosol surrogates - ACP. [Link]

  • Journal of Chromatography B - CDC Stacks. [Link]

Sources

Exploratory

The Role of Cytidine Triphosphate (CTP) in RNA Synthesis: From Cellular Kinetics to Commercial mRNA Therapeutics

Executive Summary Cytidine triphosphate (CTP) is an indispensable pyrimidine ribonucleotide required for the synthesis of RNA. While traditionally viewed merely as a passive building block, modern biochemical engineering...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytidine triphosphate (CTP) is an indispensable pyrimidine ribonucleotide required for the synthesis of RNA. While traditionally viewed merely as a passive building block, modern biochemical engineering and transcriptomics reveal that CTP acts as a critical regulatory node. Because CTP maintains the lowest baseline concentration among the four canonical ribonucleotides in the cellular pool, its availability directly dictates the processivity of RNA polymerases and the fidelity of transcription. This whitepaper explores the mechanistic causality of CTP in RNA synthesis, the enzymatic regulation of CTP Synthase (CTPS), and advanced protocols for optimizing CTP concentrations in commercial in vitro transcription (IVT) for mRNA therapeutics.

Biochemical Causality: De Novo Synthesis and CTPS Regulation

Unlike ATP or GTP, which are abundant due to their roles in energy metabolism and signal transduction, CTP biosynthesis is a highly regulated, rate-limiting bottleneck. CTP is synthesized via the de novo pathway by Cytidine Triphosphate Synthase (CTPS), which catalyzes the conversion of Uridine Triphosphate (UTP) to CTP 1.

This enzymatic conversion is not a simple single-step reaction; it requires ATP as an energy source and glutamine as an ammonia donor, effectively linking pyrimidine synthesis to cellular nitrogen metabolism 2. Furthermore, CTPS is allosterically activated by GTP, a mechanism that ensures the cell maintains a strict stoichiometric balance between purine and pyrimidine pools prior to the initiation of RNA transcription 2.

CTP_Biosynthesis UTP UTP (Uridine Triphosphate) CTPS CTP Synthase (CTPS) Rate-Limiting Enzyme UTP->CTPS Substrate ATP ATP + Glutamine ATP->CTPS Energy & NH3 Donor CTP CTP (Cytidine Triphosphate) CTPS->CTP Catalysis CTP->CTPS Feedback Inhibition RNA RNA Synthesis (Transcription) CTP->RNA RNA Pol Incorporation GTP GTP (Allosteric Activator) GTP->CTPS Allosteric Activation

De novo CTP biosynthesis pathway highlighting CTPS regulation and its role in RNA transcription.

Transcriptional Dynamics: RNA Polymerase Processivity

During transcription, RNA polymerase (RNAP) progresses along the DNA template, incorporating CTP whenever it encounters a guanine base. The incorporation is driven thermodynamically by the release and subsequent hydrolysis of pyrophosphate (PPi).

However, the kinetics of RNAP are highly sensitive to local CTP concentrations. Research demonstrates that immediately following transcript initiation, RNA polymerase II is prone to strong natural pausing, particularly after synthesizing specific pyrimidine-rich sequences (e.g., 5'-ACUCUCU) 3. If CTP levels are suboptimal, this pausing leads to repeated cycles of upstream slippage of the RNA-DNA hybrid, resulting in synthesized transcripts that are aberrantly longer than the template sequence 3. This highlights the necessity of maintaining saturated CTP levels to ensure continuous polymerase processivity and transcript fidelity.

Engineering In Vitro Transcription (IVT) for mRNA Therapeutics

In the commercial manufacturing of mRNA vaccines and therapeutics, T7 RNA polymerase is utilized for IVT. Historically, IVT protocols utilized equimolar concentrations of all four NTPs. However, because mRNA sequences rarely feature an exactly equal distribution of bases, equimolar ratios inevitably lead to the premature depletion of the most heavily utilized nucleotide (often CTP or GTP in structured regions), causing premature transcriptional termination and the generation of fragmented mRNA impurities 4.

Advanced high-throughput algorithmic optimization of IVT reactions has proven that tuning individual NTP concentrations—specifically preventing CTP starvation—significantly reduces the formation of immunostimulatory double-stranded RNA (dsRNA) byproducts and improves overall mRNA purity 5. Furthermore, the catalytic efficiency of T7 polymerase is strictly dependent on the ratio of Magnesium ions (Mg2+) to total NTPs. Design-of-experiments (DoE) methodologies have established that a precise molecular ratio of 1:1.875 between total NTPs and Mg2+ is required to maximize RNA yield 6.

Quantitative Data Summary: IVT Optimization Parameters
ParameterStandard IVT ConditionOptimized IVT ConditionMechanistic Impact
NTP Ratio Equimolar (e.g., 10 mM each)Sequence-dependent (Algorithmically tuned)Prevents CTP/GTP starvation, eliminating premature termination and fragmented mRNA.
Mg2+ : Total NTPs Variable (often >2:1)1 : 1.875Balances catalytic cofactor availability without precipitating NTPs or causing RNA hydrolysis.
T7 Polymerase Conc. 100 U/μLTitrated to templatePrevents enzyme crowding and copy-back synthesis, reducing dsRNA byproduct formation.
mRNA Integrity ~85%>91%Yields highly processive, full-length transcripts suitable for in vivo translation.

Step-by-Step Methodology: Algorithmic Optimization of IVT

To ensure a self-validating system, the following protocol integrates real-time analytical monitoring with sequence-specific stoichiometric balancing.

Phase 1: Reaction Assembly & Stoichiometric Balancing

  • Sequence Profiling: Analyze the target DNA template to determine the exact molar ratio of A, U, G, and C bases required for the full-length transcript.

  • NTP Formulation: Instead of a standard equimolar mix, formulate the NTP mix to match the sequence profile. Causality: Supplying CTP in exact proportion to its demand prevents nucleotide starvation, which is the primary cause of T7 polymerase stalling and the generation of truncated mRNA fragments 4.

  • Cofactor Addition: Add MgCl2 to achieve a strict 1:1.875 molar ratio relative to the total NTP concentration. Causality: Free Mg2+ catalyzes RNA degradation; chelating it precisely with NTPs protects the nascent RNA while providing enough cofactor for the polymerase active site 6.

Phase 2: Transcription and Real-Time Monitoring 4. Initiation: Add T7 RNA Polymerase and incubate the reaction at 37°C. 5. AEX HPLC Monitoring: At 30-minute intervals, sample the reaction and analyze via Anion Exchange (AEX) HPLC. Causality: AEX HPLC provides baseline separation of individual NTPs, allowing you to quantify CTP consumption in real-time and validate that no single nucleotide becomes the rate-limiting factor during the 2-3 hour incubation [[7]]().

Phase 3: Quenching and Purification 6. Quenching: Terminate the reaction by adding DNase I (350 U/μL) and CaCl2 (3.5 mM) to degrade the DNA template, followed by 50 mM EDTA. Causality: EDTA rapidly chelates Mg2+, immediately halting T7 polymerase activity and preventing post-transcriptional addition of non-templated nucleotides. 7. Cellulose Purification: Pass the quenched reaction through a cellulose-based matrix. Causality: Cellulose selectively binds dsRNA impurities (which are potent TLR3 agonists) while allowing the high-integrity single-stranded mRNA to elute, ensuring immune compatibility for therapeutic use 8.

IVT_Workflow Template Linearized DNA Template IVT In Vitro Transcription (37°C, 1.5-3 hours) Template->IVT NTPs Optimized NTP Mix (ATP, GTP, UTP, CTP) NTPs->IVT Mg2 Mg2+ Cofactor (1:1.875 Ratio to NTPs) Mg2->IVT T7 T7 RNA Polymerase T7->IVT DNase DNase I Treatment IVT->DNase Quench & Degrade DNA Purification Cellulose Purification (dsRNA Removal) DNase->Purification Isolate ssRNA mRNA High-Integrity mRNA Purification->mRNA Final Product

Optimized In Vitro Transcription (IVT) workflow for high-yield, high-integrity mRNA production.

References

  • Title : Structural basis for ligand binding modes of CTP synthase. Source : PNAS. URL : 2

  • Title : CTP synthase: the hissing of the cellular serpent. Source : NIH. URL : 1

  • Title : Strong natural pausing by RNA polymerase II within 10 bases of transcription start may result in repeated slippage and reextension of the nascent RNA. Source : PubMed. URL : 3

  • Title : Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription. Source : NIH. URL : 4

  • Title : High-Throughput Algorithmic Optimization of In Vitro Transcription for SARS-CoV-2 mRNA Vaccine Production. Source : ACS Publications. URL : 5

  • Title : Optimization of mRNA synthesis and its cell expression for vaccine development. Source : bioRxiv. URL :8

  • Title : Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development. Source : Frontiers. URL : 7

  • Title : Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. Source : Imperial College London. URL : 6

Sources

Foundational

The Central Role of Cytidine Triphosphate (CTP) in Phospholipid Biosynthesis: Mechanistic Insights and Analytical Workflows

Executive Summary Cytidine triphosphate (CTP) is universally recognized for its role in nucleic acid synthesis, but its function as a high-energy liponucleotide precursor is equally critical for cellular membrane biogene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytidine triphosphate (CTP) is universally recognized for its role in nucleic acid synthesis, but its function as a high-energy liponucleotide precursor is equally critical for cellular membrane biogenesis. In eukaryotic systems, CTP drives two divergent, essential lipid synthesis networks: the Kennedy Pathway (producing phosphatidylcholine and phosphatidylethanolamine) and the CDP-Diacylglycerol (CDP-DAG) Pathway (producing phosphatidylinositol, phosphatidylglycerol, and cardiolipin)[1]. This technical guide provides an in-depth mechanistic analysis of CTP-dependent lipid biosynthesis, explores the allosteric and physical regulation of its rate-limiting enzymes, and outlines field-proven, self-validating protocols for quantifying cytidylyltransferase activity.

Mechanistic Framework of CTP-Dependent Pathways

The Kennedy Pathway: De Novo Synthesis of Phosphatidylcholine (PC)

Phosphatidylcholine (PC) constitutes the bulk of eukaryotic structural membranes. The de novo synthesis of PC relies entirely on the CDP-choline branch of the Kennedy pathway. Here, CTP acts as the cytidylyl group donor in a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) [2].

CCT catalyzes the condensation of CTP and phosphocholine to form CDP-choline and inorganic pyrophosphate (PPi). This step is highly regulated and rate-limiting[3]. The thermodynamic drive for this reaction is provided by the subsequent hydrolysis of PPi. The energized CDP-choline intermediate then donates its phosphocholine headgroup to diacylglycerol (DAG) via choline phosphotransferase (CPT) to yield mature PC.

The CDP-Diacylglycerol (CDP-DAG) Pathway

While the Kennedy pathway activates the hydrophilic headgroup, the CDP-DAG pathway utilizes CTP to activate the hydrophobic lipid backbone. Catalyzed by CDP-diacylglycerol synthase (CDS) (also known as CTP:phosphatidate cytidylyltransferase), CTP reacts with phosphatidic acid (PA) to form CDP-DAG[4].

This liponucleotide intermediate is the critical branch point for the synthesis of anionic phospholipids. In the endoplasmic reticulum, CDP-DAG reacts with inositol to form phosphatidylinositol (PI)[5]. In the mitochondria, it is the obligate precursor for phosphatidylglycerol (PG) and the mitochondria-specific lipid, cardiolipin (CL)[4].

CTP_Pathways CTP Cytidine Triphosphate (CTP) CCT CCT (Rate-Limiting) CTP->CCT CDS CDS CTP->CDS P_Choline Phosphocholine P_Choline->CCT CDP_Choline CDP-Choline PC Phosphatidylcholine (PC) CDP_Choline->PC + DAG PA Phosphatidic Acid (PA) PA->CDS CDP_DAG CDP-Diacylglycerol (CDP-DAG) PI Phosphatidylinositol (PI) CDP_DAG->PI + Inositol CL Cardiolipin (CL) CDP_DAG->CL Mitochondria CCT->CDP_Choline + PPi CDS->CDP_DAG + PPi

Figure 1: CTP-dependent phospholipid biosynthesis pathways.

Enzyme Kinetics and Membrane-Mediated Regulation

The cellular concentration of CTP must be tightly partitioned between nucleic acid synthesis and lipid biogenesis. The enzymes governing these pathways exhibit distinct kinetic profiles and regulatory mechanisms.

Kinetic Parameters

The affinity of CCT for its substrates dictates the flux through the Kennedy pathway. Studies on truncated mammalian CCT catalytic domains (e.g., CCTα236) reveal specific kinetic constants that inform in vitro assay design[2],[6].

Enzyme / ConstructSubstrateApparent Km​ Vmax​ Reference
Rat Liver CCT (Native)Phosphocholine0.17 mM12.6 µmol/min/mg[7]
Rat CCTα236 (Truncated)Phosphocholine2.49 mM3850 nmol/min/mg[6]
Rat CCTα236 (Truncated)CTP4.07 mM3850 nmol/min/mg[6]

Data Interpretation: The native enzyme exhibits a high affinity for phosphocholine, ensuring that under physiological conditions, the enzyme is highly specific to the PC pathway rather than alternative ethanolamine derivatives[7].

Causality of CCT Regulation: Curvature Strain and Phosphorylation

CCT exists in an auto-inhibited, soluble state in the cytosol. Its activation is not driven by simple allosteric ligand binding, but by interfacial activation at the membrane surface.

  • Physical Lipid Properties: CCT contains an amphipathic α-helical domain (Domain M) that acts as a sensor for membrane lipid packing defects. When membranes become enriched in "Class II" lipids—such as diacylglycerol (DAG) or unsaturated phosphatidylethanolamine (PE)—these lipids induce negative curvature strain[8]. The resulting lipid packing defects allow the hydrophobic face of Domain M to intercalate into the bilayer, relieving auto-inhibition and lowering the Km​ for CTP by up to 30-fold[8].

  • Phosphorylation State: The membrane-binding affinity of CCT is heavily modulated by its phosphorylation state. Highly phosphorylated CCT is repelled from the membrane and remains soluble (inactive)[9]. Dephosphorylation by protein phosphatases (often triggered by phospholipase C activity) is required for CCT to translocate to the membrane and synthesize CDP-choline[9].

Experimental Protocols: Validating CTP-Dependent Flux

To rigorously study CTP's role in phospholipid synthesis, researchers must employ self-validating experimental systems. The following protocols detail the quantification of CCT activity and its subcellular localization.

Protocol 1: Non-Radioactive HPLC Assay for CCT Activity

Historically, CCT activity was measured using 14 C-labeled phosphocholine[2]. However, modern workflows utilize High-Performance Liquid Chromatography (HPLC) to separate non-radioactive CDP-choline from CTP, eliminating radioactive hazards while providing high-resolution kinetic data[6].

Causality & Experimental Design:

  • Why use Ammonium Bicarbonate? The mobile phase utilizes 0.1 M ammonium bicarbonate (pH 7.4) with 2% acetonitrile. Ammonium bicarbonate acts as a volatile ion-pairing agent, neutralizing the highly charged phosphate groups of CTP and CDP-choline to allow retention on a non-polar C18 column, while maintaining compatibility with downstream Mass Spectrometry (LC-MS) if required[6].

  • Why 2% Acetonitrile? This specific organic modifier concentration ensures that the less polar product (CDP-choline) elutes distinctly from the highly polar substrate (CTP) without causing peak broadening.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 50 µL total volume, combine 20 mM Tris-HCl (pH 7.4), 12 mM MgCl 2​ , 89 mM NaCl, 10 mM DTT, 4.0 mM CTP, and 2.5 mM phosphocholine. Self-Validation Control: Prepare a parallel blank lacking the CCT enzyme to establish baseline CTP auto-hydrolysis.

  • Enzyme Addition: Initiate the reaction by adding 1 µg of purified CCT protein (or equivalent cell lysate). Incubate at 37°C for exactly 10 minutes with gentle agitation.

  • Termination: Stop the reaction by flash-freezing in liquid nitrogen or adding 50 µL of ice-cold methanol to precipitate proteins. Centrifuge at 15,000 × g for 10 minutes to clear the supernatant.

  • HPLC Separation: Inject 20 µL of the cleared supernatant onto a C18 reverse-phase column. Run an isocratic elution using 98% (0.1 M ammonium bicarbonate, pH 7.4) and 2% acetonitrile at a flow rate of 1.0 mL/min[6].

  • Quantification: Monitor absorbance at 280 nm (specific to the cytidine ring). Integrate the area under the curve (AUC) for the CDP-choline peak and interpolate against a standard curve of pure CDP-choline.

HPLC_Workflow Mix 1. Reaction Mix (CTP + P-Choline) Enzyme 2. Add CCT Enzyme (37°C, 10 min) Mix->Enzyme Quench 3. Methanol Quench & Centrifuge Enzyme->Quench Stop Reaction HPLC 4. C18 HPLC (Ammonium Bicarb/ACN) Quench->HPLC Supernatant Detect 5. UV Detection (280 nm) HPLC->Detect Separate CTP/CDP-Choline

Figure 2: HPLC-based workflow for quantifying CCT activity.

Protocol 2: Subcellular Fractionation to Assess CCT Translocation

Because CCT is regulated by membrane binding, measuring total cellular activity is insufficient. Researchers must partition the cell to determine the ratio of active (membrane-bound) to inactive (cytosolic) enzyme[10].

Causality & Experimental Design:

  • Why use 100,000 × g Ultracentrifugation? Standard centrifugation (e.g., 15,000 × g) only pellets heavy organelles (nuclei, mitochondria). Ultracentrifugation at 100,000 × g is required to pellet the endoplasmic reticulum (microsomes), which is the primary site of PC synthesis and CCT binding.

Step-by-Step Methodology:

  • Lysis: Harvest cells (e.g., CHO cells or type II pneumonocytes) and resuspend in homogenization buffer (10 mM Tris-HCl pH 7.4, 1 mM EDTA, 2 mM DTT, and a protease/phosphatase inhibitor cocktail). Crucial: Phosphatase inhibitors (like NaF or okadaic acid) must be included to prevent artificial dephosphorylation and subsequent artificial membrane binding during lysis[9].

  • Homogenization: Lyse cells using a Dounce homogenizer (30 strokes) or nitrogen cavitation.

  • Low-Speed Clearance: Centrifuge the homogenate at 1,000 × g for 5 minutes to remove unbroken cells and nuclei.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 × g for 60 minutes at 4°C.

  • Fraction Collection: The resulting supernatant is the cytosolic fraction (inactive CCT). The pellet is the particulate/membrane fraction (active CCT). Resuspend the pellet in homogenization buffer containing 1% Triton X-100 to solubilize the membrane proteins.

  • Analysis: Perform the HPLC activity assay (Protocol 1) or Western Blotting on both fractions to determine the translocation ratio. An increase in the particulate-to-cytosolic ratio indicates CCT activation[10].

Sources

Exploratory

Enzymatic synthesis of Cytidine triphosphate for research applications

Advanced Biocatalytic Synthesis of Cytidine Triphosphate (CTP): Overcoming Thermodynamic Bottlenecks in Cell-Free Systems As a Senior Application Scientist, I approach the enzymatic synthesis of Cytidine triphosphate (CT...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Biocatalytic Synthesis of Cytidine Triphosphate (CTP): Overcoming Thermodynamic Bottlenecks in Cell-Free Systems

As a Senior Application Scientist, I approach the enzymatic synthesis of Cytidine triphosphate (CTP) not merely as a sequence of biochemical events, but as a highly orchestrated thermodynamic system. CTP is an indispensable building block in modern biomanufacturing, serving as a critical substrate for the in vitro transcription (IVT) of mRNA therapeutics, and as a precursor for complex carbohydrates like CDP-choline and CMP-sialic acid[1].

While chemical synthesis routes exist, they are plagued by poor regioselectivity, hazardous reagents, and low overall yields. Cell-free enzymatic synthesis offers a highly specific, sustainable alternative. However, scaling this process requires a deep understanding of enzyme kinetics, thermodynamic equilibrium, and the causality behind phosphate donor selection.

Mechanistic Pathways & The Thermodynamic Bottleneck

The biological conversion of Cytidine monophosphate (CMP) to CTP requires two sequential phosphorylation events.

  • CMP to CDP: Catalyzed by CMP kinase (CMPK), utilizing ATP as the phosphate donor.

  • CDP to CTP: Catalyzed by a nucleoside diphosphate kinase (NDK) or directly driven by a phosphate-donor kinase.

The Causality of the Bottleneck: The fundamental challenge in this cascade is thermodynamic. The equilibrium constant ( Keq​ ) for the conversion of CDP to CTP via standard kinase activity is approximately 0.9[2]. This means the standard free energy change is near zero, causing the reaction to stall at a nearly 1:1 mixture of CDP and CTP. This thermodynamic bottleneck cannot be broken by simply adding more enzyme; it must be overcome by coupling the phosphorylation to a highly exergonic, irreversible reaction.

To achieve this, we integrate an ATP Regeneration System . By utilizing Polyphosphate Kinase (PPK) and inorganic polyphosphate (PolyPn), we create a continuous, unidirectional thermodynamic pull that shifts the equilibrium entirely toward CTP accumulation[3].

CTP_Synthesis_Pathway CMP CMP CMPK CMP Kinase CMP->CMPK CDP CDP PPK Polyphosphate Kinase CDP->PPK CTP CTP ATP ATP ATP->CMPK ADP ADP ADP->PPK PolyP Polyphosphate PolyP->PPK CMPK->CDP CMPK->ADP PPK->CTP PPK->ATP Regeneration

Enzymatic cascade for CTP synthesis via CMPK and PPK-mediated ATP regeneration.

Core Components & System Causality

The selection of the ATP regeneration module dictates the scalability of the entire system. Historically, Acetate Kinase (ACK) with acetyl phosphate, or Pyruvate Kinase (PK) with phosphoenolpyruvate (PEP), have been utilized[4].

The Salt Inhibition Paradigm: When using the ACK/acetyl phosphate system, the reaction yields stoichiometric amounts of acetate. As the CTP titer increases, the accumulating acetate salt severely inhibits wild-type CMPK activity, causing the reaction rate to plummet[2]. While engineered halotolerant CMPK variants have been developed to push titers from 151 mM to >200 mM in high-salt conditions[2], switching to a Polyphosphate Kinase (PPK) system circumvents organic salt accumulation entirely. PPK utilizes cheap inorganic polyphosphate, releasing only inorganic phosphate, which is easier to manage and less inhibitory to the primary kinases[5].

Quantitative Comparison of ATP Regeneration Modules
Regeneration ModulePhosphate DonorByproductMax Titer (mM)Conversion YieldPrimary Limitation
Acetate Kinase (ACK) Acetyl phosphateAcetate151.0 ± 3.2~85.3%Salt-induced enzyme inhibition[2]
Halotolerant ACK/CMPK Acetyl phosphateAcetate201.4 ± 1.6>88.0%Requires engineered enzymes[2]
Pyruvate Kinase (PK) PhosphoenolpyruvatePyruvateVariable>90.0%High cost of PEP substrate[4]
Polyphosphate Kinase (PPK) Polyphosphate (PolyPn)PhosphateVariable>86.7%Requires strict pH control[3]

Self-Validating Experimental Protocol: Cell-Free CTP Synthesis

A protocol is only as robust as its intrinsic controls. The following methodology is designed as a self-validating system : by initiating the reaction with only a catalytic concentration of ATP (1 mM) against a large substrate pool of CMP (20 mM), the successful accumulation of >1 mM CTP mathematically proves that the polyphosphate-driven ATP regeneration cycle is actively turning over.

Step 1: Reaction Matrix Assembly
  • Components: Prepare a reaction vessel containing 100 mM Tris-HCl buffer (pH 8.0), 20 mM MgCl₂, 20 mM CMP, 1 mM ATP, and 75 mM Polyphosphate (PolyPn)[6].

  • Causality of Design: The 20 mM MgCl₂ is non-negotiable. Kinases do not bind free ATP or PolyPn; they require Mg²⁺ to coordinate the oxygen atoms of the phosphate chain, neutralizing the negative charge and exposing the phosphorus atom to nucleophilic attack. The pH is set to 8.0 to maintain the optimal ionization state of the catalytic histidine/lysine residues in the kinase active sites.

Step 2: Biocatalyst Integration & Initiation
  • Addition: Introduce 10 U/mL of recombinant CMP Kinase (CMPK) and 0.2 U/mL of Polyphosphate Kinase (PPK)[6].

  • Initiation: Incubate the mixture at 37°C under gentle agitation (150 rpm) to prevent localized pH gradients.

Step 3: In-Process Kinetic Monitoring
  • Sampling: Extract 50 µL aliquots at 1, 2, 4, and 8 hours. Quench immediately by heating to 80°C for 10 minutes to denature the enzymes, followed by centrifugation at 12,000 × g to pellet the precipitated proteins[6].

  • Self-Validation (HPLC): Analyze the supernatant via HPLC using a C18 column. The mobile phase should consist of 2.0 g/L KH₂PO₄ and methanol (97:3, v/v) at a flow rate of 0.6 mL/min.

  • Causality of Tracking: You must track the depletion of CMP and the transient peak of CDP. If CDP accumulates but CTP does not, your PPK module has failed (likely due to PolyPn degradation or Mg²⁺ depletion).

Step 4: Downstream Processing (DSP)
  • Precipitation: Once HPLC confirms >85% conversion to CTP, quench the bulk reaction with cold ethanol to precipitate the nucleic acids and proteins[3].

  • Purification: Isolate the CTP using anion-exchange chromatography (e.g., Q-Sepharose), eluting with a linear gradient of NaCl (0 to 1 M) in 50 mM Tris-HCl (pH 8.0). Desalt the final fractions using gel filtration (BioGel P-2)[3].

References

  • Wen, Q., Zhang, J., et al. (2023). "Computational aided design of a halotolerant CMP kinase for enzymatic synthesis of cytidine triphosphate." Bioprocess and Biosystems Engineering. URL:[Link]

  • Lee, K. & Kim, (2006). "Recombinant Escherichia coli-Catalyzed Production of Cytidine 5'-Triphosphate from Cytidine 5'-Monophosphate." ResearchGate. URL:[Link]

  • Xiang, S., et al. (2021). "A circuitous route for in vitro multi-enzyme cascade production of cytidine triphosphate to overcome the thermodynamic bottleneck." Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • Liu, Y., et al. (2025). "The Coupling of a Universal Polyphosphate Kinase and Glycosyltransferases Enabled In Situ Regeneration of Sugar Nucleotides for Efficient Synthesis of Functional Glycans." ACS Catalysis. URL:[Link]

  • MDPI Editorial Board. (2025). "Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs." Catalysts. URL:[Link]

Sources

Foundational

The Cytidine Triphosphate (CTP) Axis: High-Energy Dynamics, Metabolic Gatekeeping, and Therapeutic Targeting

Executive Summary While Cytidine Triphosphate (CTP) is canonically recognized as a pyrimidine building block for RNA and DNA synthesis[1], its role in cellular metabolism extends far beyond basic transcription. From an a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While Cytidine Triphosphate (CTP) is canonically recognized as a pyrimidine building block for RNA and DNA synthesis[1], its role in cellular metabolism extends far beyond basic transcription. From an application and metabolic engineering standpoint, CTP functions as a specialized high-energy currency. It provides the thermodynamic driving force for non-spontaneous anabolic pathways—most notably the Kennedy pathway for lipid biosynthesis and the generation of nucleotide sugars for glycosylation[2].

This technical guide provides an in-depth mechanistic analysis of CTP’s metabolic roles, the regulatory dynamics of CTP Synthase (CTPS), and field-validated experimental protocols for quantifying and therapeutically targeting this critical node in oncology and immunology.

The Energetics of CTP in Anabolic Metabolism

While ATP serves as the universal energy currency, cellular compartmentalization and substrate specificity require orthogonal energy carriers to prevent metabolic cross-talk. CTP fulfills this specialized role in lipid and glycan biosynthesis[3].

The Kennedy Pathway (Phospholipid Synthesis)

Phosphatidylcholine (PC) comprises approximately 50% of eukaryotic membrane phospholipids. In the de novo Kennedy pathway, CTP provides the activation energy required to prime phosphocholine for membrane integration[2]. The rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT), catalyzes the condensation of CTP and phosphocholine to form CDP-choline and pyrophosphate[4]. The subsequent rapid hydrolysis of pyrophosphate by inorganic pyrophosphatases ensures the reaction is thermodynamically irreversible.

Causality in Pathway Design: Why did nature select CTP instead of ATP for this process? The cytidine moiety acts as a highly specific structural recognition tag for the downstream membrane-embedded enzyme, cholinephosphotransferase (CPT). CPT exclusively recognizes the CDP-choline intermediate to transfer the phosphocholine headgroup onto diacylglycerol (DAG)[2]. This orthogonal tagging mechanism compartmentalizes lipid synthesis, preventing the highly abundant, promiscuous ATP-dependent kinases in the cytosol from interfering with membrane biogenesis.

G Choline Choline PCholine Phosphocholine Choline->PCholine Choline Kinase (ATP -> ADP) CDPCholine CDP-Choline PCholine->CDPCholine CCT Enzyme CTP CTP (High Energy) CTP->CDPCholine Pyrophosphate release PC Phosphatidylcholine (PC) CDPCholine->PC CPT Enzyme DAG Diacylglycerol (DAG) DAG->PC DAG incorporation

Fig 1: CTP-driven activation of phosphocholine in the Kennedy Pathway.

CTP Synthase (CTPS): The Metabolic Pacemaker

Intracellular CTP is synthesized de novo by CTP synthase (CTPS), a complex glutamine amidotransferase. CTPS catalyzes the ATP-dependent transfer of an amide nitrogen from glutamine to the C-4 position of UTP, generating CTP[4].

Feedback Regulation and Cytoophidia Formation

CTPS is tightly controlled by product feedback inhibition; CTP competes allosterically at the UTP binding site to maintain homeostatic nucleotide pools[5]. Interestingly, under metabolic stress, nutrient deprivation, or high proliferative demand, CTPS enzymes polymerize into macro-filamentous structures known as cytoophidia (cellular serpents)[6].

This polymerization is not an artifact; it is a highly conserved regulatory mechanism. Cytoophidia formation modulates enzyme kinetics, buffering CTPS activity while physically protecting the enzyme from ubiquitin-mediated proteasomal degradation—a feature heavily exploited by rapidly proliferating cancer cells to sustain high CTP output[6].

G UTP UTP + Glutamine CTPS1 CTPS1 Tetramer (Active) UTP->CTPS1 Substrate Binding Cytoophidia Cytoophidia (Filaments) CTPS1->Cytoophidia Polymerization (Stress) CTP CTP Pool CTPS1->CTP Amination CTP->CTPS1 Product Feedback Inhibition MYC MYC Amplification MYC->CTPS1 Upregulation Inhibitor STP938 (CTPS1 Inhibitor) Inhibitor->CTPS1 Selective Blockade Apoptosis Replication Stress & Apoptosis Inhibitor->Apoptosis In MYC-driven cells

Fig 2: CTPS1 regulation, cytoophidia formation, and targeted inhibition.

Therapeutic Targeting: Synthetic Lethality in Oncology

Because CTP routinely exhibits the lowest intracellular concentration among the four ribonucleotides, its synthesis represents a critical metabolic bottleneck[7]. Humans possess two CTPS isoforms: CTPS1 and CTPS2. While CTPS2 is ubiquitously expressed, CTPS1 is uniquely upregulated and essential for the rapid proliferation of activated lymphocytes and MYC-driven cancer cells[7][8].

Drug Development: The STP938 Paradigm

The selective CTPS1 inhibitor STP938 has demonstrated profound efficacy in hematological malignancies[8]. By selectively targeting CTPS1, researchers can induce severe DNA replication stress and apoptosis in MYC-overexpressing cells without inducing systemic toxicity in normal tissues, which safely rely on the ubiquitous CTPS2 isoform for baseline CTP synthesis[7].

Quantitative Parameters of the CTP Axis
ParameterTarget / MoleculeValue / CharacteristicReference
Substrate Affinity (Km) Yeast CTPS (UTP)~0.75 mM[4]
Substrate Affinity (Km) Yeast CTPS (ATP)~2.3 mM[4]
Feedback Inhibition CTPS (by CTP)Allosteric binding at UTP site[5]
Inhibitor Potency (IC50) CTPS1 (by STP938)Low nanomolar range[8]
Transcript Half-life CHO1 (Phospholipid synthesis)~10 min (baseline)[9]

Self-Validating Experimental Workflows

As a Senior Application Scientist, establishing robust, reproducible assays is paramount. Below are field-proven protocols designed with internal validation mechanisms to ensure data integrity.

Protocol 1: LC-MS/MS Quantification of Intracellular CTP

Objective: Accurately measure highly labile intracellular CTP and CDP-choline pools. Causality & Design: Nucleotides have intracellular turnover rates on the order of seconds. Standard room-temperature lysis allows endogenous phosphatases to rapidly degrade CTP to CDP/CMP. We utilize a -80°C cold methanol extraction to instantaneously precipitate proteins and quench metabolism[10]. Furthermore, the addition of 5% formic acid improves the recovery of acidic metabolites and nucleotides by neutralizing their charge during the extraction phase[10].

Step-by-Step Methodology:

  • Quenching: Rapidly aspirate culture media and immediately add -80°C pre-chilled 80% Methanol/H₂O (containing 5% formic acid) directly to the cell monolayer[10].

  • Extraction: Incubate plates on dry ice (-80°C) for 15 minutes. Mechanically scrape cells into the solvent to ensure complete lysis.

  • Clarification: Transfer lysates to microcentrifuge tubes and centrifuge at 20,000 × g for 10 minutes at 4°C to pellet insoluble proteins and cellular debris[10].

  • Concentration: Transfer the supernatant to a new tube and dry completely using a SpeedVac.

    • Self-Validation Step: Spiking a stable isotope-labeled internal standard (e.g., ¹³C-CTP) into the extraction buffer prior to drying ensures that any matrix effects or extraction losses can be accurately normalized.

  • Chromatography: Resuspend the dried pellet in the mobile phase. Utilize an Xbridge Amide (HILIC) column for separation.

    • Causality: Standard Reverse-Phase (C18) columns cannot retain highly polar nucleotides. Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention, peak shape, and separation for CTP and CDP-choline[10].

G Quench 1. Quench (-80°C Methanol) Extract 2. Extract (Formic Acid) Quench->Extract Centrifuge 3. Centrifuge (20,000g, 4°C) Extract->Centrifuge Dry 4. SpeedVac (Concentration) Centrifuge->Dry LCMS 5. HILIC LC-MS/MS (Detection) Dry->LCMS

Fig 3: Self-validating cold extraction workflow for intracellular CTP quantification.

Protocol 2: In Vitro CTPS1 Target Engagement Assay

Objective: Screen small molecule inhibitors (e.g., STP938 analogs) against recombinant human CTPS1. Causality & Design: CTPS1 is a complex tetrameric enzyme that requires ATP, UTP, Glutamine, and GTP (as an allosteric activator) to function[11]. Because the reaction produces glutamate and inorganic phosphate alongside CTP, we utilize direct mass spectrometry to measure CTP formation, avoiding the false positives common in coupled-enzyme fluorescence assays.

Step-by-Step Methodology:

  • Enzyme Preparation: Assemble the reaction master mix containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM UTP, 1 mM ATP, 0.1 mM GTP, and 2 mM L-glutamine[11].

  • Inhibitor Incubation: Dispense recombinant human CTPS1 into 384-well plates. Add titrations of the inhibitor and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate master mix to initiate the reaction.

  • Detection: Quench the reaction after 30 minutes with an equal volume of 4 M formic acid. Analyze CTP formation via RapidFire High-Throughput MS.

    • Self-Validation Step: Always include a "minus GTP" control well. Without GTP, the glutaminase activity of CTPS1 is negligible, providing a true baseline to ensure the measured CTP is strictly dependent on the fully active tetrameric conformation[11].

References

  • [4] CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. PMC, NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcfY60w2IOzSqYFVS2mJXBlgIAsPTfLPZN8pfn-pJTIZjCayO7WOWKqCAge5JD5fe-an5ZgAva3Z329DkJEIxg1JJ41PCNNe7Z2wI_4CMSzcAavdt_2gIWpexxcLrySjIIBDrfhuNYGqfAzA==]

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  • [8] STP938, a Novel, Potent and Selective Inhibitor of CTP Synthase 1 (CTPS1) Is a Targeted Therapy Specifically Blocking De Novo Nucleotide Synthesis in Lymphomas and Leukemias. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3DlmLpsDbEwE2rDoreJPFQzsOqc8XeAdKIvbqKatyhdz7K45uLwFwOU6jlb2ThKlitMpFJ_ds_MskfFKiymPE68e8ub9dhAX6_Kf7-Z5gF9V4PIgwWL-hRbMlz24gMm98dsD3RdzOScJmpXoyDwGjmTQATKSGWkQnr-jNf7LZeznX1uNmwk3T7ROtZVYNBSPgF-BYfqsl_IojO4PJKI9LpecuF3wLi0A3Vt-6AryVFu5mYKIAeEuKVhhe1HM5dupE-1Pn3mUW61S6r-yHvMiUMUrxIy5HtTOpIQduY53iLgyhu0KT8BTnhquB0wCoDpHpdNPJD8gcIVKSc1OUa4SQ6rpf2SYQhznebmqQP8b3ykK9ojBM9RA=]

  • [7] Combined Inactivation of CTPS1 and ATR Is Synthetically Lethal to MYC-Overexpressing Cancer Cells. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb5gX1XlMY2fZD_XAygkNynATvm3aemfWmrOP40YkCGeVt4GstKxybzZc3ZJVhsX5nNMnsGipMtTEF5Qr0s-t3C4bdC1jJmQ9tvDW3PS-omU5KW-uDigmXpLIHPCLSP0NsJYyb-pssyOakLNnbnwRN0OJg6H1NY5UhvI80FJeNx8BdAyh7_elGnaWA2OJh8B6wkb8H7colKiXeJ-U7fAE=]

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  • [3] Overview of Metabolism. Cell Signaling Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcShhGVdLqRqNe7pFHQxrabaJAy3EMeLqRcrHgM8qFeT48rUB3GuMfoJjaDdUrVWSxv2hw0VgsXGTPhnAZ4yz2lHvHZPpNYLACIqLRO1lW8C7je76OFMt9ztguOjtrhtggDlwQUfvf9eQquNtrgxnLH4TV7mf8mJe3WmUR3w==]

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Exploratory

The Fulcrum of Pyrimidine Homeostasis: An In-depth Technical Guide to the Role of CTP in De Novo Biosynthesis

Foreword: Beyond a Simple Nucleotide For the discerning researcher in cellular metabolism and drug development, Cytidine Triphosphate (CTP) is far more than a mere building block for nucleic acids.[1][2][3] It stands as...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond a Simple Nucleotide

For the discerning researcher in cellular metabolism and drug development, Cytidine Triphosphate (CTP) is far more than a mere building block for nucleic acids.[1][2][3] It stands as a critical regulatory node, a metabolic sensor, and a key determinant of cellular fate. Its de novo biosynthesis pathway, a symphony of enzymatic precision, is a testament to the elegant control mechanisms that govern life. This guide is crafted for those who seek not just to understand this pathway, but to probe its intricacies, to measure its flux, and to modulate its activity with precision. We will dissect the multifaceted role of CTP, moving beyond textbook descriptions to provide actionable insights and robust methodologies for the modern laboratory.

I. The De Novo Pyrimidine Biosynthesis Pathway: A CTP-Centric Perspective

The de novo synthesis of pyrimidines is an evolutionarily conserved pathway that builds the pyrimidine ring from basic precursors such as bicarbonate, aspartate, and glutamine.[4] While the pathway culminates in the synthesis of various pyrimidine nucleotides, its final, committed step is the formation of CTP from Uridine Triphosphate (UTP). This reaction, catalyzed by the enzyme CTP synthetase (CTPS), is the focal point of our discussion.[5][6]

The conversion of UTP to CTP is not a simple amination. It is an ATP-dependent process where the 4-oxygen of UTP is first phosphorylated, creating a highly reactive intermediate.[5] This intermediate is then attacked by an amino group, typically derived from the hydrolysis of glutamine, to yield CTP.[5][7] This two-step mechanism within a single enzyme highlights the elegance of biological catalysis and underscores the energy investment required to maintain the appropriate balance of pyrimidine pools.

Below is a conceptual representation of the final steps in the de novo pyrimidine biosynthesis pathway, emphasizing the central role of CTP synthetase.

de_novo_pyrimidine_pathway UMP UMP UDP UDP UMP->UDP NMPK UTP UTP UDP->UTP NDPK CTPS CTP Synthetase (CTPS) UTP->CTPS CTP CTP CTP->CTPS CTP CTPS->CTP ATP, Gln Feedback Feedback Inhibition Activation Allosteric Activation GTP GTP->CTPS GTP

Caption: The terminal steps of de novo pyrimidine biosynthesis leading to CTP formation.

II. The Gatekeeper: CTP Synthetase and its Multi-layered Regulation

The activity of CTP synthetase is exquisitely controlled to ensure a balanced supply of pyrimidine nucleotides for cellular processes. This regulation occurs through a sophisticated interplay of allosteric activation and feedback inhibition, as well as through changes in the enzyme's oligomeric state.[5][8][9]

A. Allosteric Regulation: A Tale of Two Triphosphates

The intracellular concentrations of purine and pyrimidine nucleotides are maintained in a delicate balance. CTP synthetase plays a pivotal role in this crosstalk through its allosteric regulation by Guanosine Triphosphate (GTP), a purine nucleotide.[5] GTP acts as an allosteric activator of CTP synthetase, promoting the hydrolysis of glutamine and enhancing the overall catalytic efficiency of the enzyme.[10][11] This mechanism ensures that pyrimidine synthesis is coupled to the availability of purines, preventing a gross imbalance in the nucleotide pools required for DNA and RNA synthesis.

Conversely, the end-product of the reaction, CTP, acts as a potent feedback inhibitor of CTP synthetase.[6][12] CTP binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.[5][12] This feedback loop is a classic example of metabolic self-regulation, preventing the overproduction of CTP and conserving cellular resources.[6]

The interplay between GTP activation and CTP inhibition allows the cell to fine-tune the production of CTP in response to its immediate metabolic needs.

CTPS_Regulation cluster_substrates Substrates cluster_regulators Allosteric Regulators CTPS_inactive CTP Synthetase (Inactive Dimer) CTPS_active CTP Synthetase (Active Tetramer) CTPS_inactive->CTPS_active ATP, UTP CTPS_active->CTPS_inactive Low Substrate UTP UTP ATP ATP GTP GTP (Activator) GTP->CTPS_active Enhances Activity CTP CTP (Inhibitor) CTP->CTPS_active Inhibits Activity

Caption: Allosteric regulation and oligomerization of CTP Synthetase.

B. Oligomerization and Filamentation: A Structural Dimension to Regulation

In its active form, CTP synthetase exists as a homotetramer.[5] The assembly of this tetramer is promoted by the binding of its substrates, ATP and UTP.[9] At low substrate concentrations, the enzyme tends to dissociate into inactive dimers.[8][9] This dynamic equilibrium between dimers and tetramers provides another layer of regulation, ensuring that the enzyme is primarily active when its substrates are abundant.

Intriguingly, under certain cellular conditions, CTP synthetase can further assemble into higher-order filamentous structures.[5][8][9] The formation of these filaments is often associated with the inactive state of the enzyme and is influenced by the same allosteric effectors that regulate its activity.[8][9] While the precise physiological role of these filaments is still under active investigation, they are thought to represent a mechanism for sequestering and inactivating the enzyme, allowing for a rapid response to changes in metabolic demand.

III. Beyond Biosynthesis: The Diverse Cellular Roles of CTP

The importance of CTP extends far beyond its role as a precursor for nucleic acid synthesis.[1][3] It is a key metabolite in several other essential cellular processes:

  • Phospholipid Synthesis: CTP is a crucial component in the synthesis of phospholipids, the primary constituents of cellular membranes.[1][13] It is involved in the formation of CDP-choline and CDP-ethanolamine, activated intermediates in the synthesis of phosphatidylcholine and phosphatidylethanolamine, respectively.[1]

  • Protein Glycosylation: CTP is also utilized in the glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function.[10]

  • RNA Synthesis: As one of the four essential ribonucleoside triphosphates, CTP is directly incorporated into RNA molecules during transcription.[1][2]

The central role of CTP in these fundamental processes makes the de novo pyrimidine biosynthesis pathway a highly attractive target for therapeutic intervention, particularly in the context of diseases characterized by rapid cell proliferation, such as cancer.[7]

IV. Experimental Cornerstones: Methodologies for Studying CTP Metabolism

A thorough understanding of the role of CTP in pyrimidine biosynthesis necessitates robust and reliable experimental methodologies. Here, we outline key protocols for the quantitative analysis of CTP synthetase activity and the cellular nucleotide pool.

A. CTP Synthetase Enzymatic Assay

Principle: The activity of CTP synthetase can be determined by spectrophotometrically measuring the production of CTP from UTP. CTP has a distinct absorbance maximum at 291 nm, allowing for its direct quantification.[14][15]

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, and 1 mM DTT.[15]

    • Add the substrates and allosteric activator to the buffer at the following final concentrations: 2 mM ATP, 2 mM UTP, and 0.1-0.2 mM GTP.[14][15]

  • Enzyme Preparation:

    • Dilute the purified CTP synthetase enzyme to an appropriate concentration in the reaction buffer without substrates.

  • Reaction Initiation and Monitoring:

    • Pre-warm the reaction mixture and the enzyme solution to 37°C.

    • Initiate the reaction by adding the enzyme to the reaction mixture, followed by the addition of 2-10 mM L-glutamine.[15][16]

    • Immediately begin monitoring the increase in absorbance at 291 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • The concentration of CTP produced can be calculated using its molar extinction coefficient.

Causality Behind Experimental Choices:

  • The inclusion of GTP is crucial for maximal activation of the enzyme, reflecting its physiological regulation.[14]

  • The use of a saturating concentration of glutamine ensures that the availability of the amino donor is not a limiting factor in the reaction.

  • Monitoring the initial reaction velocity is essential to avoid complications from substrate depletion and product inhibition.

B. Quantification of Intracellular Nucleotide Pools by HPLC-MS

Principle: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the separation and quantification of intracellular nucleotides.[17][18] This method offers high sensitivity and specificity, allowing for the accurate measurement of CTP and other nucleotides in complex biological samples.[19]

Step-by-Step Protocol:

  • Cell Extraction:

    • Rapidly quench metabolic activity by harvesting cells and immediately adding a cold extraction solution (e.g., a mixture of methanol, acetonitrile, and water).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • HPLC Separation:

    • Inject the extracted sample onto an appropriate HPLC column (e.g., a HILIC or reverse-phase column).[17][18]

    • Elute the nucleotides using a gradient of mobile phases, typically containing a buffer and an organic solvent.

  • MS Detection and Quantification:

    • The eluting nucleotides are introduced into the mass spectrometer for detection.

    • Quantification is achieved by comparing the peak areas of the target nucleotides in the sample to those of known standards.

Causality Behind Experimental Choices:

  • Rapid quenching is critical to prevent the degradation of nucleotides and to obtain a snapshot of the cellular metabolic state.

  • The choice of HPLC column and mobile phase is optimized to achieve a good separation of the different nucleotide species.

  • Mass spectrometry provides highly specific detection, allowing for the unambiguous identification and quantification of CTP, even in the presence of other structurally similar molecules.

Data Presentation:

NucleotideTypical Intracellular Concentration (µM)Analytical Method
ATP1000 - 5000HPLC-MS
GTP100 - 500HPLC-MS
UTP100 - 500HPLC-MS
CTP50 - 200HPLC-MS

Note: Intracellular concentrations can vary significantly depending on the cell type and metabolic state.

V. Conclusion: CTP as a Linchpin of Cellular Proliferation and a Target for a New Generation of Therapeutics

VI. References

  • Noree, J., et al. (2010). Common regulatory control of CTP synthase enzyme activity and filament formation. Molecular Biology of the Cell, 21(11), 1875-1887. [Link]

  • Lunn, C. A., et al. (2022). GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation. International Journal of Molecular Sciences, 23(9), 4909. [Link]

  • Wikipedia. (2023). CTP synthase. [Link]

  • Patsnap. (2024). What is the mechanism of Cytidine Disodium Triphosphate?. [Link]

  • Barry, K. C., et al. (2014). Common regulatory control of CTP synthase enzyme activity and filament formation. Molecular Biology of the Cell, 25(12), 1875-1887. [Link]

  • LibreTexts Biology. (2021). 11.2: Pyrimidine de novo Biosynthesis. [Link]

  • Fiveable. (2025). Ctp synthetase Definition. [Link]

  • Fiveable. (2025). CTP Definition. [Link]

  • Williams, J. C., et al. (1987). In situ regulation of mammalian CTP synthetase by allosteric inhibition. The Journal of biological chemistry, 262(11), 5062–5067. [Link]

  • Wikipedia. (2023). Cytidine triphosphate. [Link]

  • Endrizzi, J. A., et al. (2005). Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex. Biochemistry, 44(41), 13491-13499. [Link]

  • PubChem. (n.d.). UTP and CTP de novo biosynthesis. [Link]

  • Endrizzi, J. A., et al. (2005). Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex. Biochemistry, 44(41), 13491-13499. [Link]

  • Reactome. (n.d.). UTP + glutamine + ATP + H2O => CTP + glutamate + ADP + orthophosphate [CTPS]. [Link]

  • Zborníková, E., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. Talanta, 205, 120161. [Link]

  • Perrett, D. (1993). Analysis of free nucleotide pools of mouse liver tissue by high-pressure liquid chromatography (HPLC). Journal of chromatography. B, Biomedical applications, 612(2), 227-234. [Link]

  • baseclick. (n.d.). Triphosphates: Structure, Function & Synthesis explained. [Link]

  • Whelan, J. (2018). Cytidine 5'-triphosphate Synthetase: A Pyrimidine Biosynthetic Enzyme Critical to Cellular Synthesis and Cancer Chemotherapy. Current pharmaceutical biotechnology, 19(15), 1234-1238. [Link]

  • PubChem. (n.d.). pyrimidine deoxyribonucleotides biosynthesis from CTP. [Link]

  • Zborníková, E., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Talanta, 205, 120161. [Link]

  • Lunn, C. A., et al. (2022). GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation. International Journal of Molecular Sciences, 23(9), 4909. [Link]

  • Endrizzi, J. A., et al. (2005). Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex. Biochemistry, 44(41), 13491-13499. [Link]

  • Wikipedia. (2023). Uridine triphosphate. [Link]

  • ResearchGate. (n.d.). The de novo cytidine triphosphate (CTP) synthesis pathway. [Link]

  • Frontiers in Oncology. (2020). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]

  • Augé, M. T., et al. (2023). Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation. Journal of Biological Chemistry, 299(8), 104979. [Link]

  • Reintamm, T., et al. (2022). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 50(5), e28. [Link]

  • International Journal of Molecular Sciences. (2021). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. [Link]

  • Traver, D., et al. (2015). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 983-984, 115-121. [Link]

  • JoVE. (2023). Allosteric Proteins-ATCase. [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • Zhou, Y., et al. (2021). Structural basis for ligand binding modes of CTP synthase. Proceedings of the National Academy of Sciences of the United States of America, 118(30), e2103233118. [Link]

  • Kholodenko, B. N., et al. (2023). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. International Journal of Molecular Sciences, 24(5), 4833. [Link]

  • ResearchGate. (n.d.). Activity assay for cytidine triphosphate synthetase monitored by 1 H-13 C HSQC NMR. [Link]

  • Lynch, E. M., et al. (2017). Human CTP synthase filament structure reveals the active enzyme conformation. Nature structural & molecular biology, 24(6), 507-514. [Link]

  • Downs, D. M., & Roth, J. R. (1998). Metabolic Flux in Both the Purine Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica. Journal of bacteriology, 180(19), 5099-5108. [Link]

  • ResearchGate. (n.d.). The pyrimidine metabolism in cells. [Link]

  • Mccluskey, K., et al. (2020). A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins. Frontiers in microbiology, 11, 1899. [Link]

  • bioRxiv. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. [Link]

  • Park, J. O., et al. (2022). Metabolic remodeling of pyrimidine synthesis pathway and serine synthesis pathway in human glioblastoma. Scientific reports, 12(1), 16327. [Link]

Sources

Foundational

The Central Role of Cytidine Triphosphate (CTP) in Viral Replication and Pathogenesis: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the critical functions of cytidine triphosphate (CTP) in the context of viral infections. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the critical functions of cytidine triphosphate (CTP) in the context of viral infections. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple overview to deliver field-proven insights and detailed methodologies. We will dissect the multifaceted role of CTP, from a fundamental building block for viral genomes to a key regulator of the host's innate immune response, and explore the therapeutic potential of targeting its synthesis.

Section 1: The Indispensable Nature of CTP in the Viral Lifecycle

Cytidine triphosphate is a fundamental nucleotide with diverse and essential roles in cellular metabolism.[1] For a virus, an obligate intracellular parasite, the host cell's CTP pool is a critical resource that must be commandeered for successful replication. Viruses have evolved intricate mechanisms to manipulate host nucleotide metabolism to ensure a sufficient supply of CTP for their own needs.[2][3]

The demand for CTP during viral replication is multi-pronged and extensive. For enveloped RNA viruses, such as SARS-CoV-2, CTP is essential for at least four distinct and vital processes:

  • Viral Genome Synthesis: As one of the four essential ribonucleotides, CTP is a direct building block for the replication of viral RNA genomes.[4][5][6] RNA-dependent RNA polymerases (RdRps) incorporate CTP into nascent RNA strands, making a sustained and ample supply of this nucleotide a prerequisite for viral propagation.[1][7]

  • Viral Envelope Biosynthesis: CTP is crucial for the synthesis of phospholipids, which are the primary components of the viral envelope. Specifically, CTP is required for the formation of cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the biosynthesis of major phospholipids like phosphatidylcholine and phosphatidylethanolamine.[1]

  • Protein Translation and tRNA Function: The translation of viral proteins is dependent on the host cell's translational machinery, including transfer RNAs (tRNAs). The conserved CCA sequence at the 3'-end of all tRNAs, which is essential for amino acid attachment, is synthesized de novo using CTP and ATP.[4][5][6]

  • Protein Glycosylation: Many viral proteins, particularly envelope proteins, are glycosylated. This post-translational modification is critical for proper protein folding, stability, and immune evasion. CTP is required for the synthesis of dolichol-phosphate, a lipid carrier molecule essential for the glycosylation of viral proteins.[4][5][6]

The host cell, under normal conditions, maintains a tightly regulated and often limited pool of CTP. This metabolic constraint presents a significant hurdle for a replicating virus, which must find ways to upregulate CTP synthesis to meet its high demand.

Section 2: CTP Synthase: The Gatekeeper of CTP Supply and a Prime Viral Target

The de novo synthesis of CTP is catalyzed by the enzyme CTP synthase (CTPS). In mammals, there are two isoforms, CTPS1 and CTPS2. CTPS converts uridine triphosphate (UTP) to CTP, a rate-limiting step in pyrimidine nucleotide biosynthesis.[8][9] Given its pivotal role, it is not surprising that viruses have evolved strategies to manipulate CTPS activity to their advantage.

Viral Hijacking of CTPS1 for Enhanced CTP Production

A growing body of evidence, particularly from studies on SARS-CoV-2, demonstrates that viruses can directly interact with and activate host CTPS1 to boost CTP synthesis.[10][11][12][13] Several viral proteins have been identified as key players in this process. For instance, the SARS-CoV-2 proteins ORF7b and ORF8 have been shown to interact with and activate CTPS1, leading to an increased rate of de novo CTP synthesis.[10][11][12][13][14] This activation ensures that the virus has an adequate supply of CTP to fuel its replication.

A Dual-Function Target: CTPS1 and the Evasion of Innate Immunity

The strategic importance of CTPS1 for viruses extends beyond its metabolic function. Remarkably, CTPS1 also plays a role in suppressing the host's innate immune response.[15] Specifically, CTPS1 can deamidate interferon regulatory factor 3 (IRF3), a key transcription factor in the type I interferon (IFN) induction pathway.[10][11][12][13][15] This deamidation impairs the ability of IRF3 to bind to the promoters of IFN genes, thereby dampening the antiviral IFN response.[15]

Viruses, such as SARS-CoV-2, exploit this dual functionality of CTPS1. The viral proteins ORF8 and Nsp8 have been shown to activate the deamidase activity of CTPS1, leading to the suppression of IFN induction.[10][11][12][13] This intricate mechanism allows the virus to simultaneously enhance the production of a critical building block (CTP) while disabling a key component of the host's antiviral defense system. This coupling of immune evasion with metabolic activation highlights CTPS1 as a critical signaling node in the virus-host interaction.[10][11][12][13]

Below is a diagram illustrating the dual role of CTPS1 in viral infection.

CTP_Synthase_Viral_Manipulation cluster_host_cell Host Cell cluster_virus Virus UTP UTP CTPS1 CTPS1 UTP->CTPS1 Substrate CTP CTP Viral_Replication Viral Replication CTP->Viral_Replication Fuels CTPS1->CTP Catalyzes IRF3 IRF3 CTPS1->IRF3 Deamidates (Inhibits) IFN_Induction Interferon Induction IRF3->IFN_Induction Activates Viral_Proteins Viral Proteins (e.g., ORF7b, ORF8) Viral_Proteins->CTPS1 Activates CTPS1_Inhibitor_Screening cluster_workflow CTPS1 Inhibitor Screening Workflow Start Compound Library Assay1 In Vitro CTPS1 Enzymatic Assay Start->Assay1 Hit_Identification Primary Hit Identification Assay1->Hit_Identification Hit_Identification->Start Non-hits Assay2 Cell-Based Antiviral Assay (e.g., Plaque Reduction) Hit_Identification->Assay2 Hits Lead_Selection Lead Compound Selection Assay2->Lead_Selection Lead_Selection->Assay2 Optimize Assay3 In Vivo Efficacy and Toxicity Studies Lead_Selection->Assay3 Leads Candidate Antiviral Drug Candidate Assay3->Candidate

Sources

Exploratory

The Pivotal Role of Cytidine Triphosphate (CTP) in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Cytidine Triphosphate (CTP) is a fundamental pyrimidine nucleotide that serves not only as an essential building block for RNA and DNA but also as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP) is a fundamental pyrimidine nucleotide that serves not only as an essential building block for RNA and DNA but also as a critical energetic and activating molecule in several key metabolic pathways.[1] In the realm of glycobiology, CTP holds a unique and indispensable position. It is the specific nucleotide required for the biosynthesis of crucial glycoconjugates, acting as the direct precursor for the activation of sialic acids and the synthesis of essential lipid-based scaffolds for glycosylation.[2][3][4] This guide provides an in-depth exploration of the multifaceted roles of CTP in glycobiology, detailing the core biochemical pathways, the intricate regulatory networks that govern CTP availability, and the modern experimental methodologies used to investigate these processes. We will delve into the enzymatic machinery that utilizes CTP, from the highly regulated CTP synthase to the compartmentalized CMP-sialic acid synthetase, providing a comprehensive resource for professionals seeking to understand and manipulate these fundamental cellular systems.

Part 1: The Gatekeeper of Cytidine Nucleotides: CTP Synthesis and Regulation

The cellular pool of CTP is the starting point for its journey into glycobiology. The availability of this nucleotide is tightly controlled, as it represents the lowest concentration among all cellular nucleotides, making its synthesis a critical regulatory node.[1] The de novo synthesis of CTP from Uridine Triphosphate (UTP) is the primary source in the cell, a reaction catalyzed by the essential enzyme CTP Synthase (CTPS).[1][5]

The CTP Synthase (CTPS) Reaction

The CTPS enzyme catalyzes the ATP-dependent transfer of an amide group from glutamine to the C-4 position of UTP, yielding CTP.[1][5][6] This is a complex, multi-step reaction involving the hydrolysis of glutamine in one domain to produce ammonia, which is then channeled to a second domain to react with an activated UTP intermediate.[4][7][8]

CTP_Synthase_Reaction UTP UTP rc UTP->rc Glutamine Glutamine Glutamine->rc ATP ATP ATP->rc CTP CTP Glutamate Glutamate ADP_Pi ADP + Pi rc->CTP CTP Synthase (CTPS) rc->Glutamate CTP Synthase (CTPS) rc->ADP_Pi CTP Synthase (CTPS)

Caption: The core reaction catalyzed by CTP Synthase (CTPS).

A Multi-layered Regulatory Network

The activity of CTPS is not constitutive; it is exquisitely regulated to balance the pools of pyrimidine and purine nucleotides and to meet cellular demand for processes including glycosylation. Understanding this regulation is key to appreciating how CTP availability can become a rate-limiting factor.

  • Allosteric Regulation: CTPS activity is subject to feedback inhibition by its own product, CTP, which binds to a distinct allosteric site.[4][5][6] Conversely, the purine nucleotide Guanosine Triphosphate (GTP) acts as an allosteric activator, a mechanism that helps to balance the relative amounts of purine and pyrimidine nucleotides in the cell.[4][5][7]

  • Phosphorylation: In eukaryotes, CTPS activity is further modulated by post-translational modification, particularly phosphorylation by kinases such as Protein Kinase A and C, which can stimulate enzyme activity.[6][9]

  • Filamentation (Cytoophidium Formation): A fascinating and evolutionarily conserved level of regulation is the assembly of CTPS enzymes into large, filamentous structures known as cytoophidia.[4][9][10] The formation of these filaments is linked to the enzyme's regulatory state, often sequestering inactive dimers, thereby providing a mechanism to dynamically control the active enzyme pool in response to metabolic needs.[9][10]

Part 2: The Gateway to Sialylation: CTP as the Activating Nucleotide

Sialic acids are a family of nine-carbon sugars typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[11] Their strategic location and negative charge are pivotal for a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[12] For sialic acid to be incorporated into these glycans, it must first be "activated" into a high-energy donor substrate, a role exclusively fulfilled by CTP.

The Key Enzyme: CMP-Sialic Acid Synthetase (CMAS)

The activation of sialic acid is a critical, and often rate-limiting, step in the entire sialylation pathway.[12][13] This reaction is catalyzed by CMP-Sialic Acid Synthetase (CMAS), which transfers a cytidine monophosphate (CMP) moiety from CTP to the hydroxyl group of sialic acid (e.g., N-acetylneuraminic acid, Neu5Ac), forming CMP-sialic acid and releasing pyrophosphate (PPi).[12]

An Unusual Subcellular Localization

A remarkable feature of the sialylation pathway in vertebrates is the subcellular localization of its key enzymes. While most nucleotide sugars are synthesized in the cytoplasm, the activation of sialic acid by CMAS occurs within the nucleus.[14][15][16] Sialic acid is transported into the nucleus, activated to CMP-sialic acid, and the resulting nucleotide sugar is then exported back to the cytoplasm and subsequently into the Golgi apparatus, where sialyltransferases use it to modify glycans.[16] This compartmentalization may serve to protect the activated sugar from degradation or to regulate its availability.[15]

Sialic_Acid_Activation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Sia_nuc Sialic Acid CMAS CMP-Sialic Acid Synthetase (CMAS) Sia_nuc->CMAS CTP_nuc CTP CTP_nuc->CMAS CMP_Sia_nuc CMP-Sialic Acid CMAS->CMP_Sia_nuc PPi PPi CMAS->PPi CMP_Sia_cyto CMP-Sialic Acid CMP_Sia_nuc->CMP_Sia_cyto Transport Out Sia_cyto Sialic Acid Sia_cyto->Sia_nuc Transport In Golgi Golgi Apparatus CMP_Sia_cyto->Golgi Transport In

Caption: The nuclear pathway for sialic acid activation in vertebrates.

Part 3: Building the Scaffolds: CTP in Lipid-Based Glycosylation

Beyond activating monosaccharides, CTP is also fundamental to synthesizing the lipid-based structures that are either part of the final glycoconjugate or serve as carriers during glycan assembly.

A. The Kennedy Pathway: CTP in Glycophospholipid Synthesis

Phospholipids like phosphatidylcholine (PC) are not only the primary components of cell membranes but can also be glycosylated. The de novo synthesis of PC occurs via the Kennedy pathway, where CTP plays a central role in creating the activated head group, CDP-choline.[6][17]

The rate-limiting enzyme in this pathway is CTP:phosphocholine cytidylyltransferase (CCT) .[18][19] This enzyme catalyzes the reaction between CTP and phosphocholine to produce CDP-choline.[20] CCT is an amphitropic enzyme, meaning it reversibly associates with cellular membranes, and this association dramatically increases its catalytic activity.[18][21] This regulation by membrane binding provides a sophisticated mechanism to control phospholipid synthesis in response to the lipid composition of the membrane itself.[18][22]

Kennedy_Pathway CTP CTP CCT CCT CTP->CCT P_Choline Phosphocholine P_Choline->CCT CDP_Choline CDP-Choline CCT->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enzymatic Synthesis of RNA using CTP

Abstract The enzymatic in vitro synthesis of RNA is a cornerstone technique in molecular biology, enabling the production of defined RNA transcripts for a multitude of applications, including functional studies, RNA inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enzymatic in vitro synthesis of RNA is a cornerstone technique in molecular biology, enabling the production of defined RNA transcripts for a multitude of applications, including functional studies, RNA interference, and the development of mRNA-based therapeutics. This guide provides a comprehensive protocol for the enzymatic synthesis of RNA with a focus on the critical role of Cytidine Triphosphate (CTP). We will delve into the mechanistic underpinnings of the in vitro transcription (IVT) reaction, offer a detailed, step-by-step protocol, and provide insights into optimization and troubleshooting to ensure the robust and high-yield synthesis of your target RNA.

Introduction: The Central Role of CTP in RNA Synthesis

In vitro transcription is a powerful method that mimics the cellular process of transcription in a controlled cell-free environment.[1][2] The workhorse of this process is typically a bacteriophage RNA polymerase, such as T7, T3, or SP6, which recognizes a specific promoter sequence on a DNA template and synthesizes a complementary RNA strand.[1][3][4] The synthesis of the RNA polymer relies on the sequential incorporation of the four essential ribonucleoside triphosphates (NTPs): Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), Uridine Triphosphate (UTP), and Cytidine Triphosphate (CTP).[1][5]

CTP, like its counterparts, serves two fundamental purposes in the IVT reaction:

  • Building Block for RNA Synthesis: CTP is the precursor for the cytidylate monophosphate residues incorporated into the growing RNA chain. The RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the elongating RNA and the alpha-phosphate of the incoming CTP, releasing pyrophosphate.[5]

  • Energy Source: The hydrolysis of the high-energy phosphate bonds in CTP provides the energy required to drive the polymerization reaction forward.[5]

The concentration and purity of CTP, along with the other NTPs, are critical parameters that directly influence the yield and quality of the synthesized RNA.[5][] This guide will provide the necessary details to effectively manage these parameters for successful RNA synthesis.

The Enzymatic RNA Synthesis Workflow: A Conceptual Overview

The enzymatic synthesis of RNA can be broken down into three main stages: template preparation, the in vitro transcription reaction, and purification of the synthesized RNA.

Workflow Template_Prep 1. DNA Template Preparation IVT_Reaction 2. In Vitro Transcription Reaction Template_Prep->IVT_Reaction Linearized DNA Purification 3. RNA Purification IVT_Reaction->Purification Crude RNA QC 4. Quality Control Purification->QC Purified RNA

Caption: High-level overview of the enzymatic RNA synthesis workflow.

Detailed Protocols

DNA Template Preparation

A high-quality DNA template is paramount for a successful IVT reaction.[7][8] The template must contain a double-stranded bacteriophage promoter (e.g., T7 promoter) upstream of the sequence to be transcribed.[4][9] Common sources of templates include linearized plasmids and PCR products.[4][5]

Protocol for Plasmid Linearization:

  • Restriction Digest: Digest 1-5 µg of the plasmid containing your gene of interest with a restriction enzyme that cuts downstream of the desired RNA sequence. This ensures the generation of run-off transcripts of a defined length.

  • Verification of Linearization: Analyze a small aliquot of the digested plasmid on an agarose gel to confirm complete linearization.[10] A single band corresponding to the size of the linearized plasmid should be observed.

  • Purification of Linearized Template: Purify the linearized DNA using a spin column-based PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation to remove the restriction enzyme and buffer components.[4]

  • Resuspend and Quantify: Resuspend the purified, linearized DNA in nuclease-free water and determine its concentration using a spectrophotometer.

In Vitro Transcription Reaction

Critical Reagents and their Roles:

Component Function Typical Final Concentration
Linearized DNA Template Provides the sequence to be transcribed.0.5 - 1.0 µg
T7 RNA Polymerase Catalyzes the synthesis of RNA.2-4 units/µL
10x Transcription Buffer Maintains optimal pH and ionic strength.1x
ATP, GTP, UTP, CTP Building blocks and energy source for RNA synthesis.1-2 mM each[]
RNase Inhibitor Protects the synthesized RNA from degradation by contaminating RNases.0.5 - 1.0 units/µL
DTT (Dithiothreitol) A reducing agent that helps maintain enzyme activity.10 mM
Nuclease-Free Water To bring the reaction to the final volume.-

Step-by-Step IVT Protocol (20 µL Reaction):

Always work in an RNase-free environment. Wear gloves and use certified nuclease-free tubes and reagents.[8][11]

  • Thaw Reagents: Thaw all reagents on ice. Keep the T7 RNA Polymerase in a freezer block or on ice at all times.[4]

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:

    • Nuclease-Free Water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of 100 mM DTT

    • 2 µL of 10 mM ATP

    • 2 µL of 10 mM GTP

    • 2 µL of 10 mM CTP

    • 2 µL of 10 mM UTP

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubate: Mix the components gently by flicking the tube and centrifuge briefly to collect the contents at the bottom. Incubate the reaction at 37°C for 2-4 hours.[12] For some templates, a lower incubation temperature (e.g., 30°C) may improve the yield of full-length transcripts, especially for GC-rich sequences.[10]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.[12]

Purification of Synthesized RNA

Purification is essential to remove unincorporated NTPs (including CTP), enzymes, and the DNA template from the synthesized RNA.[13][14] The choice of purification method depends on the downstream application and the length of the RNA transcript.[14]

Common Purification Methods:

  • Spin Column Purification: This is a rapid and convenient method for removing unincorporated nucleotides, proteins, and salts.[14] Several commercial kits are available for this purpose.

  • Lithium Chloride (LiCl) Precipitation: This method is effective for precipitating RNA molecules longer than 300 nucleotides, leaving most unincorporated NTPs and short oligonucleotides in the supernatant.[14]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For applications requiring highly pure, full-length RNA, purification by denaturing PAGE is the gold standard.[12][15] This method allows for the isolation of the target RNA band from abortive transcripts and other contaminants.

  • HPLC Purification: High-performance liquid chromatography can be used to obtain highly pure RNA, which can lead to improved translation efficiency, particularly for therapeutic applications.[16]

Purification Crude_IVT Crude IVT Reaction Spin_Column Spin Column Crude_IVT->Spin_Column LiCl LiCl Precipitation Crude_IVT->LiCl PAGE Denaturing PAGE Crude_IVT->PAGE HPLC HPLC Crude_IVT->HPLC Purified_RNA Purified RNA Spin_Column->Purified_RNA LiCl->Purified_RNA PAGE->Purified_RNA HPLC->Purified_RNA

Caption: Common methods for the purification of in vitro transcribed RNA.

Troubleshooting and Optimization

Problem Possible Cause Recommended Solution
No or low RNA yield Poor quality DNA templateEnsure complete linearization and purify the template to remove contaminants.[8][10]
Inactive T7 RNA PolymeraseUse a fresh aliquot of enzyme and always include a positive control template.[10]
RNase contaminationMaintain a strict RNase-free environment and use an RNase inhibitor.[8][11]
Incorrect nucleotide concentrationEnsure the final concentration of each NTP is sufficient (at least 12 µM).[10]
Incomplete or shorter transcripts Premature termination on GC-rich templatesDecrease the incubation temperature to 30°C.[10]
Low NTP concentrationIncrease the concentration of all four NTPs.[8]
Cryptic termination sites in the templateTry a different RNA polymerase (e.g., T3 or SP6) if your vector contains the appropriate promoter.[7]
Transcripts are longer than expected Incomplete linearization of the plasmidVerify complete digestion on an agarose gel.[10]
Template-independent addition by T7 RNA PolymeraseThis is a known activity of T7 RNA polymerase. Gel purification can isolate the correct-sized transcript.

Advanced Applications: The Use of CTP Analogs

The versatility of the IVT reaction allows for the incorporation of modified nucleotides, including CTP analogs, for various applications.

  • Fluorescent Labeling: CTP analogs conjugated to fluorescent dyes can be incorporated into RNA transcripts for visualization and tracking in cellular and biochemical assays.[17][18] For example, the fluorescent ribonucleotide analogue 1,3-diaza-2-oxophenothiazine-ribose-5′-triphosphate (tCTP) can be efficiently incorporated by T7 RNA polymerase.[17][18]

  • Therapeutic Modifications: For the development of mRNA therapeutics, modified NTPs are often used to reduce the immunogenicity and enhance the stability of the RNA.[19]

  • Crosslinking and Structural Studies: CTP analogs containing photoreactive groups can be incorporated into RNA to study RNA-protein interactions.

It is important to note that the incorporation efficiency of modified NTPs can vary, and optimization of the reaction conditions may be necessary.[20]

Conclusion

The enzymatic synthesis of RNA using CTP and other NTPs is a robust and adaptable technique that is indispensable for modern molecular biology research and development. By understanding the principles of the in vitro transcription reaction and following a well-defined protocol, researchers can reliably produce high-quality RNA for a wide range of applications. Careful attention to template quality, reagent handling, and purification methods will ensure the successful synthesis of your target RNA.

References

  • In Vitro Transcription Troubleshooting | Blog - ZAGENO. (URL: [Link])

  • Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. (URL: [Link])

  • Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. (URL: [Link])

  • HPLC purification of in vitro transcribed long RNA - PubMed - NIH. (URL: [Link])

  • Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC. (URL: [Link])

  • Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC. (URL: [Link])

  • In Vitro Transcription: Common Causes of Reaction Failure - Promega Connections. (URL: [Link])

  • Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. (URL: [Link])

  • Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC - NIH. (URL: [Link])

  • Protocol for in vitro transcription of DNA oligos by T7 polymerase V.4. (URL: [Link])

  • T7 RNA Polymerase-Based In Vitro Transcription - Bio-protocol. (URL: [Link])

  • Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC. (URL: [Link])

  • Mechanism for De Novo RNA Synthesis and Initiating Nucleotide Specificity by T7 RNA Polymerase - Yin, Whitney. (URL: [Link])

  • When do we use alfa CTP and gamma CTP during in vitro transcription? - ResearchGate. (URL: [Link])

  • Enzymatic synthesis of key RNA therapeutic building blocks using simple phosphate donors. (URL: [Link])

  • The structural changes of T7 RNA polymerase from transcription initiation to elongation. (URL: [Link])

  • Incorporation of the Fluorescent Ribonucleotide Analogue tCTP by T7 RNA Polymerase | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Recent studies of T7 RNA polymerase mechanism - CORE. (URL: [Link])

  • in vitro RNA synthesis(T7 RNA Polymerase ) - Barrick Lab. (URL: [Link])

  • Analysis of Ribonucleotide 5′-Triphosphate Analogs as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase by Using Nonradioactive Polymerase Assays - ASM Journals. (URL: [Link])

  • Rethinking RNA Manufacturing: The Enzymatic Approach as a Scalable, Sustainable Alternative | Pharmaceutical Outsourcing. (URL: [Link])

  • Incorporation of tC O into full length mRNA by T7 RNA polymerase... - ResearchGate. (URL: [Link])

  • Synthesis and applications of RNAs with position-selective labeling and mosaic composition. (URL: [Link])

  • Chemical structures of CTP analogs. Features highlighted in red... - ResearchGate. (URL: [Link])

  • eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis - LabXchange. (URL: [Link])

  • In Silico Design and Enzymatic Synthesis of Functional RNA Nanoparticles | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Enzymatic synthesis of random sequences of RNA and RNA analogues by DNA polymerase theta mutants for the generation of aptamer libraries | Nucleic Acids Research | Oxford Academic. (URL: [Link])

  • Template-Independent Enzymatic RNA Synthesis - bioRxiv. (URL: [Link])

  • Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Enzyme-based synthesis: A sustainable revolution in RNA therapeutics manufacturing. (URL: [Link])

  • Optimization of mRNA synthesis and its cell expression for vaccine development - bioRxiv. (URL: [Link])

  • Synthesis and applications of RNAs with position-selective labeling and mosaic composition. (URL: [Link])

  • Optimization of an In Vitro Transcription/Translation System Based on Sulfolobus solfataricus Cell Lysate - PMC. (URL: [Link])

Sources

Application

CTP concentration for T7 RNA polymerase-based transcription

Application Note: Optimizing CTP Concentration for High-Fidelity T7 RNA Polymerase-Based In Vitro Transcription Executive Summary In vitro transcription (IVT) using bacteriophage T7 RNA polymerase is the cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing CTP Concentration for High-Fidelity T7 RNA Polymerase-Based In Vitro Transcription

Executive Summary

In vitro transcription (IVT) using bacteriophage T7 RNA polymerase is the cornerstone of modern mRNA therapeutic and vaccine manufacturing ([1]([Link])). While standard protocols often employ equimolar concentrations of nucleoside triphosphates (NTPs), empirical evidence demonstrates that the concentration of Cytidine Triphosphate (CTP)—and its modified analogs such as 5-methyl-CTP (m5CTP)—plays a disproportionately critical role in determining both transcript yield and the purity profile of the final product ([2]([Link])). This application note details the mechanistic causality behind CTP optimization, providing a self-validating fed-batch protocol to maximize yield while suppressing double-stranded RNA (dsRNA) byproducts.

Mechanistic Insights: The Causality of CTP Imbalance

To engineer a highly efficient IVT reaction, researchers must navigate the "CTP Paradox." CTP is essential for transcript elongation, but its concentration must be strictly balanced against the other NTPs and magnesium (Mg2+) cofactors.

  • The Depletion-Truncation Axis (N-1 Formation): T7 RNA polymerase is a highly processive enzyme, but its elongation rate relies entirely on the immediate availability of the next required nucleotide. If the CTP concentration falls below a critical threshold (typically <2 mM) during the reaction, the elongation complex stalls at guanine-rich template regions. Prolonged pausing destabilizes the transcription bubble, leading to premature dissociation and the accumulation of N-1 truncated RNA species ([3]([Link])).

Transcription Workflow & CTP Concentration Effects

G T7 T7 RNA Polymerase + DNA Template EC Elongation Complex (Processive Synthesis) T7->EC Promoter Clearance OptCTP Optimal CTP (>2mM) & Balanced Mg2+ EC->OptCTP LowCTP Depleted CTP (<2mM) EC->LowCTP HighCTP Excess CTP / High Ionic Strength EC->HighCTP mRNA Full-Length mRNA (High Yield) OptCTP->mRNA High Fidelity Elongation N1 N-1 Truncated RNA (Premature Dissociation) LowCTP->N1 Polymerase Stalling dsRNA dsRNA Byproducts (RdRp Loopback) HighCTP->dsRNA Misincorporation & Self-Extension

Mechanistic pathways of T7 RNA Polymerase dictated by CTP concentration and Mg2+ balance.

Strategic Optimization: Fed-Batch and Modified CTPs

To resolve the CTP paradox—where too little causes truncation and too much drives dsRNA formation—advanced manufacturing employs Fed-Batch IVT ([4]()). By continuously feeding CTP (and other NTPs) based on their specific consumption rates, the steady-state concentration of CTP is maintained in the optimal "Goldilocks" zone (e.g., 3-5 mM).

When substituting wild-type CTP with 5-methyl-CTP (m5CTP) to reduce innate immune stimulation, the incorporation kinetics shift. Complete substitution of CTP by m5CTP often requires a slightly higher steady-state concentration or a specific Cap-Analog:GTP ratio adjustment to maintain yields comparable to wild-type reactions ([5]([Link])).

Quantitative Data Summary

Table 1: Representative effects of CTP concentration and Mg2+:NTP ratio on mRNA yield and dsRNA formation in a standard 2-hour batch IVT.

CTP ConcentrationTotal NTPsMg2+:NTP RatiomRNA Yield (g/L)dsRNA Content (%)Primary Defect
1.5 mM (Depleted)15 mM2.0 : 12.1< 0.5%High N-1 Truncation
4.0 mM (Optimal)16 mM1.8 : 15.8~ 1.2%None (Optimal)
10.0 mM (Excess)40 mM1.0 : 13.4> 4.5%Mg2+ Starvation, dsRNA
8.0 mM (m5CTP)32 mM1.5 : 16.2~ 0.8%Low Immunogenicity

Self-Validating Experimental Protocol: Fed-Batch IVT

This protocol establishes a self-validating fed-batch system to optimize CTP concentration dynamically, ensuring high yield while suppressing RdRp-mediated dsRNA formation.

Phase 1: Empirical Balancing (Determining CTP Consumption)

Causality Check: T7 RNAP consumes NTPs at different rates depending on the specific GC-content of the mRNA sequence. You must determine the sequence-specific CTP consumption rate before scaling up to prevent accidental depletion or toxic accumulation.

  • Setup Batch Reaction: Assemble a 100 µL reaction containing 40 mM Tris-HCl (pH 7.9), 2 mM spermidine, 10 mM DTT, 30 mM Mg(OAc)2, 50 µg/mL linearized DNA template, and 5 mM of each NTP (ATP, UTP, GTP, CTP).

  • Initiate: Add 100 U/µL T7 RNA Polymerase and incubate at 37°C.

  • Time-Course Sampling: Withdraw 5 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 5 µL of 100 mM EDTA.

  • HPLC Quantification: Analyze the quenched samples via anion-exchange HPLC to quantify residual CTP. Calculate the CTP consumption rate (mM/hour).

  • Self-Validation Checkpoint 1: If CTP drops below 2 mM within the first 30 minutes, the sequence is highly C-demanding, confirming the absolute necessity of a fed-batch approach to prevent N-1 truncation.

Phase 2: Fed-Batch Execution

Causality Check: Feeding NTPs without adjusting Mg2+ will lead to Mg2+ starvation due to chelation, halting the polymerase.

  • Prepare Initial Reaction Mix: Scale to desired volume (e.g., 10 mL). Set initial CTP concentration to 4 mM, and other NTPs to 5 mM. Set initial Mg(OAc)2 to achieve a 1.5:1 Mg2+:Total NTP ratio.

  • Prepare Feed Stock: Create a concentrated NTP feed solution where the molar ratio of CTP matches its empirical consumption percentage calculated in Phase 1 (e.g., if CTP represents 20% of total NTP consumption, the feed should be 20% CTP).

  • Continuous Feed: Incubate the reaction at 37°C. Using a syringe pump, infuse the feed stock at a rate that matches the total NTP consumption rate.

  • Dynamic Mg2+ Supplementation: Co-infuse Mg(OAc)2 to maintain the 1.5:1 ratio as new NTPs are added.

  • Self-Validation Checkpoint 2: Withdraw a 10 µL sample at 1 hour. Purify and measure A260. The reading should indicate linear yield progression without plateauing. A plateau indicates premature Mg2+ depletion or pH shift.

Phase 3: Quality Control
  • Yield Quantification: Purify mRNA using LiCl precipitation or silica-membrane columns. Quantify via UV absorbance at 260 nm.

  • dsRNA Detection: Perform a dot-blot assay using the J2 anti-dsRNA monoclonal antibody. Compare the chemiluminescent signal against a known dsRNA standard curve.

  • Self-Validation Checkpoint 3: A successful fed-batch optimization will yield dsRNA levels at <1% of total RNA mass.

  • Integrity Analysis: Run capillary electrophoresis (e.g., Fragment Analyzer) to confirm a single distinct peak, validating the absence of N-1 truncated products caused by CTP depletion.

References

  • Title: An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis. Source: Faraday Discussions (RSC Publishing). URL: [Link]

  • Title: Application of a Fed-Batch System To Produce RNA by In Vitro Transcription. Source: Biotechnology Progress. URL: [Link]

  • Title: Quality by design approach to improve quality and decrease cost of in vitro transcription of mRNA using design of experiments. Source: Biotechnology and Bioengineering. URL: [Link]

  • Title: US20220145381A1 - Fed-batch in vitro transcription process. Source: Google Patents.
  • Title: HighYield T7 ARCA mRNA Synthesis Kit (m5CTP). Source: Jena Bioscience. URL: [Link]

Sources

Method

Application Note: Precision Radiolabeling of RNA with CTP Analogs

Mechanistic Insights and Validated Protocols for In Vitro Transcription and 3'-End Ligation Executive Summary Radiolabeled RNA probes are foundational tools in molecular biology, essential for investigating RNA-protein i...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Validated Protocols for In Vitro Transcription and 3'-End Ligation

Executive Summary

Radiolabeled RNA probes are foundational tools in molecular biology, essential for investigating RNA-protein interactions (EMSA), RNA structural folding (footprinting), and ribozyme kinetics. This application note details two highly efficient methodologies for incorporating Cytidine-5'-Triphosphate (CTP) analogs into RNA: Internal Body Labeling via T7 RNA Polymerase and 3'-End Labeling via T4 RNA Ligase. By understanding the enzymatic causality behind these reactions, researchers can generate high-specific-activity probes with self-validating quality controls.

Mechanistic Principles of CTP-Mediated RNA Radiolabeling

Internal Body Labeling via In Vitro Transcription (IVT)

During IVT, T7 RNA polymerase catalyzes the nucleophilic attack of the 3'-hydroxyl of the nascent RNA chain onto the α-phosphate of an incoming ribonucleoside triphosphate. By supplementing the reaction with[α-32P]CTP, the radioactive isotope is permanently incorporated into the phosphodiester backbone (1)[1]. The β and γ phosphates are released as pyrophosphate.

Causality in Reagent Selection: The ratio of "cold" (unlabeled) CTP to [α-32P]CTP is the most critical parameter. Relying solely on radiolabeled CTP causes polymerase stalling and truncated transcripts due to substrate depletion. Supplementing with a trace amount of cold CTP (e.g., 12 µM) acts as a carrier to ensure processive elongation while maintaining high specific activity (2)[2].

3'-End Labeling via T4 RNA Ligase

For applications where internal labeling might disrupt native RNA folding, 3'-end labeling is preferred. T4 RNA ligase covalently attaches a single [5'-32P]cytidine-3',5'-bisphosphate (pCp) to the 3'-OH of the RNA (3)[3].

Causality in Reagent Selection: The mechanism is ATP-dependent: the ligase is adenylated, transfers the AMP to the 5'-phosphate of pCp, and facilitates the nucleophilic attack by the RNA 3'-OH. The presence of the 3'-phosphate on pCp is the causal factor that prevents subsequent nucleotide additions, ensuring strict mono-addition and exactly one label per transcript.

Comparative Analysis of Labeling Strategies

ParameterInternal Body Labeling (IVT)3'-End Labeling (pCp)
Enzyme T7, T3, or SP6 RNA PolymeraseT4 RNA Ligase
Isotope Source [α-32P]CTP or [α-33P]CTP[5'-32P]pCp
Label Distribution Multiple labels per transcript (at C residues)Single label at the absolute 3'-terminus
Specific Activity Very High (>10⁸ cpm/µg)Moderate to High (10⁶ - 10⁷ cpm/µg)
Primary Applications EMSA, Northern blotting, in situ hybridizationRNA footprinting, structural probing (Pb²⁺ cleavage)
Limitations May yield truncated transcripts if CTP is depletedRequires accessible 3'-OH; structured 3'-ends label poorly

Experimental Workflows and Visualizations

IVT_Workflow Template DNA Template (T7 Promoter) Transcription In Vitro Transcription (37°C, 2 hours) Template->Transcription NTPs Unlabeled NTPs (ATP, GTP, UTP, trace CTP) NTPs->Transcription CTP_Label [α-32P]CTP (Radiolabel) CTP_Label->Transcription T7 T7 RNA Polymerase + Mg2+ Buffer T7->Transcription DNase DNase I Treatment (Remove Template) Transcription->DNase Purification Urea-PAGE Purification (Size Isolation) DNase->Purification Product Body-Labeled RNA (High Specific Activity) Purification->Product

Workflow for internal body-labeling of RNA via T7 in vitro transcription with [α-32P]CTP.

EndLabeling RNA Unlabeled RNA (3'-OH Terminus) Ligation Phosphodiester Bond Formation (Release of AMP) RNA->Ligation pCp [5'-32P]pCp (Donor) Transfer AMP Transfer to pCp (Ado-5'PP-Cytidine-3'P) pCp->Transfer ATP ATP (Energy Source) Activation Enzyme Adenylation (Ligase-AMP) ATP->Activation Ligase T4 RNA Ligase + DMSO/BSA Ligase->Activation Activation->Transfer Transfer->Ligation LabeledRNA 3'-End Labeled RNA (Single Label/Transcript) Ligation->LabeledRNA

Mechanism of 3'-end RNA radiolabeling using T4 RNA ligase and [5'-32P]pCp.

Validated Protocols

Protocol A: High Specific Activity Body Labeling via IVT

Self-Validating System: Always run a parallel control reaction lacking the DNA template. This confirms that all radiolabel incorporation is strictly template-dependent and not an artifact of contamination.

  • Reaction Assembly: In a sterile, RNase-free microcentrifuge tube, combine:

    • 1x T7 Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

    • 20 U RNase Inhibitor

    • 0.5 mM each of ATP, GTP, and UTP

    • 12 µM unlabeled CTP (Causality: Prevents premature polymerase stalling[2])

    • 2 µL [α-32P]CTP (800 Ci/mmol, 10 µCi/µL)

    • 4-8 nM DNA template (containing a T7 promoter)

    • 20 U T7 RNA Polymerase

  • Incubation: Incubate at 37°C for 2 hours.

  • Template Removal: Add 2 U of RNase-free DNase I and incubate for 15 minutes at 37°C to degrade the DNA template, ensuring the final signal is purely RNA[1].

  • Termination: Add an equal volume of 2x formamide loading dye containing 20 mM EDTA to chelate Mg²⁺ and instantly halt enzymatic activity.

Protocol B: 3'-End Labeling with [³²P]pCp

Self-Validating System: Run a parallel ligation without T4 RNA ligase. Any signal in the purified RNA band of this control indicates background trapping of the free isotope rather than covalent attachment.

  • RNA Preparation: Ensure the target RNA (10–20 pmol) has a free 3'-OH group.

  • Reaction Assembly: Combine the following in a 10 µL volume:

    • 1x T4 RNA Ligase Buffer (50 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 10 mM DTT, 1 mM ATP)

    • 10% (v/v) DMSO (Causality: DMSO relaxes secondary structures at the RNA 3'-terminus, making it sterically accessible to the ligase active site[3])

    • 10 µg/mL BSA (Causality: Stabilizes the ligase during prolonged incubation)

    • 5 µL [5'-32P]pCp (3000 Ci/mmol)

    • 40 U T4 RNA Ligase

  • Incubation: Incubate at 4°C for 12 to 16 hours. (Causality: The low temperature suppresses endogenous RNase activity and stabilizes transient single-stranded states at the 3'-end[3]).

  • Termination: Stop the reaction by adding 10 µL of 8 M urea loading buffer (with 0.01% bromophenol blue/xylene cyanol).

Protocol C: Purification via Denaturing Urea-PAGE

To ensure experimental integrity, unincorporated radiolabel and truncated transcripts must be removed (4)[4].

  • Gel Casting: Prepare a denaturing polyacrylamide gel (10-15% acrylamide/bis-acrylamide 19:1, 8 M urea, 1x TBE)[4].

  • Electrophoresis: Heat the terminated reaction mixtures to 95°C for 3 minutes to denature the RNA, quick-chill on ice, and load into the wells. Run at constant wattage (e.g., 5-10 W) until the tracking dyes indicate sufficient separation.

  • Autoradiography & Excision: Expose the gel to X-ray film for 1-3 minutes. Align the film with the gel to identify the full-length RNA band. Excise the band using a sterile scalpel.

  • Elution & Precipitation: Crush the gel slice and soak in 400 µL of elution buffer (0.3 M Sodium Acetate pH 5.2, 1 mM EDTA) overnight at 4°C. Recover the RNA by adding 2.5 volumes of 100% ethanol, incubating at -20°C, and centrifuging at maximum speed. Resuspend the pellet in RNase-free water.

References

  • Synthesis and Labeling of RNA In Vitro - PMC - NIH. 1

  • In vitro Transcription (IVT) and tRNA Binding Assay - SciSpace. 2

  • TectoRNA: modular assembly units for the construction of RNA nano-objects - Oxford Academic. 3

  • Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC - NIH. 4

Sources

Application

Role of CTP in the synthesis of glycerophospholipids in vitro

Application Notes & Protocols Topic: The Role of CTP in the In Vitro Synthesis of Glycerophospholipids Audience: Researchers, scientists, and drug development professionals. Preamble: CTP as the Linchpin of Membrane Biog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Role of CTP in the In Vitro Synthesis of Glycerophospholipids Audience: Researchers, scientists, and drug development professionals.

Preamble: CTP as the Linchpin of Membrane Biogenesis

Glycerophospholipids are the fundamental building blocks of cellular membranes, providing not only structural integrity but also serving as a dynamic platform for signaling and protein function.[1][2] The de novo synthesis of the most abundant of these lipids, phosphatidylcholine (PC) and phosphatidylethanolamine (PE), is predominantly governed by the Kennedy pathway.[3][4][5] At the heart of this pathway lies Cytidine Triphosphate (CTP), a high-energy molecule that acts as the essential activating coenzyme.[6][7] Its role is not merely as a passive substrate; the availability of CTP and the activity of CTP-dependent enzymes are critical regulatory nodes that dictate the rate of membrane biogenesis.[1][8][9]

This guide provides a detailed exploration of the function of CTP in glycerophospholipid synthesis, with a focus on robust, validated in vitro protocols designed to probe and quantify the activity of key CTP-dependent enzymes.

Section 1: The Biochemical Nexus – CTP in the Kennedy Pathway

The synthesis of PC and PE via the Kennedy pathway involves two pivotal, CTP-dependent reactions that "activate" the polar head groups for their eventual attachment to a diacylglycerol (DAG) backbone.[2][3] A parallel pathway utilizes CTP to activate the lipid backbone itself.

  • Activation of Phosphocholine and Phosphoethanolamine: The rate-limiting steps for PC and PE synthesis are catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (ECT or Pcyt2), respectively.[3][10][11][12] These enzymes utilize CTP to convert phosphocholine or phosphoethanolamine into their activated CDP-derivatives (CDP-choline and CDP-ethanolamine).[13][14][15][16] This activation is the primary control point of the pathway.

  • Activation of Phosphatidic Acid: For the synthesis of other important glycerophospholipids like phosphatidylinositol (PI) and cardiolipin, CTP is used to activate the DAG precursor itself. CDP-diacylglycerol synthases catalyze the reaction between CTP and phosphatidic acid (PA) to form CDP-diacylglycerol (CDP-DAG), an essential intermediate.[1][2][17]

The central role of CTP in these distinct activation steps underscores its significance. In vitro assays that accurately model these reactions are therefore indispensable for studying lipid metabolism, characterizing enzyme kinetics, and screening for potential therapeutic modulators.

Kennedy_Pathway cluster_PC Phosphatidylcholine (PC) Synthesis cluster_PE Phosphatidylethanolamine (PE) Synthesis cluster_PI_PG Other Phospholipid Synthesis Choline Choline PCho Phosphocholine Choline->PCho CDP_Choline CDP-Choline PCho->CDP_Choline PC

Caption: The Kennedy Pathway for major glycerophospholipid synthesis.

Section 2: Application Focus - CTP:phosphocholine cytidylyltransferase (CCT)

CCT is arguably the most critical regulatory enzyme in the Kennedy pathway and a major focus of in vitro studies.[11][12][18] Its activity is governed by a fascinating mechanism known as amphitropism: it exists as a catalytically inactive, soluble enzyme in the cytosol or nucleus, and becomes activated upon binding to cellular membranes.[3][12][19]

Causality Behind Experimental Design: The activation of CCT is highly sensitive to the lipid composition of the membrane. It is preferentially activated by membranes with packing defects or an enrichment in anionic lipids, such as fatty acids or diacylglycerol.[19][20][21] This forms a homeostatic feedback loop: a deficiency in PC (a cylindrical lipid) leads to a relative increase in cone-shaped lipids (like DAG), which promotes membrane curvature stress, recruits and activates CCT, and drives the synthesis of more PC to restore balance.[20][21][22]

Therefore, a robust in vitro CCT assay is not merely a mixture of enzyme and substrates in a buffer. It must include a system to mimic the activating membrane surface. This is typically achieved by preparing lipid vesicles (liposomes) with a composition known to stimulate CCT activity. This is a critical, non-negotiable component for obtaining physiologically relevant data.

Section 3: Experimental Protocols

Two primary methodologies are presented: a classic radiochemical assay for high sensitivity and a non-radioactive HPLC-based method for laboratories where radioisotope use is restricted.

Protocol 1: Radiochemical Assay for CCT Activity

This protocol measures the CTP-dependent incorporation of radiolabeled phosphocholine into CDP-choline.

Principle of the Self-Validating System: The protocol includes three essential controls to validate every experiment:

  • No CTP Control: Demonstrates the absolute requirement of CTP for the reaction.

  • No Enzyme Control: Accounts for any non-enzymatic conversion or background signal.

  • No Lipid Vesicle Control: Quantifies the basal, un-activated enzyme activity and proves that the observed stimulation is lipid-dependent.

Materials & Reagents:

  • Enzyme Source: Purified recombinant CCT or a cellular fraction enriched for CCT.

  • Substrates: CTP sodium salt, [methyl-¹⁴C]phosphocholine.

  • Lipids: Egg Phosphatidylcholine (PC), Oleic Acid (OA).

  • Buffers: Imidazole or Tris-HCl buffer (pH 7.0-7.5).

  • Cofactors: Magnesium Acetate or MgCl₂.

  • Other: Chloroform, Methanol, Scintillation fluid, Thin Layer Chromatography (TLC) plates (Silica Gel 60).

Step-by-Step Methodology:

  • Preparation of Activating Lipid Vesicles (PC:OA, 9:1 mol ratio):

    • Rationale: Oleic acid creates packing defects in the PC bilayer, which is a potent activator of CCT.[20][22]

    • a. In a glass vial, combine appropriate volumes of stock lipids (e.g., 900 nmol PC, 100 nmol OA) dissolved in chloroform.

    • b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • c. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • d. Resuspend the film in CCT assay buffer to a final lipid concentration of 4 mM.

    • e. Sonicate the suspension on ice using a probe sonicator until the solution is translucent. This creates small unilamellar vesicles (SUVs) that are effective activators.

  • Enzyme Reaction Setup:

    • a. Prepare a master mix containing buffer, magnesium, and [methyl-¹⁴C]phosphocholine.

    • b. In microcentrifuge tubes, set up the reactions as described in the table below. Add components in the order listed, vortexing gently after adding the enzyme.

    • c. Pre-incubate the tubes at 37°C for 2 minutes.

    • d. Initiate the reaction by adding CTP.

ComponentStock Conc.Volume (µL)Final Conc.
Assay Buffer (5x)250 mM2050 mM
Magnesium Acetate125 mM22.5 mM
[¹⁴C]Phosphocholine20 mM40.8 mM
PC:OA Vesicles4 mM10400 µM
Enzyme (diluted)Varies101-5 µg
CTP50 mM31.5 mM
dH₂O-to 100 µL-
Table 1: Typical CCT Reaction Mixture.
  • Incubation & Termination:

    • a. Incubate the reactions at 37°C for 15-30 minutes. Ensure the reaction is in the linear range with respect to time and enzyme concentration.

    • b. Terminate the reaction by adding 100 µL of ice-cold methanol.

  • Separation and Quantification:

    • a. Spot 20 µL of the terminated reaction mixture onto a silica TLC plate.

    • b. Develop the plate in a chromatography tank with a mobile phase of Methanol:0.5% NaCl:Ammonium Hydroxide (50:50:1, v/v/v).

    • c. Allow the plate to air dry completely. Visualize the separated spots using a phosphorimager or autoradiography. The product, CDP-choline, will have a lower Rf value than the substrate, phosphocholine.

    • d. Scrape the silica corresponding to the CDP-choline spot into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity as nmol of product formed per minute per mg of enzyme.

Protocol 2: Non-Radioactive CCT Assay by HPLC

This method offers a powerful alternative by directly measuring the substrate (CTP) and product (CDP-choline) using reverse-phase high-performance liquid chromatography.[18]

Principle of the Self-Validating System: This method is inherently self-validating as it allows for the simultaneous quantification of substrate consumption (decrease in CTP peak area) and product formation (increase in CDP-choline peak area), ensuring mass balance. Controls (No Enzyme, No CTP) remain essential.

Methodology:

  • Reaction Setup:

    • Set up the enzyme reaction exactly as described in Protocol 1 (Table 1), but use non-radioactive phosphocholine.

  • Incubation & Termination:

    • Incubate at 37°C, taking time points (e.g., 0, 5, 10, 20 minutes).

    • Terminate each time point by adding an equal volume of 0.6 M perchloric acid, followed by neutralization with potassium carbonate. Centrifuge to remove the precipitate.

  • HPLC Analysis:

    • Rationale: A C18 column separates the more polar CTP from the slightly less polar CDP-choline based on their interaction with the stationary phase.[18]

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 0.1 M Ammonium Bicarbonate (pH 7.4) with 2% Acetonitrile.[18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 271 nm.

    • Procedure: Inject the supernatant from the terminated reactions. CTP and CDP-choline will elute as distinct, well-resolved peaks.

  • Data Analysis:

    • Create standard curves for both CTP and CDP-choline to convert peak area into concentration (nmol).

    • Calculate enzyme activity based on the rate of CDP-choline formation.

CCT_Assay_Workflow cluster_detection 5. Product Detection start Start prep_vesicles 1. Prepare Activating Lipid Vesicles (PC:OA) start->prep_vesicles setup_rxn 2. Set Up Reaction (Enzyme, CTP, P-Choline, Vesicles) prep_vesicles->setup_rxn incubate 3. Incubate at 37°C setup_rxn->incubate terminate 4. Terminate Reaction incubate->terminate TLC Radiometric: Separate via TLC terminate->TLC HPLC Non-Radiometric: Separate via HPLC terminate->HPLC quantify 6. Quantify Product (Scintillation or UV Absorbance) TLC->quantify HPLC->quantify analyze 7. Calculate Specific Activity quantify->analyze end End analyze->end

Caption: General workflow for the in vitro CCT enzyme assay.

Section 4: Data Interpretation & Troubleshooting

Expected Results: The specific activity of CCT is highly dependent on the enzyme source, purity, and lipid activators. However, kinetic constants can be compared to literature values.

ParameterReported Value (Rat CCTα)Reference
Vmax ~3850 nmol/min/mg[18]
K₀.₅ for CTP ~4.07 mM[18]
K₀.₅ for Phosphocholine ~2.49 mM[18]
Table 2: Example Kinetic Parameters for a Truncated, Constitutively Active CCTα.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Activity 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Insufficient Mg²⁺ cofactor. 4. Poorly prepared/ineffective lipid vesicles.1. Use a fresh enzyme preparation; confirm activity with a positive control. 2. Verify pH of all buffers. 3. Check Mg²⁺ concentration. 4. Ensure vesicles are fully sonicated (translucent); try different lipid activators (e.g., add DAG).
High Background in Controls 1. Contamination of substrates (e.g., [¹⁴C]CDP-choline in [¹⁴C]phosphocholine stock). 2. Incomplete separation on TLC plate.1. Purify radiolabeled substrate by TLC or HPLC before use. 2. Allow TLC to run longer for better separation; ensure mobile phase is fresh.
Inconsistent Results 1. Inaccurate pipetting of viscous enzyme/lipid solutions. 2. Inconsistent incubation times. 3. Vesicle aggregation over time.1. Use calibrated pipettes with appropriate tips; vortex gently after additions. 2. Use a timer for all incubations. 3. Use freshly prepared vesicles for each experiment.

Conclusion

CTP is the energetic and regulatory cornerstone of the Kennedy pathway for glycerophospholipid synthesis. The CTP-dependent cytidylyltransferases (CCT and ECT) that activate the polar head groups are the gatekeepers of this entire process. The in vitro protocols detailed here provide a validated, robust framework for researchers to precisely quantify the activity of these crucial enzymes. By understanding the causality behind the experimental design—particularly the non-negotiable requirement for lipid activators—scientists can generate reliable, physiologically relevant data to advance our understanding of lipid metabolism and to aid in the development of novel therapeutics targeting these pathways.

References

  • Chang, Y.F., & Carman, G.M. (2008). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Progress in Lipid Research. [Link]

  • Wikipedia. (n.d.). Cytidine triphosphate. Wikipedia. [Link]

  • Chang, Y.F., & Carman, G.M. (2008). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. PubMed. [Link]

  • ResearchGate. (n.d.). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae | Request PDF. ResearchGate. [Link]

  • Lee, J. M., et al. (2015). Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis. Molecular Biology of the Cell (MBoC). [Link]

  • Basel, D. J., & Forny, P. (2025). Glycerophospholipids: Roles in Cell Trafficking and Associated Inborn Errors. PMC. [Link]

  • Minet, N., et al. (2023). Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation. Journal of Biological Chemistry. [Link]

  • Giménez, E., et al. (2026). Regulation of Cell Proliferation and Migration by Extracellular Phosphatidic Acid. MDPI. [Link]

  • Weinhold, P. A., et al. (n.d.). Evidence for a regulatory role of CTP : choline phosphate cytidylyltransferase in the synthesis of phosphatidylcholine in fetal lung following premature birth. PubMed. [Link]

  • Dowhan, W. (2021). Eugene P. Kennedy's Legacy: Defining Bacterial Phospholipid Pathways and Function. Frontiers in Molecular Biosciences. [Link]

  • Attard, G. S., et al. (2000). Modulation of CTP:phosphocholine cytidylyltransferase by membrane curvature elastic stress. PMC. [Link]

  • Henneberry, A. L., et al. (2002). The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity. PMC. [Link]

  • AOCS. (2019). Phospholipid Biosynthesis. AOCS Lipid Library. [Link]

  • Lagace, T. A., & Ridgway, N. D. (2009). Oxysterol activation of phosphatidylcholine synthesis involves CTP:phosphocholine cytidylyltransferase α translocation to the nuclear envelope. Biochemical Journal. [Link]

  • Weber, K. S., et al. (2012). Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography. ResearchGate. [Link]

  • Barry, R. M., et al. (2014). Large-scale filament formation inhibits the activity of CTP synthetase. eLife. [Link]

  • Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-Choline Cycle. PMC. [Link]

  • Davies, S. M. A., et al. (2001). Regulation of CTP: Phosphocholine Cytidylyltransferase Activity by the Physical Properties of Lipid Membranes: An Important Role for Stored Curvature Strain Energy. Biochemistry. [Link]

  • Bakovic, M., & Pavlovic, M. (2007). Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). PubMed. [Link]

  • Examine. (2025). Research Breakdown on CDP-Choline. Examine.com. [Link]

  • Wikipedia. (n.d.). CDP-choline pathway. Wikipedia. [Link]

  • Kresge, N., et al. (2005). The Kennedy Pathway for Phospholipid Synthesis: the Work of Eugene Kennedy. ResearchGate. [Link]

  • Ye, W., et al. (2024). Structural basis of lipid head group entry to the Kennedy pathway by FLVCR1. PMC. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the biosynthesis of CDP-choline. ResearchGate. [Link]

  • McMaster, C. R. (2018). From yeast to humans: Roles of the Kennedy pathway for phosphatidylcholine synthesis. Journal of Biological Chemistry. [Link]

  • Chang, Y.F., & Carman, G.M. (2008). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Rutgers University. [Link]

  • ResearchGate. (n.d.). Biosynthesis of Phosphatidylethanolamine (PE). CDP ethanolamine-Kennedy... ResearchGate. [Link]

  • Ramezanpour, S., et al. (2018). Membrane Lipids Assist Catalysis by CTP: Phosphocholine Cytidylyltransferase. Journal of Biological Chemistry. [Link]

  • Pavlovic, M., & Bakovic, M. (2013). Regulation of Phosphatidylethanolamine Homeostasis—The Critical Role of CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2). MDPI. [Link]

  • Davies, S. M., et al. (2001). Regulation of CTP: phosphocholine cytidylyltransferase activity by the physical properties of lipid membranes: an important role for stored curvature strain energy. PubMed. [Link]

  • Ward, C. S., & Ronen, S. M. (2010). Magnetic Resonance Spectroscopy-Based CTP:choline-Phosphate Cytidylyltransferase Activity Measurement Technique. ISMRM 2010 Proceedings. [Link]

  • Cornell, R. B., & Ridgway, N. D. (2015). CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis. PubMed. [Link]

  • Xiao, S., et al. (2025). Functions of Arabidopsis CTP:phosphocholine cytidylyltransferase 1 in phosphatidylcholine biosynthesis and root growth. Plant Physiology. [Link]

  • Yue, S., et al. (2024). Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets. Molecular Biology of the Cell (MBoC). [Link]

  • ResearchGate. (n.d.). CDPcholine pathway for PC synthesis. Choline is imported through one of... ResearchGate. [Link]

  • Krupinska, J., et al. (2021). Regenerative Effects of CDP-Choline: A Dose-Dependent Study in the Toxic Cuprizone Model of De- and Remyelination. MDPI. [Link]

Sources

Method

Application Note: Targeting CTP Metabolism and Utilizing CTP Competition Assays in Infectious Disease Drug Discovery

Audience: Researchers, scientists, and drug development professionals Content Type: Application Notes and Protocols Executive Summary Cytidine Triphosphate (CTP) plays a dual, critical role in the pathogenesis of infecti...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Notes and Protocols

Executive Summary

Cytidine Triphosphate (CTP) plays a dual, critical role in the pathogenesis of infectious diseases, making it a focal point for modern drug discovery. On one hand, the de novo biosynthesis of CTP via CTP synthetase (CTPS)—or its bacterial homolog PyrG—is essential for the survival and proliferation of pathogens such as Mycobacterium tuberculosis[1], as well as for the replication of host-dependent viruses (e.g., Epstein-Barr virus, SARS-CoV-2)[2]. On the other hand, CTP serves as the natural substrate for viral RNA-dependent RNA polymerases (RdRp). By designing nucleoside analog triphosphates (NTPs) that mimic CTP, researchers can competitively inhibit viral RdRp, leading to chain termination or lethal mutagenesis[3].

This application note provides a comprehensive, field-proven guide to designing biochemical workflows for both CTPS target-based screening and RdRp CTP-competition assays . As a self-validating system, these protocols emphasize the causality behind kinetic parameters and experimental conditions, ensuring robust data generation for hit-to-lead optimization.

Part I: Targeting De Novo CTP Biosynthesis (CTPS/PyrG)

Mechanistic Causality and Target Validation

CTP synthetase catalyzes the final, rate-limiting step in de novo pyrimidine biosynthesis: the ATP-dependent amination of UTP to CTP, utilizing glutamine as the ammonia donor. In highly proliferative states, such as viral infection or bacterial expansion, the salvage pathway is insufficient, rendering pathogens heavily reliant on CTPS[2]. Furthermore, human genetics have validated CTPS1 as a critical enzyme for lymphoid cell proliferation, making selective CTPS1 inhibitors highly attractive for diseases driven by aberrant immune responses or viral host-dependency[4].

To screen for CTPS inhibitors, we utilize a continuous spectrophotometric assay. The causality behind this choice is spectral: UTP and CTP possess different molar extinction coefficients at 291 nm. By monitoring the increase in absorbance at 291 nm ( Δϵ291​ ), we can measure CTP production in real-time without relying on coupled enzyme systems (e.g., measuring glutamate or inorganic phosphate release), which are prone to false positives during high-throughput screening (HTS).

Pathway Visualization

CTP_Pathway UTP UTP CTPS CTP Synthetase (CTPS/PyrG) UTP->CTPS ATP, Glutamine CTP CTP (Cytidine Triphosphate) CTPS->CTP Amination Inhibitor CTPS Inhibitors Inhibitor->CTPS Inhibition

Figure 1: De novo CTP biosynthesis pathway and targeted inhibition by CTPS inhibitors.

Protocol 1: Continuous Spectrophotometric CTPS Inhibition Assay

Objective: Determine the IC50​ and mechanism of action for small-molecule CTPS/PyrG inhibitors.

Reagents & Buffer:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl 2​ , 1 mM DTT.

  • Substrates: 1 mM UTP, 1 mM ATP, 2 mM L-Glutamine.

  • Allosteric Activator: 0.1 mM GTP (GTP is strictly required to promote the assembly of CTPS into its active tetrameric/filamentous form, known as cytoophidia)[2].

  • Enzyme: Purified recombinant M. tuberculosis PyrG or Human CTPS1 (10-50 nM final concentration).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO. Transfer 1 µL of compound to a UV-transparent 96-well microplate (final DMSO concentration 1%).

  • Enzyme Pre-incubation: Add 49 µL of Assay Buffer containing the purified CTPS enzyme and 0.1 mM GTP to the wells. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for the GTP-driven oligomerization of the enzyme and equilibration of slow-binding inhibitors.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of a substrate mix (UTP, ATP, and L-Glutamine in Assay Buffer).

  • Kinetic Readout: Immediately place the plate in a UV/Vis microplate reader. Monitor absorbance at 291 nm continuously for 30 minutes at 37°C.

  • Self-Validation & Control: Include a "No Enzyme" blank to account for background UV absorbance of the test compounds. To determine if the inhibitor is ATP-competitive (like many 4-(pyridin-2-yl)thiazole derivatives)[1], perform a secondary assay titrating ATP concentrations (0.1 mM to 5 mM) while keeping the inhibitor concentration constant, and calculate the Ki​ using a Lineweaver-Burk plot.

Part II: CTP Competition Assays for Viral RdRp

Mechanistic Causality and Target Validation

Many highly successful antiviral drugs are nucleoside analogs that mimic natural nucleotides. When targeting RNA viruses (e.g., Norovirus, SARS-CoV-2), analogs like 2'-C-methyl-cytidine triphosphate (2CM-CTP) or Favipiravir-RTP act as competitive inhibitors of natural CTP[3].

To accurately measure the incorporation efficiency of a CTP analog, we must utilize single-turnover kinetics (where Enzyme concentration > RNA template concentration). Causality: Under multiple-turnover conditions, the rate-limiting step is often product release or enzyme re-initiation. By using single-turnover conditions, we isolate the fundamental chemical step of nucleotide incorporation. This ensures the derived dissociation constant ( Kd​ ) and maximum polymerization rate ( kpol​ ) reflect true active-site binding and incorporation, independent of the enzyme's processivity.

Pathway Visualization

RdRp_Competition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Elongation RNA Chain Elongation RdRp->Elongation CTP Incorporated Termination Chain Termination RdRp->Termination Analog Incorporated RNA_Template Viral RNA Template RNA_Template->RdRp CTP Natural CTP CTP->RdRp Binds Active Site NTP_Analog Nucleoside Analog Triphosphate (e.g., 2CM-CTP) NTP_Analog->RdRp Competes for Active Site

Figure 2: Mechanism of CTP competition at the viral RdRp active site by nucleoside analogs.

Protocol 2: Single-Turnover CTP Competition & Incorporation Assay

Objective: Evaluate the competitive inhibition profile of CTP analogs against viral RdRp.

Reagents & Buffer:

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 50 mM NaCl, 1 mM DTT.

  • RNA Substrate: 100 nM of a pre-annealed RNA primer/template complex (designed with a templating Guanine at the +1 position to force CTP incorporation).

  • Enzyme: 320 nM purified viral RdRp (e.g., Norovirus RdRp)[3].

  • Nucleotides: Natural CTP and the test CTP analog (e.g., 2CM-CTP).

Step-by-Step Methodology:

  • Complex Formation: Mix 320 nM RdRp with 100 nM RNA primer/template in Reaction Buffer. Incubate at 30°C for 10 minutes to allow the formation of stable RdRp-RNA elongation complexes.

  • Competition Setup: Prepare a reaction plate containing a fixed, low concentration of natural CTP (e.g., 0.1 µM, spiked with a trace amount of [α−33P] -CTP for radiometric tracking) and varying concentrations of the CTP analog (0.1 µM to 100 µM).

  • Elongation & Quenching: Add the pre-formed RdRp-RNA complex to the nucleotide mix to initiate single-nucleotide extension. Allow the reaction to proceed for exactly 60 seconds at 30°C. Quench the reaction by adding an equal volume of stop solution (90% formamide, 50 mM EDTA, 0.1% bromophenol blue).

  • Product Resolution: Heat the quenched samples to 95°C for 5 minutes, then resolve the RNA products on a 20% polyacrylamide-urea denaturing gel.

  • Quantification: Expose the gel to a phosphor screen and quantify the ratio of extended primer versus unextended primer.

  • Self-Validation & Control: To prove the analog is a direct CTP competitor, perform the inverse experiment: hold the analog concentration constant at its IC50​ and titrate natural CTP (0.1 µM to 100 µM). A rightward shift in the inhibition curve validates competitive binding at the CTP active site[3].

Quantitative Data Presentation

The following table summarizes benchmark kinetic parameters for established CTPS inhibitors and CTP-competitive RdRp inhibitors, serving as reference points for assay validation.

Compound / AnalogTarget EnzymeMechanism of ActionEfficacy ( IC50​ / Ki​ )Reference
4-(pyridin-2-yl)thiazole M. tuberculosis PyrGATP-competitive CTPS inhibition Ki​ : 3 – 20 µM[1]
Compound 27 Human CTPS1/2Pan-selective CTPS inhibition IC50​ : < 1 µM[4]
2'-C-Methyl-CTP (2CM-CTP) Norovirus RdRpDirect CTP competition / Chain termination IC50​ : Low µM[3]
Favipiravir-RTP Norovirus RdRpAmbiguous competition (ATP/GTP/CTP) IC50​ : Low µM[3]

References[2] CTP synthase: the hissing of the cellular serpent - PMC - NIH

Source: nih.gov URL:[4] Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[1] A Phenotypic Based Target Screening Approach Delivers New Antitubercular CTP Synthetase Inhibitors - ACS Infectious Diseases - Figshare Source: figshare.com URL:[3] Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC Source: nih.gov URL:

Sources

Technical Notes & Optimization

Troubleshooting

Managing CTP precipitation in concentrated stock solutions

Welcome to the Technical Support Center for in vitro transcription (IVT) and nucleotide biochemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with Cytidine 5′-triphosphate (CTP) p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro transcription (IVT) and nucleotide biochemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with Cytidine 5′-triphosphate (CTP) precipitation. Unlike ATP or UTP, CTP presents unique physicochemical challenges during the preparation of concentrated stock solutions (e.g., 100 mM).

This guide is designed to move beyond basic troubleshooting. We will examine the thermodynamic and structural causality behind CTP precipitation, provide self-validating protocols, and equip you with the mechanistic understanding required to prevent reaction failures.

Mechanistic Insight: The Causality of CTP Precipitation

To troubleshoot CTP, you must first understand its molecular behavior in an aqueous environment. CTP is typically supplied as a lyophilized free acid or a sodium salt. When the free acid powder is dissolved in water, the dissociation of the triphosphate tail releases protons, rapidly driving the solution's pH down to approximately 2.0[1].

This highly acidic environment triggers a structural crisis for CTP:

  • Protonation of the Cytosine Ring: The cytosine base has a pKa of approximately 4.6[2]. As the pH drops below this threshold, the nitrogen atom (N3) on the cytosine ring becomes protonated.

  • Zwitterionic Aggregation: The protonation of the base creates a localized positive charge that interacts electrostatically with the negatively charged phosphate groups of adjacent CTP molecules. This inter-molecular ionic bonding neutralizes the electrostatic repulsion that normally keeps the molecules hydrated, causing the CTP to crash out of solution as a dense, cloudy white precipitate.

To restore solubility, the solution must be titrated to a neutral pH (7.0–7.5)[1][3]. This deprotonates the cytosine ring and fully ionizes the triphosphate tail, maximizing electrostatic repulsion and ensuring the nucleotide remains in the aqueous phase.

Quantitative Data: CTP Physicochemical Properties

Understanding the hard numbers behind CTP is critical for accurate stock preparation. The table below summarizes the key parameters that dictate CTP solubility and stability.

ParameterValue / CharacteristicImpact on Troubleshooting & Solubility
Molecular Weight (Free Acid) 483.16 g/mol [4]Must be used to calculate the exact resuspension volume for target molarity.
Cytosine Base pKa ~4.6[2]If solution pH drops below 4.6, CTP will rapidly precipitate out of solution.
Target Storage pH 7.0 – 7.5[1][3]Ensures full deprotonation of the base, maintaining a highly soluble polyanion state.
Extinction Coefficient (ε) 7200 M⁻¹·cm⁻¹ at 260 nm[1]Used in Beer-Lambert calculations to self-validate the final stock concentration.
Temperature Sensitivity Soluble at 4°C (if pH > 7.0)Cold temperatures exacerbate precipitation if the pH has not been fully neutralized.

Troubleshooting FAQs

Q1: I added nuclease-free water to my CTP powder to make a 100 mM stock, and it immediately turned into a milky white suspension. Is my CTP degraded? A: No, your CTP is likely perfectly intact. The milky suspension is a direct result of the pH dropping below the cytosine pKa (~4.6)[2]. The free acid form of CTP is highly insoluble in water. You must neutralize the solution using a strong base (like NaOH or KOH) to force the CTP back into solution[1].

Q2: How do I properly adjust the pH of a concentrated CTP stock without over-diluting my final concentration? A: You must use a highly concentrated base, typically 1M to 5M NaOH or KOH, added in micro-liter dropwise increments[1]. Do not use weak buffers (like 10 mM Tris) to adjust the pH of a 100 mM CTP stock; the buffering capacity of 100 mM CTP will overwhelm it, and you will over-dilute your stock before reaching pH 7.0.

Q3: Can I just heat my CTP solution to 37°C or 50°C to force the precipitate to dissolve? A: Do not heat CTP stock solutions. While heating increases kinetic energy and may temporarily dissolve the precipitate, the CTP will immediately crash out again once returned to ice or stored at -20°C. Furthermore, prolonged exposure to heat accelerates the hydrolysis of the high-energy phosphoanhydride bonds, degrading your CTP into CDP or CMP, which will ruin downstream In Vitro Transcription (IVT) reactions[5]. Fix the pH, do not change the temperature.

Q4: My CTP stock is clear, but when I assemble my In Vitro Transcription (IVT) reaction, a precipitate forms. Why? A: This is a classic metal-ion coordination issue. IVT buffers require high concentrations of Magnesium (Mg²⁺) to act as a catalytic cofactor for T7/T3 RNA polymerases[5]. If the pH of your master mix is slightly off, or if the NTPs are added at too high a concentration relative to the Mg²⁺, insoluble Mg-CTP complexes can form. Ensure your IVT buffer is properly buffered (e.g., 400 mM HEPES-KOH or Tris-HCl at pH 7.5) before adding the NTPs[1].

Logical Workflow for CTP Precipitation

CTP_Precipitation_Workflow A CTP Free Acid Powder B Add Nuclease-Free H2O A->B C Solution Cloudy? (Precipitation) B->C D pH < 4.6 Cytosine Protonated C->D Yes F Check pH (Target 7.0-7.5) C->F No E Titrate with 1M NaOH (Dropwise on Ice) D->E E->F F->E pH < 7.0 G Solution Clears (Fully Deprotonated) F->G pH 7.0+ H Verify Conc. (A260) & Aliquot G->H

Figure 1: Logical workflow for diagnosing and resolving CTP precipitation.

Self-Validating Protocol: Preparation of 100 mM CTP Stock

To ensure scientific integrity, a protocol must validate its own success. This methodology guarantees that your final CTP stock is both completely soluble and accurately quantified.

Materials Required:

  • CTP Free Acid powder (MW: 483.16 g/mol )[4]

  • Nuclease-free H₂O

  • 1M NaOH or KOH (RNase-free)

  • pH indicator paper (Do NOT use a pH probe, as the glass frit will absorb CTP and introduce RNases)[1]

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Initial Resuspension (Intentional Under-dilution):

    • Calculate the volume of water needed to achieve a 100 mM solution based on the exact mass of your CTP powder.

    • Crucial Step: Add only 80% of the calculated nuclease-free water. The solution will immediately become cloudy and highly acidic[1]. Keep the tube on ice to preserve nucleotide integrity.

  • pH Titration:

    • Add 1M NaOH in 2 µL to 5 µL increments. Vortex vigorously after each addition.

    • Spot 1 µL of the solution onto pH indicator paper.

    • Continue titrating until the pH reaches 7.0 – 7.5[1][3].

    • Observation: As the pH crosses 5.0, the cloudy suspension will rapidly transition into a crystal-clear solution.

  • Volume Adjustment:

    • Once the solution is clear and at pH 7.5, add nuclease-free water to bring the total volume up to the final 100% calculated volume.

  • Self-Validation (Spectrophotometric Verification):

    • Prepare a 1:10,000 dilution of your clear CTP stock in 10 mM Tris-HCl (pH 7.5).

    • Measure the absorbance at 260 nm (A₂₆₀)[1].

    • Calculate the exact concentration using the Beer-Lambert Law ( C=A/ϵ×l ) and the CTP extinction coefficient ( ϵ=7200 M−1cm−1 )[1].

    • Validation Checkpoint: If your calculated concentration is < 95 mM, you added too much volume during the NaOH titration. In the future, use 5M NaOH to minimize volume changes.

  • Sterilization and Storage:

    • Pass the clear solution through a 0.22 µm syringe filter to ensure sterility.

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles, and store at -20°C[1].

References

  • Preparing In Vitro Transcription Components - iGEM[Link]

  • In Vitro Transcription: Common Causes of Reaction Failure - Promega Connections[Link]

  • 5'-CTP | C9H16N3O14P3 | CID 6176 - PubChem (NIH)[Link]

Sources

Optimization

Troubleshooting premature termination of transcription with high CTP concentrations

Welcome to the Technical Support Center . As a Senior Application Scientist, I frequently work with researchers and drug development professionals who encounter truncated RNA transcripts or complete reaction failures whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center . As a Senior Application Scientist, I frequently work with researchers and drug development professionals who encounter truncated RNA transcripts or complete reaction failures when scaling up CTP concentrations or incorporating modified cytosine analogs (e.g., 5-methyl-CTP, tCTP) during In Vitro Transcription (IVT).

This guide abandons generic troubleshooting to deconstruct the exact mechanistic causality behind premature termination and abortive cycling. Below, you will find the theoretical grounding, diagnostic workflows, and a self-validating protocol to rescue your IVT yields.

Mechanistic Causality: Why High CTP Triggers Premature Termination

When you increase CTP concentration to drive the synthesis of C-rich transcripts or to incorporate modified analogs, you are fundamentally altering the thermodynamic and kinetic landscape of the T7 RNA Polymerase (T7 RNAP). This leads to three distinct modes of failure:

  • Stoichiometric Magnesium Depletion (Catalytic Failure): T7 RNAP relies on a two-metal-ion mechanism within its active site. Because every ribonucleoside triphosphate (NTP) molecule chelates Mg²⁺ at a strict 1:1 stoichiometry, arbitrarily increasing CTP without a compensatory increase in MgCl₂ depletes the free Mg²⁺ pool. When free Mg²⁺ falls below the critical 5–6 mM threshold, the polymerase stalls and dissociates ()[1].

  • Abortive Cycling (Promoter Clearance Failure): Transcription initiation is an inherently unstable process. T7 RNAP "scrunches" the DNA template to synthesize the first 8–12 nucleotides while remaining tightly bound to the promoter. High concentrations of CTP can alter the kinetics of early phosphodiester bond formation. If the RNA-DNA hybrid destabilizes before the enzyme can break its promoter contacts, it repeatedly ejects 2–8 nt "abortive" transcripts instead of transitioning to processive elongation ()[2].

  • Steric Hindrance (Elongation Arrest): When utilizing bulky CTP analogs (e.g., fluorescent tCTP or heavily modified therapeutic bases), the modified nucleotides can induce steric clashes within the RNA exit channel of the polymerase. This physical hindrance causes the elongation complex to pause and prematurely terminate, yielding truncated transcripts of heterogeneous lengths ()[3].

Diagnostic Workflow

Use the following logical pathway to diagnose the root cause of your truncated transcripts.

IVT_Troubleshooting Start High CTP / Modified CTP Concentration in IVT Branch1 Stoichiometric Mg2+ Chelation Start->Branch1 Branch2 Altered Initiation Kinetics (Promoter Clearance Delay) Start->Branch2 Branch3 Steric Hindrance (Modified CTP Analogs) Start->Branch3 Effect1 Depletion of Free Mg2+ Catalytic Failure Branch1->Effect1 Effect2 Abortive Cycling (2-8 nt transcripts) Branch2->Effect2 Effect3 Elongation Arrest Premature Termination Branch3->Effect3 Solution1 Optimize Mg2+:NTP Ratio (Mg2+ = Total NTPs + 6-10 mM) Effect1->Solution1 Solution2 Use T7 RNAP Mutants (e.g., P266L) or Alter ITS Effect2->Solution2 Solution3 Lower Reaction Temp (30°C) Extend Incubation Time Effect3->Solution3

Diagnostic workflow for troubleshooting IVT premature termination at high CTP concentrations.

Quantitative Impact of Mg²⁺ Chelation

To illustrate the causality of magnesium depletion, the following table summarizes the relationship between Total NTPs, MgCl₂, and resulting transcript integrity. Rule of Thumb: Always maintain an excess of 6 to 10 mM Free Mg²⁺ over the total NTP concentration.

[CTP] (mM)Total [NTP] (mM)[MgCl₂] (mM)Estimated Free Mg²⁺Primary Transcript ProfileYield of Full-Length RNA
2.0 (Standard)8.014.0~6.0 mMProductive ElongationOptimal
10.0 (High) 16.0 14.0 < 0 mM Catalytic Failure Zero / Trace
10.0 (High)16.024.0~8.0 mMProductive ElongationHigh
10.0 (Modified)16.024.0~8.0 mMAbortive Cycling / StallingLow
10.0 (Modified)16.024.0 + P266L RNAP~8.0 mMProductive ElongationModerate-High

Troubleshooting FAQs

Q1: I increased my CTP concentration to 10 mM to maximize the yield of a C-rich transcript, but my overall RNA yield plummeted, and I only see a faint, low-molecular-weight smear on my gel. Why? A: This is a classic case of magnesium depletion. Because you increased the total NTP pool to 16 mM (2 mM ATP, 2 mM GTP, 2 mM UTP, 10 mM CTP) but likely kept your buffer's MgCl₂ at the standard 14 mM, your free Mg²⁺ dropped below zero. Without free Mg²⁺, the polymerase cannot catalyze phosphodiester bond formation. You must recalculate your buffer to contain 24 mM MgCl₂.

Q2: My Mg²⁺ levels are mathematically optimized, but I am still seeing a massive accumulation of very short transcripts when using high concentrations of modified CTPs. Is the polymerase terminating prematurely? A: You are likely observing abortive cycling, not true premature termination during elongation. High concentrations of modified CTPs alter the incorporation kinetics during the highly unstable "DNA scrunching" phase of initiation. The enzyme repeatedly releases the short nascent RNA and starts over. To fix this, you can either redesign your Initial Transcribed Sequence (ITS) to be purine-rich (avoiding C's in the first 12 bases), or switch to a mutant T7 RNAP (such as the P266L mutant), which weakens promoter binding and drastically facilitates promoter clearance ()[4].

Q3: How do I analytically differentiate between abortive cycling and true premature termination during the elongation phase? A: Abortive transcripts are strictly 2 to 12 nucleotides in length and occur exclusively at the promoter. True premature termination produces longer, heterogeneous truncated transcripts (e.g., 50–200 nt) and is caused by RNA secondary structures or steric hindrance in the exit channel. Run a high-percentage (15–20%) denaturing Urea-PAGE gel. If the bands are <12 nt, it is an initiation/clearance failure. If they are larger, it is elongation arrest.

Self-Validating Protocol: High-Yield IVT with Elevated/Modified CTP

This protocol is designed as a self-validating system. It includes a kinetic checkpoint to ensure that your optimizations have successfully pushed the polymerase past the abortive cycling phase.

Phase 1: Stoichiometric Reaction Assembly

  • Calculate Buffer Requirements: Determine your total NTP concentration. Calculate required MgCl₂: [MgCl₂] = [Total NTPs] + 8 mM.

  • Order of Addition (Critical): To prevent the precipitation of insoluble Magnesium-Pyrophosphate (Mg-PPi) complexes, assemble the reaction at room temperature in the following strict order:

    • Nuclease-free Water

    • IVT Buffer (containing the optimized MgCl₂)

    • DTT (Final 5-10 mM)

    • NTP Mix (e.g., 2 mM A/G/U, 10 mM CTP)

    • Linearized DNA Template (20–50 ng/µL final)

    • RNase Inhibitor (1 U/µL)

    • T7 RNA Polymerase (Standard or P266L mutant for modified CTPs)

  • Incubation: Mix gently by flicking (do not vortex). Incubate at 30°C (not 37°C). Causality note: Lowering the temperature to 30°C stabilizes the elongation complex when incorporating bulky or modified CTPs, significantly reducing premature termination.

Phase 2: The Self-Validation Checkpoint 4. t=15 Minute Aliquot: Remove a 1 µL aliquot from the reaction and immediately quench it in 9 µL of Formamide Loading Buffer containing 50 mM EDTA. 5. t=120 Minute Aliquot: Remove a second 1 µL aliquot and quench identically. 6. Electrophoretic Validation: Run both aliquots on a 15% denaturing Urea-PAGE gel.

  • Interpretation: If the 15-minute timepoint shows predominantly <12 nt bands that do not chase into a full-length product by 120 minutes, your promoter clearance is failing (you must alter the ITS or use a mutant RNAP). If no RNA is visible at all, your free Mg²⁺ calculation is incorrect. If you see a ladder of >50 nt bands, the polymerase is suffering from elongation arrest, and you should lower the reaction temperature further or add a single-stranded binding protein.

References

  • Kinetic Mechanism of Transcription Initiation by Bacteriophage T7 RNA Polymerase. Biochemistry (ACS Publications).[Link]

  • Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter. PMC (NIH).[Link]

  • A mutation in T7 RNA polymerase that facilitates promoter clearance. PNAS.[Link]

  • Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. PMC (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing CTP to NTP Ratios in In Vitro Transcription

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide provides in-depth answers and troubleshooting protocols for optimizing nucleotide triphosphate (...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth answers and troubleshooting protocols for optimizing nucleotide triphosphate (NTP) ratios in in vitro transcription (IVT) reactions, with a specific focus on Cytidine Triphosphate (CTP). Achieving a balanced ratio of all four NTPs (ATP, CTP, GTP, and UTP) is paramount for maximizing the yield and ensuring the integrity of your synthesized RNA.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of NTP Stoichiometry

This section addresses common foundational questions regarding the role and optimal concentration of NTPs in IVT reactions.

Q1: What is the standard concentration of each NTP in an in vitro transcription reaction?

Standard in vitro transcription protocols often recommend an equimolar concentration of each NTP (ATP, CTP, GTP, UTP). This concentration typically ranges from 1 mM to 10 mM for each nucleotide.[][2] For many applications, a starting concentration of 4-5 mM for each NTP is a robust baseline.[3][4] However, the optimal concentration is not absolute and depends heavily on the specific DNA template, the desired RNA yield, and the scale of the reaction.[][5] For instance, studies using Design of Experiments (DoE) have shown that for certain templates, yields can be maximized at 10 mM of each NTP, but increasing this to 15 mM can have a deleterious effect.[2][6]

Q2: Why is the stoichiometric balance of all four NTPs, including CTP, critical for transcription?

The T7 RNA polymerase (and related phage polymerases) synthesizes RNA by sequentially adding the complementary nucleotide to the growing RNA chain as dictated by the DNA template. This enzymatic process is a high-fidelity, processive reaction that relies on the ready availability of all four NTPs at the active site.[7]

An imbalance, where one NTP (like CTP) is at a significantly lower concentration than the others, can lead to several problems:

  • Polymerase Stalling: The polymerase may pause or stall at positions on the template that require the limiting nucleotide.[8]

  • Premature Termination: If the pause is prolonged, the transcription complex can become unstable and dissociate from the DNA template, resulting in truncated, non-functional RNA transcripts.[8]

  • Reduced Overall Yield: Both stalling and termination lead to a lower molar yield of the desired full-length RNA product.[9]

Conversely, a significant excess of one NTP over the others can reduce fidelity by increasing the rate of misincorporation.[10][11] While T7 RNA polymerase has inherent fidelity mechanisms, extreme concentration imbalances can overwhelm these systems.

Q3: What are the specific consequences of a CTP concentration that is too low or too high?

CTP Concentration Too Low (Limiting): This is a common cause of low-yield reactions. When the concentration of CTP is insufficient, the RNA polymerase will pause at every guanine (G) residue on the DNA template strand.[8] This leads directly to an increase in prematurely terminated transcripts and a significant decrease in the synthesis of full-length RNA. In gel electrophoresis analysis, this often appears as a smear or a series of discrete, smaller bands below the expected product size.

CTP Concentration Too High (Excessive): While less common, an excessive CTP concentration relative to the other three NTPs can negatively impact the reaction.

  • Reduced Fidelity: A high ratio of CTP to other NTPs can increase the likelihood of the polymerase misincorporating a cytosine opposite a non-guanine base on the template.[10][12]

  • Magnesium Sequestration: NTPs chelate Mg²⁺ ions, which are a critical cofactor for RNA polymerase activity.[2][6] An excessively high total NTP concentration can sequester too much Mg²⁺, effectively inhibiting the enzyme. Therefore, the ratio of total NTPs to Mg²⁺ is a critical parameter to optimize.[2][5][6]

Section 2: Troubleshooting Guide - Diagnosing and Solving NTP Ratio Issues

This guide is designed to help you diagnose and resolve common IVT problems related to NTP concentrations.

Problem 1: Low or No Yield of Full-Length RNA Transcript

Symptom: After running the IVT reaction, quantification (e.g., via NanoDrop or Qubit) shows a low RNA concentration, or gel analysis reveals a faint band for the target RNA, or no band at all.

Potential Cause: One of the most frequent causes of low yield is a limiting concentration of one or more NTPs, often due to inaccurate quantification of stock solutions or degradation over time.[][9]

Logical Troubleshooting Workflow

G cluster_0 start Start: Low RNA Yield check_stocks Step 1: Verify NTP Stock Concentrations (See Protocol 1) start->check_stocks check_template Step 2: Check DNA Template Integrity & Purity check_stocks->check_template Stocks OK run_control Step 3: Run Control Reaction (e.g., pTRI-Xef) check_template->run_control Template OK titrate Step 4: Perform CTP Titration (See Protocol 2) run_control->titrate Control OK, Sample Fails analyze Step 5: Analyze Results (Gel & Spectrophotometry) titrate->analyze end_ok Result: Optimal CTP Concentration Identified analyze->end_ok Clear Optimum Found end_fail Result: Persisting Low Yield (Investigate other factors: Polymerase, Buffer, Mg2+) analyze->end_fail No Improvement

Caption: Troubleshooting Workflow for Low RNA Yield

Solution: Verify NTP stock concentrations and perform a CTP titration experiment.

Your primary action should be to re-quantify your NTP stock solutions using UV spectrophotometry (see Protocol 1 ) to ensure they are at the expected concentration. Once confirmed, a titration experiment is the most effective way to identify the optimal CTP concentration for your specific template. This involves setting up several parallel IVT reactions where the concentrations of ATP, GTP, and UTP are held constant, while the concentration of CTP is varied across a defined range.

Problem 2: Presence of Short, Truncated RNA Species

Symptom: Denaturing PAGE or agarose gel analysis shows not only the full-length transcript but also a prominent smear or multiple discrete bands of lower molecular weight.

Potential Cause: This is a classic sign of premature transcription termination.[8] A severe depletion of a single NTP, such as CTP, is a primary cause, forcing the polymerase to dissociate from the template mid-synthesis. Difficult secondary structures within the DNA template can exacerbate this issue, especially at suboptimal NTP concentrations.

Solution: Re-establish equimolar NTP concentrations and consider reaction temperature.

  • Confirm NTP Integrity: First, ensure your NTP stocks have not undergone significant degradation from repeated freeze-thaw cycles. Verify concentrations as described in Protocol 1 .

  • Optimize the Ratio: Set up a new reaction using freshly quantified, equimolar concentrations of all four NTPs as a baseline.

  • Lower Incubation Temperature: If truncated products persist, lowering the reaction temperature from 37°C to 30°C or even 25°C can sometimes help.[8] This slows the rate of elongation, which may allow the polymerase to successfully transcribe through difficult template regions without dissociating.[8]

Section 3: Experimental Protocols

Protocol 1: Accurate Preparation and Quantification of NTP Stock Solutions

Accurate NTP concentrations are the foundation of a successful IVT reaction. Do not rely solely on the manufacturer's label, as concentrations can vary.

1. Preparation: a. Resuspend lyophilized NTP powder in RNase-free water. b. Adjust the pH to 7.0 by adding small aliquots of 1N NaOH. This is crucial as NTP solutions are acidic and can inhibit transcription. Monitor the pH using pH strips. c. Bring the solution to the final desired volume with RNase-free water.

2. Quantification: a. Perform a large dilution of your NTP stock (e.g., 1:1000 or 1:2000) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). b. Measure the absorbance (A) at the specific wavelength for each NTP using a UV spectrophotometer. c. Calculate the concentration using the Beer-Lambert law (Concentration = A / (ε × l)), where 'l' is the path length (typically 1 cm) and 'ε' is the extinction coefficient.

NTP λmax (nm) Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) (pH 7.0)
ATP 25915,400
CTP 2719,000
GTP 25313,700
UTP 26210,000

3. Storage: a. Aliquot the quantified NTP stocks into small, single-use volumes to minimize freeze-thaw cycles. b. Store at -80°C for long-term stability.

Protocol 2: Step-by-Step Guide to CTP Titration for Yield Optimization

This experiment will determine the optimal final concentration of CTP for your specific template and reaction conditions.

1. Experimental Setup: a. Design a series of 5-6 reactions. A typical titration range for CTP could be: 1 mM, 2 mM, 4 mM, 6 mM, 8 mM, and 10 mM. b. Keep the final concentration of ATP, GTP, and UTP constant in all reactions (e.g., 4 mM each). c. All other reaction components (DNA template, T7 RNA Polymerase, buffer, RNase inhibitor) must be kept at the same concentration across all reactions.

2. Master Mix Preparation: a. Prepare a master mix containing all common reagents (Buffer, DTT, ATP, GTP, UTP, RNase Inhibitor, Water, and T7 Polymerase). Do not add the DNA template or CTP to this master mix. b. Aliquot the master mix into separate reaction tubes.

3. Reaction Assembly: a. To each tube, add the required volume of your CTP stock solution to achieve the desired final concentration. b. Add the required volume of RNase-free water to bring each reaction to the same pre-template volume. c. Initiate the reactions by adding the DNA template to each tube. Mix gently.

Example CTP Titration Setup (20 µL Final Volume)

ReactionFinal CTP (mM)ATP, GTP, UTP (mM)10x Buffer (µL)100mM ATP (µL)100mM GTP (µL)100mM UTP (µL)100mM CTP (µL)Template (1µg)Enzyme MixWater
11.04.020.80.80.80.2X µLY µLto 20 µL
22.04.020.80.80.80.4X µLY µLto 20 µL
34.0 4.020.80.80.80.8 X µLY µLto 20 µL
46.04.020.80.80.81.2X µLY µLto 20 µL
58.04.020.80.80.81.6X µLY µLto 20 µL

4. Incubation & Analysis: a. Incubate all reactions at 37°C for 2-4 hours. b. After incubation, treat with DNase I to remove the template DNA. c. Purify the resulting RNA using your standard protocol (e.g., column-based purification or precipitation). d. Analyze the yield and integrity. Quantify the RNA concentration for each reaction using a spectrophotometer. Run a portion of each reaction on a denaturing agarose or polyacrylamide gel to visualize the full-length product and any truncated species. The optimal CTP concentration is the one that produces the highest yield of the full-length band with minimal smaller products.

References
  • Guo, Q., & Patel, S. S. (2006). Transient state kinetics of transcription elongation by T7 RNA polymerase. Journal of Biological Chemistry. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. Retrieved from [Link]

  • Samnuan, K., et al. (2022). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. F1000Research. Retrieved from [Link]

  • Bustamante, C., et al. (2004). T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration. Biophysical Journal. Retrieved from [Link]

  • Tabatadze, D. R., & Sousa, R. (2004). T7 RNA Polymerase Mediates Fast Promoter-Independent Extension of Unstable Nucleic Acid Complexes. Biochemistry. Retrieved from [Link]

  • Samnuan, K., et al. (2022). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. F1000Research. Retrieved from [Link]

  • Swank, Z., et al. (2019). Model-Based Optimization of Fed-Batch In Vitro Transcription. Biotechnology Journal. Retrieved from [Link]

  • Kim, H. J., & Lee, K. (2023). Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Pyle, A. M. (n.d.). Protocol for in vitro transcription of DNA oligos by T7 polymerase. Retrieved from [Link]

  • Watt, D. L., et al. (2016). A Critical Balance: dNTPs and the Maintenance of Genome Stability. Genes. Retrieved from [Link]

  • Kumar, D., et al. (2011). Mechanisms of mutagenesis in vivo due to imbalanced dNTP pools. Nucleic Acids Research. Retrieved from [Link]

  • Lujan, S. A., et al. (2014). Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity. PLOS Genetics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing CTP Stability and Magnesium Dynamics in Buffer Systems

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent RNA yields during In Vitro Transcription (IVT) or rapid degradation of their nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent RNA yields during In Vitro Transcription (IVT) or rapid degradation of their nucleotide stocks. A frequent, yet deeply misunderstood, culprit is the thermodynamic and kinetic interplay between Cytidine triphosphate (CTP) and magnesium ( Mg2+ ) ions in aqueous buffers.

This guide is designed to move beyond basic protocols. Here, we will dissect the mechanistic causality behind CTP degradation, troubleshoot common experimental failures, and provide self-validating methodologies to ensure absolute control over your nucleotide stability.

Part 1: Mechanistic Insights into Mg2+ and CTP Stability

CTP is a critical building block for RNA synthesis, but its polyphosphate tail is thermodynamically unstable in aqueous environments. The introduction of magnesium ions—an absolute requirement for polymerase activity—acts as a double-edged sword.

The Coordination Complex: In solution, Mg2+ coordinates almost exclusively with the β and γ phosphate groups of the nucleotide, leaving the cytosine base largely unaffected[1]. This forms the MgCTP2− complex, which is the actual substrate recognized by enzymes like T7 RNA Polymerase[2].

The Hydrolysis Catalyst: While essential for enzymatic incorporation, this coordination withdraws electron density from the phosphorus atoms. This increases their electrophilicity, making the γ -phosphate highly susceptible to solvent-assisted nucleophilic attack by water[3][4]. Furthermore, Mg2+ binding lowers the pKa of the triphosphate group, altering its protonation state. If the buffer pH drops below 7.5, the protonation of the α

  • and β -phosphates heavily favors a sequential non-enzymatic hydrolysis pathway, rapidly degrading CTP into CDP and inorganic phosphate ( Pi​ )[3].

The Precipitation Trap: During IVT, as CTP is incorporated into the growing RNA chain, pyrophosphate ( PPi​ ) is cleaved and released. Free Mg2+ rapidly complexes with this byproduct to form magnesium pyrophosphate ( Mg2​PPi​ ), which is highly insoluble[5]. This precipitation not only causes reaction turbidity but actively depletes the free Mg2+ required to maintain the MgCTP2− substrate pool, prematurely halting transcription[2].

Pathway CTP Free CTP (Stable in pure water) MgCTP Mg-CTP Complex (Polymerase Substrate) CTP->MgCTP + Mg2+ (Rapid Equilibrium) Mg Free Mg2+ Mg->MgCTP Hydrolysis Non-Enzymatic Hydrolysis (CDP + Pi) MgCTP->Hydrolysis Acidic pH (<7.5) High Temp IVT Enzymatic IVT (RNA + PPi) MgCTP->IVT T7 RNAP + DNA Template Precipitate Mg2PPi Precipitate (Insoluble) IVT->Precipitate + Free Mg2+ Precipitate->Mg Depletes Free Mg2+

Mechanistic pathways of Mg-CTP complexation leading to productive IVT or degradative hydrolysis.

Part 2: Troubleshooting Guide

Issue 1: Rapid Loss of CTP Concentration in Stock Solutions

  • Root Cause: Non-enzymatic hydrolysis accelerated by suboptimal pH and the presence of trace divalent cations. Acidic conditions promote glycosidic bond cleavage, while neutral pH (7.0) fails to protect the triphosphate moiety from solvent attack[6][7].

  • Corrective Protocol: Store CTP as a sodium salt in a strictly Mg2+ -free buffer. Adjust the pH to a slightly alkaline range (8.0–10.0) using Tris-HCl, which significantly extends the half-life of the triphosphate chain compared to neutral buffers[6][7].

Issue 2: White Precipitate Forming During IVT

  • Root Cause: Formation of Mg2​PPi​ or Magnesium Phosphate. High initial Mg2+ and NTP concentrations exceed the solubility limit as the reaction progresses[2][5].

  • Corrective Protocol: Optimize the Mg2+ :NTP ratio. A DoE-optimized molecular ratio of 1:1.875 (Total NTPs to Mg2+ ) maximizes yield while managing precipitation[8]. Additionally, use Magnesium Acetate ( Mg(OAc)2​ ) instead of Magnesium Chloride ( MgCl2​ ), as acetate ions enhance solubility and overall RNA yield[8].

Issue 3: Premature Plateau of RNA Yield

  • Root Cause: Depletion of free Mg2+ . Because each NTP chelates one Mg2+ ion, and precipitation consumes further Mg2+ , the free magnesium concentration drops below the 5–20 mM threshold required for T7 RNA polymerase activity[2].

  • Corrective Protocol: Implement a fed-batch system to continuously supply Mg2+ and CTP, or utilize inorganic pyrophosphatase (PPase) to degrade PPi​ into highly soluble phosphate, preventing the Mg2​PPi​ sink[2].

Workflow Start Issue: Low RNA Yield or CTP Degradation CheckBuffer Check Buffer pH Start->CheckBuffer AdjustPH Adjust to pH 8.0-8.5 (Use Tris-HCl) CheckBuffer->AdjustPH If pH < 7.5 CheckMg Check Mg2+:NTP Ratio CheckBuffer->CheckMg If pH > 7.5 AdjustPH->CheckMg AdjustMg Set Ratio to 1:1.875 (Use Mg-Acetate) CheckMg->AdjustMg If Ratio Suboptimal Success Stable CTP & Optimal IVT Yield CheckMg->Success If Ratio Optimal AdjustMg->Success

Troubleshooting workflow for resolving CTP stability and magnesium precipitation issues.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my CTP degrade faster in a phosphate buffer compared to a Tris buffer at the same pH? A: Phosphate buffers can act as general acid/base catalysts. The phosphate ions in the buffer can facilitate proton transfer mechanisms that accelerate the cleavage of the polyphosphate chain of CTP. Tris-HCl does not exhibit this catalytic effect, making it the superior choice for nucleotide storage[7].

Q: What is the optimal storage temperature for CTP solutions? A: For long-term stability (months to years), CTP must be stored at -20°C or -80°C. Aliquoting is mandatory to prevent repeated freeze-thaw cycles, which introduce micro-environments of concentrated salts that catalyze rapid degradation[7].

Q: Does the identity of the nucleotide base (Cytosine vs. Adenine) alter magnesium-dependent hydrolysis? A: In the active site of a helicase or polymerase, purines and pyrimidines exhibit different hydrolysis kinetics[9]. However, in bulk solvent (storage conditions), Mg2+ coordinates identically to the β and γ phosphates across all NTPs. Therefore, the bulk non-enzymatic stability profile of CTP is nearly identical to ATP or GTP[1].

Part 4: Quantitative Data

Table 1: Influence of pH on Nucleoside Triphosphate Stability (Simulated degradation over 204 days at 20°C in aqueous solution without stabilizers)[6]

Buffer pHDegradation Rate (%)Stability AssessmentMechanistic Implication
pH 7.0 > 8.0%PoorProtonation of phosphates favors sequential hydrolysis.
pH 7.5 7.6%ModerateBoundary condition; susceptible to temperature shifts.
pH 8.3 6.3%OptimalDeprotonation protects the γ -phosphate from attack.

Table 2: Optimized IVT Reaction Components for Maximum Stability [8]

ComponentOptimized ConcentrationRationale for Selection
NTPs (each) 10 mM (40 mM Total)Balances high RNA yield without exceeding solubility limits.
Mg(OAc)2​ 75 mMAcetate ions provide significantly higher yields than chloride ions.
NTP : Mg2+ Ratio 1 : 1.875Ensures sufficient free Mg2+ remains after MgCTP2− complexation.
Part 5: Experimental Protocols
Protocol 1: HPLC-Based Assessment of CTP Hydrolysis Kinetics

To validate the integrity of your CTP stocks, use this self-validating reverse-phase HPLC methodology.

  • Sample Preparation: Dilute the CTP stock to a final concentration of 1 mM using Mobile Phase A (10 mM phosphate buffer, 1:1 molar ratio of NaH2​PO4​/Na2​HPO4​ , adjusted to pH 2.6 with glacial acetic acid).

  • Column Setup: Utilize a Vydac 302IC4.6 (C4) or equivalent C18 reverse-phase column. Set the flow rate to 2.0 mL/min.

  • Gradient Execution:

    • Minutes 0–2: 100% Mobile Phase A.

    • Minutes 2–25: Apply a linear gradient from 0% to 100% Mobile Phase B (125 mM phosphate buffer, adjusted to pH 2.8 with glacial acetic acid).

    • Minutes 25–27: Hold at 100% Mobile Phase B.

    • Minutes 27–30: Return to 100% Mobile Phase A.

  • Detection & Quantification: Monitor absorbance at 260 nm. Quantify the primary CTP peak against analytical standards for CDP and CMP to determine the exact percentage of hydrolysis.

Protocol 2: High-Yield IVT with Optimized Mg-NTP Dynamics

This protocol minimizes Mg2​PPi​ precipitation while maximizing CTP incorporation[8].

  • Buffer Assembly: In a sterile, RNase-free tube, prepare the reaction buffer to yield final concentrations of 40 mM Tris-HCl (pH 8.0), 5 mM DTT, and 2 mM Spermidine.

  • Nucleotide Addition: Add CTP, ATP, GTP, and UTP to a final concentration of 10 mM each (Total NTPs = 40 mM).

  • Magnesium Calibration: Add Magnesium Acetate ( Mg(OAc)2​ ) to a final concentration of 75 mM. Crucial Step: This establishes the experimentally validated 1:1.875 ratio of Total NTPs to Mg2+ .

  • Enzyme Initiation: Introduce the linear DNA template and T7 RNA Polymerase. (Optional: Add 0.002 U/µL of inorganic pyrophosphatase to continuously degrade PPi​ , preventing magnesium sequestration[2]).

  • Incubation: Incubate the reaction at 37°C for 2 hours. Proceed immediately to DNase I treatment and RNA purification.

References
  • Source: nih.
  • Source: f1000research.
  • Schematic diagram showing the relationship between the transcription...
  • Source: nih.
  • Source: nih.
  • Source: google.
  • Source: benchchem.

Sources

Troubleshooting

Troubleshooting guide for inconsistent results with CTP in enzymatic reactions

Title: Technical Support Center: Troubleshooting Inconsistent CTP Performance in Enzymatic Reactions Subtitle: A Technical Support Guide for In Vitro Transcription and RNA Synthesis As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Inconsistent CTP Performance in Enzymatic Reactions Subtitle: A Technical Support Guide for In Vitro Transcription and RNA Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with variable RNA yields, truncated transcripts, or stalled reactions during in vitro transcription (IVT) and other enzymatic processes. Cytidine triphosphate (CTP) is a critical building block for RNA synthesis. However, its performance is highly susceptible to degradation, stoichiometric imbalances with divalent cations, and byproduct accumulation.

This guide bypasses generic advice to provide a mechanistic, causality-driven approach to diagnosing and resolving CTP-related inconsistencies. Every protocol provided here is designed as a self-validating system, ensuring that you can isolate variables and restore experimental reproducibility.

The Mechanistic Root Causes of CTP Inconsistency

A. CTP Degradation and Purity

Nucleoside triphosphates are prone to hydrolysis. When CTP degrades into CDP or CMP, these breakdown products act as competitive inhibitors for RNA polymerases (e.g., T7, T3, SP6). Furthermore, impurities in commercial CTP lots can severely inhibit transcription reactions, reducing both yield and RNA quality. High-purity NTPs (≥99%) are strictly required to eliminate limitations related to nucleotide availability [2].

B. Magnesium ( Mg2+ ) Chelation and Stoichiometry

T7 RNA polymerase is a strictly magnesium-dependent enzyme. During IVT, Mg2+ does not just act as a catalytic cofactor; it actively forms complexes with NTPs (including CTP) to facilitate phosphodiester bond formation [1]. Because NTPs heavily chelate Mg2+ [3], an increase in CTP concentration without a proportional increase in Mg2+ will deplete the free Mg2+ pool, leading to abrupt reaction stalling.

C. Pyrophosphate (PPi) Accumulation

For every molecule of CTP incorporated into the nascent RNA chain, a molecule of inorganic pyrophosphate (PPi) is released. As PPi accumulates, it aggressively chelates Mg2+ and forms insoluble magnesium pyrophosphate ( Mg2​P2​O7​ ) precipitates [1]. This not only removes essential Mg2+ from the reaction but also drives competitive inhibition of the polymerase.

Diagnostic Workflow

To systematically identify the root cause of your CTP-related failures, follow the logic tree below:

G Start Inconsistent IVT Yield or Truncated RNA Check1 Assess CTP Integrity (HPLC/LC-MS) Start->Check1 Degraded CTP Degraded (<99% Purity) Check1->Degraded Intact CTP Intact (≥99% Purity) Check1->Intact Action1 Use Fresh Aliquot & Ensure -80°C Storage Degraded->Action1 Check2 Evaluate Mg2+:NTP Ratio Intact->Check2 RatioLow Free Mg2+ < 5mM Check2->RatioLow Check3 Monitor Pyrophosphate (PPi) Accumulation Check2->Check3 Ratio OK Action2 Adjust Mg(OAc)2 to [Total NTPs] + 5-10mM RatioLow->Action2 PPiHigh Mg2+-PPi Precipitation Check3->PPiHigh Action3 Add Inorganic Pyrophosphatase (iPPase) PPiHigh->Action3

Diagnostic workflow for troubleshooting CTP-related inconsistencies in IVT reactions.

Self-Validating Experimental Protocols

To troubleshoot and correct these issues, implement the following step-by-step methodologies. These protocols include built-in validation steps to ensure the corrective action was successful.

Protocol 1: Optimizing the Mg2+ to NTP Ratio

Objective: Prevent Mg2+ depletion caused by CTP/NTP chelation to restore T7 RNA polymerase activity.

  • Calculate Total NTP Concentration: Sum the final concentrations of all NTPs in your reaction. For a standard reaction with 5 mM each of ATP, GTP, CTP, and UTP, the total [NTP] = 20 mM.

  • Determine Required Mg2+ : The rule of thumb for optimal IVT is to maintain a free Mg2+ concentration of 5 to 10 mM above the total NTP concentration. For 20 mM total NTPs, target 25–30 mM Magnesium Acetate Mg(OAc)2​ .

  • Prepare the Master Mix:

    • Add 10× Transcription Buffer (containing Tris-HCl, Spermidine, and DTT).

    • Add the calculated volume of Mg(OAc)2​ .

    • Add the NTP mix.

  • Validation Step (The "Spike" Test): Set up a parallel control reaction. 30 minutes into the incubation, spike the control with an additional 5 mM Mg(OAc)2​ . If the spiked reaction yields significantly more RNA than the standard reaction, your original mixture was Mg2+ -limited due to NTP chelation.

Protocol 2: Mitigating Pyrophosphate Precipitation

Objective: Prevent the formation of inhibitory Mg2​P2​O7​ complexes during high-yield CTP incorporation.

  • Set Up the IVT Reaction: Assemble the DNA template, optimized NTPs, buffer, and T7 RNA polymerase as usual.

  • Supplement with iPPase: Add Yeast Inorganic Pyrophosphatase (iPPase) at a concentration of 0.002 U/µL of reaction volume. iPPase catalyzes the hydrolysis of PPi into two molecules of orthophosphate (Pi), which are highly soluble and do not precipitate Mg2+ .

  • Incubation: Incubate at 37°C for 2 hours.

  • Validation Step (Visual Inspection): At the end of the reaction, visually inspect the tube. A successful iPPase-supplemented reaction will remain clear. A cloudy or milky appearance indicates that PPi precipitation has still occurred, signaling that either the iPPase was inactive or the CTP/NTP concentrations were pushed beyond the buffering capacity.

Quantitative Data Summary: Impact of Reaction Variables on CTP Incorporation

The following table summarizes the causal relationships between reaction parameters, CTP behavior, and the resulting RNA yield.

ParameterSub-optimal ConditionMechanistic ConsequenceOptimal TargetExpected Outcome
CTP Purity < 95% (contains CDP/CMP)Competitive inhibition of polymerase≥ 99% (HPLC verified)Consistent elongation, minimal abortive transcripts
Mg2+ :NTP Ratio Mg2+ < Total NTPsComplete chelation of Mg2+ ; enzyme stallingTotal [NTPs] + 5–10 mMSustained catalytic activity of T7 polymerase
PPi Management No iPPase added Mg2​P2​O7​ precipitation; Mg2+ depletion0.002 U/µL iPPaseClear reaction solution; extended reaction linearity
Modified CTP (e.g., 5mC) 1:1 direct swap without optimizationAltered incorporation kinetics; lower yieldTitrated ratio (e.g., 10-25% modified)Enhanced mRNA stability with maintained yield

Frequently Asked Questions (FAQs)

Q: I replaced standard CTP with 5-methyl-cytidine triphosphate (5mC) to increase mRNA stability, but my yield dropped by 50%. Why? A: Modified nucleotides like 5mC can alter the thermodynamics of base pairing and the incorporation kinetics of the polymerase[2]. While they reduce immune activation and enhance stability, they often require re-optimization of the Mg2+ concentration and longer incubation times. We recommend performing a titration curve (e.g., 25%, 50%, 75%, 100% substitution) to find the optimal balance between modification density and yield.

Q: My IVT reaction turns cloudy after 45 minutes, and the RNA yield is truncated. Is my CTP degraded? A: The cloudiness is a classic hallmark of magnesium pyrophosphate precipitation, not necessarily CTP degradation [1]. As CTP and other NTPs are rapidly incorporated, the cleaved pyrophosphate binds free Mg2+ and precipitates. Implement Protocol 2 (adding iPPase) to hydrolyze the pyrophosphate and keep the Mg2+ in solution.

Q: How should I store my CTP stocks to prevent hydrolysis? A: CTP should be stored at -80°C in small, single-use aliquots. Avoid freeze-thaw cycles, as the transition phases promote hydrolysis of the triphosphate tail into CDP and CMP. Always keep the working aliquots on ice during experimental setup.

References

  • Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation. ACS Omega.
  • Nucleic Acid Therapeutics: Key Challenges. BOC Sciences.
  • When too much ATP is bad for protein synthesis. NIH PMC.
Optimization

Technical Support Center: Optimizing Buffer Conditions for CTP Stability

Welcome to the technical support center for Cytidine Triphosphate (CTP) stability. This guide is designed for researchers, scientists, and drug development professionals who utilize CTP in their experiments and require a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cytidine Triphosphate (CTP) stability. This guide is designed for researchers, scientists, and drug development professionals who utilize CTP in their experiments and require a comprehensive understanding of how to maintain its integrity. Instability of CTP can lead to failed experiments, inconsistent results, and a loss of valuable time and resources. This document provides in-depth, field-proven insights into the factors affecting CTP stability and offers practical solutions in a question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) about CTP Stability

This section addresses common questions regarding the stability of CTP in experimental settings.

Q1: What are the primary factors that influence the stability of CTP in aqueous solutions?

A1: The stability of Cytidine Triphosphate (CTP) in an aqueous environment is primarily influenced by three key factors: pH, temperature, and the presence of divalent cations. Like other nucleoside triphosphates (NTPs), CTP is susceptible to hydrolysis, which leads to its degradation into Cytidine Diphosphate (CDP) and subsequently Cytidine Monophosphate (CMP).[1][2]

  • pH: The pH of the solution is a critical determinant of CTP stability. Acidic conditions promote the hydrolysis of the phosphoanhydride bonds, leading to a more rapid degradation of CTP. Conversely, slightly alkaline conditions can significantly enhance stability.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of CTP.[3] Therefore, proper temperature control during storage and experimentation is crucial for maintaining CTP integrity.

  • Divalent Cations (e.g., Mg²⁺): Divalent cations like magnesium (Mg²⁺) are essential cofactors for many enzymes that utilize CTP, such as RNA polymerase.[4] However, these ions can also influence CTP stability by interacting with the phosphate groups. While necessary for enzymatic activity, their concentration should be carefully optimized.

Q2: What is the optimal pH range for storing CTP solutions to ensure long-term stability?

A2: For long-term storage, it is recommended to maintain CTP solutions at a pH above 7.5.[1] Research has indicated that a pH range of approximately 8.0 to 10.0 is particularly advantageous for enhancing the stability of nucleoside triphosphates.[1] This is because the rate of hydrolysis of the triphosphate chain is significantly reduced in a slightly alkaline environment. Commercially available NTP solutions are often buffered at a physiological pH of around 7.0 to 7.5, which may not be optimal for long-term storage, leading to a decrease in the triphosphate content over time.[1]

Q3: How does temperature affect the rate of CTP degradation?

A3: Temperature has a significant impact on the rate of CTP degradation. As a general rule, for every 10°C increase in temperature, the rate of many chemical reactions, including hydrolysis, can double or even triple. Studies on NTP solutions have shown that at 35°C and a pH of approximately 7.5, the triphosphate content can decrease by about 2-3% within just ten days.[1] In contrast, at room temperature, a decrease of only about 1% might be observed over six weeks.[1] Therefore, to minimize degradation, CTP solutions should always be stored at low temperatures, with -20°C or -80°C being standard for long-term storage. It is also crucial to minimize the time that CTP solutions are kept at room temperature during experimental setup.

Q4: Can repeated freeze-thaw cycles impact the stability of my CTP stock?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of CTP solutions. The process of freezing and thawing can introduce mechanical stress and localized changes in concentration as ice crystals form, which can accelerate the degradation of sensitive molecules like CTP. To avoid this, it is highly recommended to aliquot your CTP stock solution into smaller, single-use volumes upon receipt.[5] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, thereby preserving its integrity for a longer period.

Section 2: Troubleshooting Guide for CTP Instability

This section provides a structured approach to troubleshooting common problems related to CTP instability during experiments.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Low or no yield in in vitro transcription (IVT) or PCR reactions. CTP degradation leading to insufficient substrate for the polymerase.1. Verify CTP Integrity: Use a fresh, single-use aliquot of CTP. Avoid using stocks that have been subjected to multiple freeze-thaw cycles. 2. Optimize Buffer pH: Ensure your reaction buffer has a pH in the optimal range for both enzyme activity and CTP stability (typically pH 7.5-8.5 for many polymerases).[4] 3. Check Mg²⁺ Concentration: While essential, excessive Mg²⁺ can sometimes contribute to nucleotide degradation. Consider titrating the Mg²⁺ concentration in your reaction.[4]
Inconsistent results between experiments. Variability in CTP concentration due to ongoing degradation in the stock solution.1. Aliquot Your CTP Stock: As a standard practice, always aliquot new CTP stocks into single-use volumes and store them at -80°C.[5] 2. Prepare Fresh Working Dilutions: Prepare fresh dilutions of CTP for each experiment from a reliable, single-use aliquot. Do not store diluted CTP solutions for extended periods.
Appearance of unexpected shorter products in transcription assays. Premature termination of transcription due to the incorporation of CDP or CMP instead of CTP.1. Assess CTP Purity: If possible, analyze the purity of your CTP stock using techniques like HPLC to determine the percentage of di- and monophosphates. 2. Use High-Quality CTP: Source your CTP from a reputable supplier that provides quality control data on the purity of their nucleotides.

Section 3: Experimental Protocols for Assessing and Optimizing CTP Stability

This section provides a step-by-step protocol for a CTP stability study.

Protocol: Accelerated CTP Stability Study Using HPLC

This protocol allows for the rapid assessment of CTP stability under different buffer conditions.

Objective: To determine the optimal buffer conditions (pH and buffer type) for maintaining CTP stability at an elevated temperature.

Materials:

  • High-purity CTP sodium salt

  • Various buffer components (e.g., Tris-HCl, HEPES)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Nuclease-free water

  • High-Performance Liquid Chromatography (HPLC) system with a suitable anion-exchange column

  • Thermostatically controlled incubator or water bath

Procedure:

  • Buffer Preparation:

    • Prepare a series of 50 mM buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) using Tris-HCl and HEPES.

    • Ensure all buffers are prepared with nuclease-free water.

  • CTP Solution Preparation:

    • Prepare a 10 mM stock solution of CTP in nuclease-free water.

    • For each buffer condition to be tested, dilute the CTP stock to a final concentration of 1 mM in the respective buffer.

  • Incubation:

    • Aliquot the CTP-buffer solutions into small, sealed tubes.

    • Place the tubes in an incubator set to 37°C (for accelerated degradation).

    • Take time-point samples at 0, 24, 48, 72, and 96 hours.

    • Immediately freeze the collected samples at -80°C to halt any further degradation until HPLC analysis.

  • HPLC Analysis:

    • Thaw the samples on ice.

    • Analyze the samples by HPLC using an anion-exchange column to separate CTP, CDP, and CMP.

    • Quantify the peak areas corresponding to CTP, CDP, and CMP at each time point for each buffer condition.

  • Data Analysis:

    • Calculate the percentage of remaining CTP at each time point relative to the 0-hour time point.

    • Plot the percentage of intact CTP versus time for each buffer condition.

    • The buffer condition that shows the slowest rate of CTP degradation is the most optimal for stability.

Section 4: Visualizing CTP Degradation and Experimental Workflow

CTP Degradation Pathway

The primary degradation pathway for CTP in aqueous solutions is through the sequential hydrolysis of its phosphoanhydride bonds.

CTP_Degradation CTP Cytidine Triphosphate (CTP) CDP Cytidine Diphosphate (CDP) CTP->CDP + H₂O - Pi Pi1 Inorganic Phosphate (Pi) CMP Cytidine Monophosphate (CMP) CDP->CMP + H₂O - Pi Pi2 Inorganic Phosphate (Pi)

Caption: Hydrolytic degradation of CTP.

Experimental Workflow for CTP Stability Assay

The following diagram illustrates the workflow for the accelerated CTP stability study described in the protocol above.

CTP_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffer_Prep Prepare Buffers (Varying pH and Type) CTP_Sol_Prep Prepare 1 mM CTP in each buffer Buffer_Prep->CTP_Sol_Prep Incubate Incubate at 37°C CTP_Sol_Prep->Incubate Time_Points Collect Samples at 0, 24, 48, 72, 96 hours Incubate->Time_Points Freeze Flash freeze samples at -80°C Time_Points->Freeze HPLC HPLC Analysis (Anion-Exchange) Freeze->HPLC Data_Analysis Quantify CTP, CDP, CMP and Plot Degradation Curves HPLC->Data_Analysis

Caption: Workflow for assessing CTP stability.

References

  • Stabilized aqueous nucleoside triphosphate solutions.
  • Drug degradation pathways. Pharmacy 180. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of CTP and dCTP in Nucleic Acid Synthesis

For researchers, scientists, and drug development professionals navigating the intricate world of molecular biology, a precise understanding of fundamental building blocks is paramount. This guide provides an in-depth, o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate world of molecular biology, a precise understanding of fundamental building blocks is paramount. This guide provides an in-depth, objective comparison of Cytidine Triphosphate (CTP) and Deoxycytidine Triphosphate (dCTP), moving beyond simple definitions to explore their functional efficacy in nucleic acid synthesis. We will dissect their structural differences, the enzymatic machinery that governs their use, and present experimental frameworks to validate their distinct roles.

Part 1: The Foundational Distinction: Structure and Biosynthesis

The functional divergence of CTP and dCTP originates from a subtle yet profound difference in their chemical structure. This single molecular variation dictates their respective roles in the central dogma of molecular biology.

The Critical 2'-Hydroxyl Group

CTP is a ribonucleotide, and dCTP is a deoxyribonucleotide. The defining feature is the substituent at the 2' carbon of the pentose sugar ring. CTP possesses a hydroxyl (-OH) group, while dCTP has only a hydrogen (-H) atom at this position.[1][2] This seemingly minor alteration has massive steric and chemical implications within the active sites of polymerase enzymes.

  • CTP (Cytidine Triphosphate): Contains a ribose sugar.[3][4] It is one of the four essential building blocks for the synthesis of Ribonucleic Acid (RNA).[5][6][7]

  • dCTP (Deoxycytidine Triphosphate): Contains a deoxyribose sugar.[8][9][10] It is one of the four essential building blocks for the synthesis of Deoxyribonucleic Acid (DNA).[11][12]

Caption: Chemical structures of CTP and dCTP highlighting the key difference at the 2' position of the sugar ring.

Biosynthesis: The Role of Ribonucleotide Reductase

Cells do not maintain large, separate pools for synthesizing ribonucleotides and deoxyribonucleotides from scratch. Instead, CTP is synthesized first through the de novo pyrimidine pathway.[13][14] The cell then creates the necessary deoxy-version through a critical enzymatic conversion. The enzyme Ribonucleotide Reductase (RNR) is the master regulator of this process, converting ribonucleoside diphosphates (like CDP) into deoxyribonucleoside diphosphates (dCDP).[15][16][17] The dCDP is subsequently phosphorylated to become dCTP.[12] This reliance on RNR underscores that dNTPs are specialized derivatives of the more fundamental ribonucleotide pool and is essential for providing the precursors for DNA synthesis and repair.[18][19]

BiosynthesisPathway UTP UTP CTP CTP UTP->CTP CTP Synthase CDP CDP CTP->CDP Phosphatase dCDP dCDP CDP->dCDP Ribonucleotide Reductase (RNR) dCTP dCTP dCDP->dCTP Kinase

Caption: Simplified biosynthetic pathway showing the conversion of CTP to dCTP, highlighting the key role of RNR.

Part 2: The Gatekeepers of Efficacy: Polymerase Specificity

The efficacy of CTP versus dCTP is not an intrinsic property but is dictated by the enzymes that use them: polymerases . These enzymes are exquisitely evolved to select the correct nucleotide, ensuring the integrity of genetic information.

DNA Polymerases: The Architects of the Genome

DNA polymerases are responsible for DNA replication and repair.[20] Their primary function is to synthesize a new DNA strand using a DNA template.

  • Substrate Specificity: DNA polymerases almost exclusively utilize dNTPs.[21]

  • Mechanism of Selection: The active site of a DNA polymerase contains a "steric gate" that physically accommodates a deoxyribonucleotide but excludes a ribonucleotide. The 2'-hydroxyl group of CTP is too bulky to fit properly, preventing efficient catalysis. This discrimination is a crucial fidelity mechanism to prevent the erroneous incorporation of ribonucleotides into the DNA.[22]

  • Proofreading: Most high-fidelity DNA polymerases possess a 3' to 5' exonuclease activity, which acts as a "backspace" to remove incorrectly incorporated nucleotides, further ensuring that CTP is not retained in a DNA strand.[20][23]

RNA Polymerases: The Messengers of Genetic Code

RNA polymerases carry out transcription, the process of synthesizing RNA from a DNA template.[24]

  • Substrate Specificity: RNA polymerases exclusively utilize NTPs.[21][25]

  • Mechanism of Selection: The active site of an RNA polymerase is shaped to recognize and interact with the 2'-hydroxyl group of the incoming ribonucleotide (ATP, GTP, CTP, or UTP).[26] This interaction helps position the NTP correctly for catalysis. Deoxyribonucleotides like dCTP lack this hydroxyl group, leading to suboptimal positioning and dramatically reduced incorporation efficiency.

  • Fidelity: RNA polymerases lack the robust proofreading domain found in DNA polymerases, resulting in a higher error rate.[24][26] This is tolerated because RNA transcripts are transient, and errors do not become a permanent part of the organism's genetic code.

CentralDogma DNA DNA (Genetic Blueprint) DNA->DNA Replication (Uses dCTP) RNA RNA (Transient Message) DNA->RNA Transcription (Uses CTP) Protein Protein (Functional Unit) RNA->Protein Translation

Caption: The Central Dogma, showing where dCTP (DNA Replication) and CTP (Transcription) are utilized.

Part 3: Experimental Validation of Differential Efficacy

To empirically demonstrate the selective efficacy of CTP and dCTP, we can design straightforward yet powerful in vitro experiments. The protocols below are self-validating, as the control reaction (using the correct nucleotide) provides a baseline for optimal performance against which the test reaction (using the incorrect nucleotide) is measured.

Experiment 1: DNA Synthesis by Primer Extension Assay

This assay measures the ability of a DNA polymerase to incorporate a single nucleotide onto a primer annealed to a DNA template.

Objective: To quantify the incorporation efficiency of dCTP versus CTP by a DNA polymerase.

PrimerExtensionWorkflow cluster_setup Reaction Setup cluster_process Process cluster_analysis Analysis Template Primer/Template DNA Incubate Incubate at 37°C Template->Incubate Polymerase DNA Polymerase (e.g., Klenow) Polymerase->Incubate Buffers Buffer + Mg²⁺ Buffers->Incubate dNTPs_A dATP, dGTP, dTTP + Radiolabeled dCTP (Reaction A: Control) dNTPs_A->Incubate dNTPs_B dATP, dGTP, dTTP + Radiolabeled CTP (Reaction B: Test) dNTPs_B->Incubate Quench Quench Reaction (Add EDTA) Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Autorad Autoradiography PAGE->Autorad Result Quantify Incorporation Autorad->Result

Caption: Experimental workflow for the DNA Polymerase Primer Extension Assay.

Detailed Protocol:

  • Design Substrate: Synthesize a 40-mer DNA template and a complementary 20-mer primer such that the first template base to be copied is a Guanine (G), requiring the incorporation of a Cytosine base.

  • Reaction Setup: Prepare two sets of 20 µL reactions in a buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, and 100 µg/mL BSA.

    • Reaction A (Control): Add 1 µM primer/template, 1 unit of Klenow Fragment DNA Polymerase, 100 µM each of dATP, dGTP, dTTP, and 10 µM of [α-³²P]dCTP.

    • Reaction B (Test): Add 1 µM primer/template, 1 unit of Klenow Fragment DNA Polymerase, 100 µM each of dATP, dGTP, dTTP, and 10 µM of [α-³²P]CTP.

  • Incubation: Incubate both reactions at 37°C for 10 minutes.

  • Quenching: Stop the reactions by adding 20 µL of stop buffer (95% formamide, 20 mM EDTA).

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the products on a 20% denaturing polyacrylamide gel.

  • Visualization: Expose the gel to a phosphor screen and visualize using a phosphorimager. The 20-mer primer will run faster than the 21-mer product.

Expected Results & Data Summary:

The results will clearly show a strong band corresponding to the 21-mer product in Reaction A, indicating efficient incorporation of dCTP. In contrast, Reaction B will show a faint product band, if any, demonstrating the profound inability of the DNA polymerase to use CTP.

Reaction IDPolymeraseVariable NucleotideExpected Product (21-mer)Relative Efficacy
A (Control) Klenow DNA Pol[α-³²P]dCTPStrong Signal100%
B (Test) Klenow DNA Pol[α-³²P]CTPNo/Negligible Signal< 0.1%
Experiment 2: RNA Synthesis by In Vitro Transcription (IVT)

This assay measures the ability of an RNA polymerase to synthesize a full-length RNA transcript from a linear DNA template.

Objective: To quantify the yield of RNA transcript when using CTP versus dCTP.

IVT_Workflow cluster_setup Reaction Setup cluster_process Process cluster_analysis Analysis Template Linear DNA Template with T7 Promoter Incubate Incubate at 37°C Template->Incubate Polymerase T7 RNA Polymerase Polymerase->Incubate Buffers Transcription Buffer Buffers->Incubate NTPs_A ATP, GTP, UTP + Radiolabeled CTP (Reaction A: Control) NTPs_A->Incubate NTPs_B ATP, GTP, UTP + Radiolabeled dCTP (Reaction B: Test) NTPs_B->Incubate DNase DNase I Treatment (Remove Template) Incubate->DNase PAGE Denaturing PAGE DNase->PAGE Autorad Autoradiography PAGE->Autorad Result Quantify RNA Yield Autorad->Result

Caption: Experimental workflow for the In Vitro Transcription (IVT) Assay.

Detailed Protocol:

  • Template Preparation: Linearize a plasmid containing a gene of interest downstream of a T7 promoter to create a DNA template for a 500-nucleotide transcript.

  • Reaction Setup: Prepare two sets of 20 µL reactions.[27][28]

    • Reaction A (Control): Add 1 µg of linear DNA template, 40 units of T7 RNA Polymerase, 1x transcription buffer, and an NTP mix containing 2 mM each of ATP, GTP, UTP, and 0.5 mM of [α-³²P]CTP.

    • Reaction B (Test): Add 1 µg of linear DNA template, 40 units of T7 RNA Polymerase, 1x transcription buffer, and a nucleotide mix containing 2 mM each of ATP, GTP, UTP, and 0.5 mM of [α-³²P]dCTP.

  • Incubation: Incubate both reactions at 37°C for 1 hour.

  • Template Removal: Add 1 µL of DNase I to each reaction and incubate for an additional 15 minutes at 37°C to digest the DNA template.

  • Analysis & Visualization: Add stop buffer, denature, and analyze the products on a denaturing polyacrylamide gel followed by autoradiography.

Expected Results & Data Summary:

Reaction A will produce a prominent band at 500 nt, indicating a high yield of the full-length RNA transcript. Reaction B will show a very weak product band, demonstrating that T7 RNA polymerase is highly inefficient at incorporating dCTP into the growing RNA chain.

Reaction IDPolymeraseVariable NucleotideExpected Product (500 nt RNA)Relative Efficacy
A (Control) T7 RNA Pol[α-³²P]CTPHigh Yield100%
B (Test) T7 RNA Pol[α-³²P]dCTPVery Low Yield< 1%

Part 4: Conclusion and Practical Implications

The experimental evidence unequivocally supports the foundational principle: the efficacy of CTP and dCTP is context-dependent and governed by polymerase selectivity.

  • For DNA Synthesis: dCTP is the highly efficacious and correct substrate. The use of CTP is sterically hindered and actively selected against by DNA polymerases, resulting in negligible efficacy. For applications like PCR, cloning, and DNA sequencing, the purity of the dNTP mix is critical; contamination with NTPs can inhibit the reaction.

  • For RNA Synthesis: CTP is the highly efficacious substrate. RNA polymerases are evolved to specifically recognize the 2'-hydroxyl of ribonucleotides, making dCTP a very poor substrate. For applications like in vitro transcription to produce mRNA for vaccines or functional studies, a pure NTP mix is essential for achieving high yields.

This fundamental understanding of substrate-enzyme interaction is not merely academic. It forms the bedrock of antiviral and anticancer drug development, where nucleotide analogs are designed to be selectively incorporated by viral or cancer cell polymerases, leading to chain termination and therapeutic effect.[29] For the laboratory researcher, it reinforces the necessity of using the correct, high-purity reagents to ensure the success and validity of their experiments.

References

  • baseclick GmbH. dCTP: Role, Applications, and Importance in DNA Synthesis. Available from: [Link]

  • baseclick GmbH. Triphosphates: Structure, Function & Synthesis explained. Available from: [Link]

  • Fiveable. CTP Definition - Anatomy and Physiology I Key Term. Available from: [Link]

  • Fiveable. Ribonucleotide reductase Definition - Biological Chemistry I Key Term. Available from: [Link]

  • Fiveable. DCTP Definition - Biological Chemistry I Key Term. Available from: [Link]

  • Wikipedia. Ribonucleotide reductase. Available from: [Link]

  • Excedr. What Is dCTP? Definition & Use Cases. Published February 15, 2022. Available from: [Link]

  • Wikipedia. Cytidine triphosphate. Available from: [Link]

  • Patsnap Synapse. What Is the mechanism of Cytidine Disodium Triphosphate? Published July 17, 2024. Available from: [Link]

  • Wikidoc. Ribonucleotide reductase. Published January 10, 2019. Available from: [Link]

  • Biology Online Dictionary. Cytidine triphosphate Definition and Examples. Published May 29, 2023. Available from: [Link]

  • Eklund H, Uhlin U, Färnegårdh M, Logan DT, Nordlund P. Structure, function, and mechanism of ribonucleotide reductases. PubMed. Published June 1, 2004. Available from: [Link]

  • Nordlund P, Reichard P. Structure and function of the radical enzyme ribonucleotide reductase. PubMed. Published November 15, 2001. Available from: [Link]

  • Wikipedia. Deoxycytidine triphosphate. Available from: [Link]

  • Grokipedia. Deoxycytidine triphosphate. Available from: [Link]

  • ResearchGate. Chemical structures of 2′-deoxycytidine-5′-triphosphate (dCTP), and... Available from: [Link]

  • ResearchGate. When do we use alfa CTP and gamma CTP during in vitro transcription? Published June 22, 2015. Available from: [Link]

  • PubMed. [Study of Reverse Transcriptase Selectivity. Substrate Properties of New 2',3'-unsaturated Acyclic Nucleotide Analogs]. Available from: [Link]

  • Yeast Metabolome Database. Cytidine triphosphate (YMDB00279). Available from: [Link]

  • Biology Online Dictionary. Deoxycytidine triphosphate Definition and Examples. Published February 27, 2021. Available from: [Link]

  • National Center for Biotechnology Information. CTP synthase: the hissing of the cellular serpent. PMC. Published July 26, 2022. Available from: [Link]

  • Genetic Education. Comparison Between: DNA Polymerase Vs RNA Polymerase. Published October 21, 2019. Available from: [Link]

  • StatPearls - NCBI Bookshelf. Biochemistry, RNA Polymerase. Published July 17, 2023. Available from: [Link]

  • PubChem. Cytidine-triphosphate | C9H12N3O14P3-4 | CID 7058166. Available from: [Link]

  • Wikipedia. RNA polymerase. Available from: [Link]

  • TutorChase. What is the difference between DNA and RNA polymerase, and how do they function in transcription? Available from: [Link]

  • Wikipedia. Nucleoside triphosphate. Available from: [Link]

  • ResearchGate. (PDF) Reverse Transcriptase Adds Nontemplated Nucleotides to cDNAs During 5′-RACE and Primer Extension. Available from: [Link]

  • National Center for Biotechnology Information. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment. PMC. Available from: [Link]

  • American Society for Microbiology. Simple In Vitro Assay To Evaluate the Incorporation Efficiency of Ribonucleotide Analog 5′-Triphosphates into RNA by Human Mitochondrial DNA-Dependent RNA Polymerase. Available from: [Link]

  • National Center for Biotechnology Information. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. PMC. Available from: [Link]

  • ResearchGate. CTP replaces dCTP during assay with the Klenow DNA polymerase. In the... Available from: [Link]

  • PackGene. Understanding In Vitro Transcription (IVT): Ensuring Quality in mRNA Production. Published December 2, 2025. Available from: [Link]

  • Oreate AI Blog. DNA vs. RNA Polymerase: The Architects of Our Genetic Code. Published March 2, 2026. Available from: [Link]

  • YouTube. Pyrimidine Synthesis: De Novo Pathway (CTP, dCTP) | Biochemistry. Published March 20, 2023. Available from: [Link]

  • National Center for Biotechnology Information. The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Choosing the right sugar: How polymerases select a nucleotide substrate. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells. PMC. Available from: [Link]

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Comparative

Beyond the Energy Currency: A Comparative Guide to CTP and Other Nucleoside Triphosphates

As researchers and drug development professionals, we often default to viewing nucleoside triphosphates (NTPs) through the lens of ATP—the universal energy currency. However, cellular viability relies on a strict, struct...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we often default to viewing nucleoside triphosphates (NTPs) through the lens of ATP—the universal energy currency. However, cellular viability relies on a strict, structurally dictated division of labor among the four primary NTPs: ATP, GTP, UTP, and CTP[1].

While ATP drives thermodynamics and GTP acts as the master switch for signal transduction, Cytidine triphosphate (CTP) is uniquely specialized. Maintained at strictly limiting intracellular concentrations, CTP is the indispensable metabolic bottleneck governing lipid membrane biogenesis and protein glycosylation[2].

This guide provides an objective, mechanistic comparison of CTP against other NTPs, supported by field-proven experimental workflows for quantifying nucleotide pools and measuring CTP-dependent enzymatic activity.

The Structural and Functional Division of Labor

Why did evolution select ATP as the universal energy currency, leaving CTP, GTP, and UTP for highly specialized roles? The answer lies in the electronegativity of their nitrogenous bases.

Unlike the other triphosphates, ATP’s adenine base lacks an oxygen double-bonded to carbon. This absence reduces the overall negative charge of the molecule compared to CTP, GTP, and UTP[3]. Because ATP is less electronegative, enzymes do not have to undergo drastic, energy-consuming conformational changes to bind it. This structural advantage lowers the activation energy threshold, making ATP the ideal ubiquitous energy donor[3].

Conversely, the carbonyl-containing bases of GTP, UTP, and CTP make them highly electronegative and "abnormal" compared to the cellular baseline. This forces a high degree of specificity; only specialized enzymes with perfectly adapted binding pockets can utilize them[3].

Table 1: Functional and Structural Divergence of Cellular NTPs
Nucleoside TriphosphateBase Structure FeaturePrimary Cellular RoleSpecialized Biosynthetic RoleIntracellular Abundance
ATP Purine (No C=O double bonds)Universal energy currencyKinase substrate, cAMP precursorHighest (~46% of NTP pool)
GTP Purine (Contains C=O)Signal transductionMicrotubule dynamics, TranslationModerate (~16-28% of NTP pool)
UTP Pyrimidine (Contains C=O)Carbohydrate metabolismGlycogen synthesis (UDP-glucose)Low-Moderate (~12-24% of NTP)
CTP Pyrimidine (Contains C=O)Lipid membrane biogenesisPhospholipid & Sialic acid synthesisLowest (~8-13% of NTP pool)

Quantitative abundance data synthesized from validated bacterial and mammalian metabolomic profiles[4],[2].

Mechanistic Deep Dive: CTP in Membrane Biogenesis

CTP's most critical non-genomic role is in the Kennedy Pathway (the CDP-choline pathway), which is responsible for synthesizing phosphatidylcholine (PC)—the most abundant phospholipid in eukaryotic cell membranes[5],[6].

The de novo synthesis of CTP itself is tightly controlled by CTP synthetase (CTPS), an enzyme regulated by an elegant cross-talk of all four NTPs: ATP and UTP promote the assembly of active CTPS tetramers, GTP accelerates its glutaminase activity, and CTP acts as a competitive feedback inhibitor[7],[8].

Once synthesized, CTP is utilized by the amphitropic enzyme CTP:phosphocholine cytidylyltransferase (CCT) . CCT catalyzes the rate-limiting step of PC synthesis by transferring a cytidyl group from CTP to phosphocholine, yielding CDP-choline and pyrophosphate[9],[5].

KennedyPathway Choline Choline P_Choline Phosphocholine Choline->P_Choline Choline Kinase CDP_Choline CDP-Choline P_Choline->CDP_Choline CCT (Rate-Limiting) PC Phosphatidylcholine (PC) CDP_Choline->PC CPT ATP ATP ATP->P_Choline PO4 donor CTP CTP CTP->CDP_Choline CMP donor DAG Diacylglycerol (DAG) DAG->PC Lipid anchor

Fig 1: The Kennedy Pathway illustrating CTP's critical role in phosphatidylcholine (PC) biosynthesis.

Experimental Methodology I: Quantifying Intracellular NTP Pools

Because CTP exists at limiting concentrations compared to ATP, standard reverse-phase chromatography fails to resolve it accurately. The following protocol utilizes Ion-Paired Reverse-Phase High-Performance Liquid Chromatography (IPRP-HPLC) to accurately quantify the cellular NTP pool[10],[11],[4].

Table 2: Comparative HPLC Detection Limits for NTPs
NucleotideDetection Limit (pmol)Primary Separation ChallengeResolution Strategy
ATP 2.44Co-elution with ADP/AMPIsocratic reverse-phase with ion-pairing
GTP 2.38Co-elution with GDPC18 IPRP-HPLC with Tributylamine (TBA)
UTP 4.42Peak tailingOptimized buffer pH (6.65 - 7.15)
CTP 4.32Low intracellular abundanceHigh-sensitivity UV (254 nm) or MS/MS

Data derived from validated IPRP-HPLC methodologies[10],[11].

Step-by-Step IPRP-HPLC Protocol
  • Cell Harvesting (Rapid Filtration): Harvest cells via rapid vacuum filtration (<5 seconds).

    • Causality: Centrifugation induces mechanical and hypoxic stress, which rapidly converts ATP to ADP/AMP and artificially skews the adenylate energy charge (AEC)[4].

  • Metabolic Quenching & Extraction: Immediately submerge the filter in ice-cold 6% Trichloroacetic acid (TCA) or 1M acetic acid.

    • Causality: Cold acid instantly denatures highly active nucleases and ATPases, locking the transient NTP pool in its exact physiological state[10],[4].

  • Neutralization: Neutralize the extract by adding 5M K₂CO₃ until the pH reaches ~7.0.

    • Causality: Highly acidic extracts will rapidly degrade the silica backbone of C18 HPLC columns. Neutralization is an absolute prerequisite for column longevity[10].

  • Chromatographic Separation: Inject the sample onto a pellicular C18 column. Use a mobile phase containing an ion-pairing agent like tributylamine (TBA).

    • Causality: NTPs are highly polar and negatively charged at physiological pH; they will elute in the void volume of a standard reverse-phase column. TBA masks the negative phosphate charges and provides a hydrophobic tail, allowing the nucleotides to interact with the C18 stationary phase[11],[4].

  • Self-Validation System: Spike the initial lysis buffer with a known concentration of an unnatural nucleotide (e.g., Xanthosine triphosphate, XTP). The recovery rate of XTP (typically 82–120%) validates the extraction efficiency[10].

HPLC_Workflow Step1 1. Cell Harvesting (Rapid Filtration) Step2 2. Quenching & Extraction (Cold Acid) Step1->Step2 Reason1 Prevents NTP pool perturbation caused by centrifugation Step1->Reason1 Step3 3. Neutralization (K2CO3 Addition) Step2->Step3 Reason2 Halts enzymatic degradation & precipitates proteins Step2->Reason2 Step4 4. Separation (IPRP-HPLC on C18) Step3->Step4 Step5 5. Detection (UV 254nm / MS) Step4->Step5 Reason4 Ion-pairing agent (e.g., TBA) resolves highly polar NTPs Step4->Reason4

Fig 2: Optimized IPRP-HPLC workflow for the extraction and quantification of intracellular NTP pools.

Experimental Methodology II: Measuring CTP-Dependent Lipid Synthesis

To study CTP's functional role in membrane biogenesis, researchers measure the activity of CTP:phosphocholine cytidylyltransferase (CCT). Because CCT is inactive in the cytosol and active only when bound to membranes, the assay must artificially induce this conformational switch[12],[5].

Step-by-Step CCT Activity Assay
  • Subcellular Fractionation: Homogenize cells and perform ultracentrifugation at 100,000 × g for 60 minutes. Separate the supernatant (cytosolic fraction) and the pellet (membrane fraction)[12].

    • Causality: This isolates the inactive (soluble) CCT from the active (membrane-bound) CCT, allowing you to establish a baseline vs. recruited activity profile.

  • Liposome Preparation: Sonicate egg phosphatidylcholine (PC) and oleic acid at a 1:1 molar ratio to create lipid vesicles[12],[5].

    • Causality: CCT contains an auto-inhibitory domain (Domain M). Anionic liposomes mimic the endoplasmic reticulum membrane, inducing an α-helical conformational switch in Domain M that relieves steric hindrance and activates the enzyme[5].

  • Radiochemical Reaction: In a 100 µL reaction volume, combine 50 µg of protein fraction, 10 mM HEPES (pH 7.4), 3 mM MnCl₂ (or MgCl₂), 1 mM CTP, and 0.05 µCi of [¹⁴C]-phosphocholine. Incubate at 37°C for 30 minutes[12].

    • Causality: Mn²⁺ or Mg²⁺ is an absolute requirement to shield the negative charges of CTP's triphosphate tail, facilitating the nucleophilic attack by phosphocholine[9],[12].

  • Product Isolation & Quantification: Terminate the reaction by adding EDTA to chelate the metal cofactor. Pass the mixture over an adsorption column to capture the newly synthesized [¹⁴C]-CDP-choline. Elute with 500 µL of formic acid and quantify via liquid scintillation counting[12].

  • Self-Validation System: Run a parallel assay using the cytosolic fraction without added liposomes. The near-zero activity in this control validates that the measured radiolabeling is strictly dependent on the lipid-induced activation of CCT, ruling out background kinase noise[12].

References

  • Triphosphates: Structure, Function & Synthesis explained - baseclick.eu. 1

  • Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - researchgate.net. 10

  • Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode - researchgate.net. 11

  • Why is ATP the Energy Currency, Not the Others? - scienceholic.org. 3

  • HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - nih.gov. 4

  • Expression, Localization, and Kinetic Characterization of the Phospholipid Biosynthesis Enzyme Ctp: Phosphocholine Cytidylyltran - illinoisstate.edu. 9

  • Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - life-science-alliance.org. 2

  • Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases... - nih.gov.7

  • GTP-Dependent Regulation of CTP Synthase... - nih.gov. 8

  • Sphingomyelin metabolites inhibit sphingomyelin synthase and CTP:phosphocholine cytidylyltransferase - physiology.org. 12

  • Lipid-Induced Conformational Switch in the Membrane Binding Domain of CTP:Phosphocholine Cytidylyltransferase... - acs.org. 5

  • CTP:Phosphocholine Cytidylyltransferase α Is Required for B-cell Proliferation... - nih.gov. 6

Sources

Validation

The Definitive Guide to Validating CTP Concentration for Enzyme Kinetic Studies

In enzyme kinetics, the precise determination of Michaelis-Menten parameters ( Km​ , Vmax​ , and kcat​ ) hinges entirely on the accurate quantification of substrate concentrations[1]. When studying enzymes such as RNA po...

Author: BenchChem Technical Support Team. Date: March 2026

In enzyme kinetics, the precise determination of Michaelis-Menten parameters ( Km​ , Vmax​ , and kcat​ ) hinges entirely on the accurate quantification of substrate concentrations[1]. When studying enzymes such as RNA polymerases, CTP synthetases, or kinases, Cytidine-5'-triphosphate (CTP) is a frequent substrate. However, relying on a manufacturer's gravimetric data or nominal stock concentrations introduces a critical point of failure into your assays.

CTP is inherently unstable in aqueous solutions, prone to spontaneous hydrolysis into Cytidine diphosphate (CDP) and Cytidine monophosphate (CMP). Furthermore, CTP powders are highly hygroscopic and exist in various salt forms (e.g., sodium or Tris salts). Consequently, what is assumed to be a 100 mM CTP stock may actually be an 80 mM CTP stock contaminated with 20 mM of competitive inhibitors. This guide objectively compares the analytical methods available for CTP quantification and provides a self-validating protocol to ensure absolute accuracy in your kinetic studies.

Objective Comparison of CTP Quantification Methods

To establish a robust kinetic assay, we must move away from single-method assumptions and understand the mechanistic strengths and blind spots of each analytical technique.

Validation MethodAnalytical PrincipleSpecificityMethodological ProsMethodological Cons
Gravimetric Analysis Weighing lyophilized powderNoneSimple, requires no specialized equipment.Ignores water content, salt mass variations, and spontaneous hydrolysis. Unacceptable for kinetics.
UV-Vis Spectrophotometry Absorbance of the cytidine ring at 271 nmLow (Measures total cytidine pool)Rapid, highly reproducible, standardizes total nucleotide content.Cannot distinguish intact CTP from CDP, CMP, or free cytidine.
HILIC-HPLC (Bio-Inert) Hydrophilic interaction liquid chromatographyHigh (Separates by phosphate chain length)Resolves CTP from degradation products; highly accurate purity profiling.Requires specialized bio-inert equipment to prevent metal chelation.
The "Hidden" Error in Substrate Preparation

To illustrate the danger of skipping orthogonal validation, consider the representative experimental data below derived from a nominal 100 mM CTP stock stored at -20°C for six months:

Validation StepMeasured ParameterRepresentative ResultDeviation from Nominal
1. Gravimetric (Baseline) Powder Weight / Volume100.0 mM (Assumed)0%
2. UV-Vis (A271) Total Cytidine Pool95.2 mM-4.8% (Due to hygroscopicity)
3. HILIC-HPLC CTP Purity Ratio85.0% CTP, 12% CDP, 3% CMPN/A (Reveals hydrolysis)
4. Combined Validation True Active [CTP] 80.9 mM (95.2 × 0.85)-19.1%

Conclusion: Using the unverified stock would introduce a nearly 20% error into all downstream Km​ and kcat​ calculations, potentially invalidating the kinetic model.

Self-Validating Experimental Workflows

To achieve absolute trustworthiness, your protocol must be a self-validating system. We achieve this by coupling UV-Vis spectrophotometry (to determine the absolute concentration of all cytidine species) with Bio-Inert HPLC (to determine the exact molar ratio of active CTP).

Protocol 1: Total Cytidine Pool Quantification via UV-Vis

Causality: The molar extinction coefficient for CTP is well-established at 9,000 M⁻¹cm⁻¹ at 271 nm[2]. However, the chromophore responsible for this absorbance is the cytosine base. Because the base remains unchanged during the hydrolysis of the triphosphate chain, UV-Vis yields the total cytidine concentration, not the active CTP concentration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Tris-HCl buffer adjusted to pH 7.5. Reasoning: Extinction coefficients are highly pH-dependent. Maintaining a slightly alkaline pH ensures the cytosine ring is in its standard, deprotonated state for accurate absorbance reading.

  • Dilution: Dilute the nominal 100 mM CTP stock 1:1000 in the Tris buffer (targeting a measurable ~100 µM range).

  • Blanking: Blank the spectrophotometer using the exact 10 mM Tris-HCl buffer at 271 nm.

  • Measurement: Measure the absorbance ( A271​ ) of the diluted sample in a 1 cm path-length quartz cuvette.

  • Calculation: Apply the Beer-Lambert Law ( c=A/(ϵ⋅l) ).

    • [Ctotal​]=(A271​/9000)×1000 (Dilution Factor).

Protocol 2: CTP Purity Determination via Bio-Inert HILIC-HPLC

Causality: Because CTP and its degradation products are highly polar, negatively charged nucleotides, they exhibit poor retention on conventional reversed-phase C18 columns, often eluting in the void volume[3]. Furthermore, triphosphates readily chelate with metal ions. If a standard stainless-steel HPLC system is used, CTP will bind to the flow path, resulting in severe peak tailing and loss of recovery[4]. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method utilizing a PEEK-lined column is mandatory.

Step-by-Step Methodology:

  • System Setup: Utilize a bio-inert HPLC system equipped with a PEEK-lined HILIC-Z column (e.g., 150 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Buffer A: 100 mM Ammonium Acetate, pH 6.8.

    • Buffer B: 100% Acetonitrile. Reasoning: Ammonium acetate provides the necessary ionic strength to shield the phosphate charges, allowing for reproducible retention on the zwitterionic HILIC stationary phase without requiring MS-incompatible ion-pairing agents.

  • Sample Injection: Inject 2 µL of the 100 µM diluted stock from Protocol 1.

  • Gradient Elution: Run a linear gradient from 80% B to 20% B over 15 minutes. Reasoning: In HILIC, water is the strong eluting solvent. Decreasing acetonitrile forces the highly polar CTP to elute after the less polar CMP and CDP, ensuring baseline resolution.

  • Integration: Monitor absorbance at 271 nm. Integrate the area under the curve (AUC) for CMP, CDP, and CTP.

  • Final Correction: Calculate the CTP purity percentage: %CTP​=(AUCCTP​/AUCTotal​) .

  • The Self-Validating Calculation: Multiply the total cytidine concentration from Protocol 1 by the purity percentage from Protocol 2 to yield the True Active [CTP] .

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating workflow, ensuring that only empirically verified substrate concentrations enter your kinetic assays.

CTP_Validation_Workflow N1 1. Gravimetric Stock Preparation (Unverified Baseline) N2 2. UV-Vis Spectrophotometry (Quantifies Total Cytidine Pool) N1->N2 Dilute in pH 7.5 Buffer N3 3. Bio-Inert HILIC-HPLC (Resolves CTP from CDP/CMP) N2->N3 Calculate[C_total] at 271 nm N4 4. Mathematical Correction ([Total] × % Purity) N3->N4 Integrate AUC for % CTP N5 5. Enzyme Kinetic Assay (Accurate Km & Vmax) N4->N5 Input True [CTP] into Assay

Figure 1: Self-validating workflow for CTP concentration determination prior to kinetic studies.

References

  • Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP , National Institutes of Health (PMC),[Link]

  • HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath , Agilent Technologies,[Link]

  • Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry , National Institutes of Health (PMC),[Link]

  • Enzyme kinetics , Wikipedia,[Link]

Sources

Comparative

A Comparative Guide to CTP Metabolism: Contrasting Normal and Diseased Cellular States

Authored by a Senior Application Scientist Abstract Cytidine triphosphate (CTP) is an essential nucleotide for numerous cellular processes, including DNA and RNA synthesis, phospholipid biosynthesis, and protein sialylat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

Cytidine triphosphate (CTP) is an essential nucleotide for numerous cellular processes, including DNA and RNA synthesis, phospholipid biosynthesis, and protein sialylation.[1] The intracellular concentration of CTP is tightly regulated and is often the lowest among all nucleotides, making its synthesis a critical bottleneck for proliferating cells.[1][2][3] This guide provides a comprehensive comparison of CTP metabolism in normal versus diseased cells, with a particular focus on cancer. We delve into the key enzymatic players, their regulation, and the downstream consequences of metabolic dysregulation. Furthermore, we present detailed experimental protocols for investigating CTP metabolism and discuss the burgeoning field of therapeutic targeting of these pathways.

Introduction: The Central Role of CTP in Cellular Homeostasis

Cytidine triphosphate (CTP) is a fundamental building block for life. Its synthesis is primarily managed through two pathways: the de novo synthesis pathway and the salvage pathway.[1] The de novo pathway, which synthesizes CTP from simpler precursors, is the principal route in many cells. The final and rate-limiting step of this pathway is catalyzed by CTP synthase (CTPS).[4][5] This enzyme converts uridine triphosphate (UTP) to CTP, a reaction that requires ATP and glutamine.[4]

In humans, two isozymes of CTP synthase exist: CTPS1 and CTPS2.[4] While both contribute to the overall CTP pool, they exhibit differential expression and regulation, a distinction that becomes critically important in the context of disease.

The salvage pathway, on the other hand, recycles cytidine and uridine from degraded nucleic acids to synthesize CTP. This pathway is particularly important in certain cell types and under specific metabolic conditions. A key enzyme in this pathway is nucleoside-diphosphate kinase, which can convert cytidine diphosphate (CDP) to CTP.[6][7]

The tight regulation of CTP levels is crucial for maintaining cellular homeostasis. Dysregulation of CTP metabolism has been implicated in a variety of diseases, most notably cancer, where the demand for nucleotides to support rapid proliferation is significantly elevated.[1][4][8]

CTP Metabolism: A Tale of Two Cell Types - Normal vs. Diseased

The metabolic landscape of a diseased cell, particularly a cancer cell, is markedly different from that of a normal, healthy cell.[9][10] This metabolic reprogramming is a hallmark of cancer and provides the necessary building blocks and energy for uncontrolled proliferation.[10] CTP metabolism is a prime example of this divergence.

CTP Synthase Activity: Upregulation in Disease

A consistent finding in numerous studies is the significant upregulation of CTP synthase activity in cancer cells compared to their normal counterparts.[1][3][4] This increased activity is often proportional to the tumor growth rate, with rapidly proliferating tumors exhibiting the highest levels of CTPS activity.[1] This heightened enzymatic activity ensures a sufficient supply of CTP to meet the demands of continuous DNA and RNA synthesis required for cell division.[1]

For instance, elevated CTPS activity has been observed in various cancer types, including liver tumors and acute lymphocytic leukemia.[1] This upregulation is not just a passive consequence of proliferation but is often driven by oncogenic signaling pathways. The transcription factor Myc, a well-known driver of cell growth and proliferation, has been shown to directly upregulate CTP synthase levels.[4]

Isozyme Dependence: The Critical Role of CTPS1 in Cancer

While both CTPS1 and CTPS2 contribute to CTP synthesis, recent research has unveiled a critical and non-redundant role for CTPS1 in the proliferation of certain cell types, particularly lymphocytes.[5][11] This has profound implications for cancer biology, especially in hematological malignancies.

Studies have shown that cancer cells, particularly those of lymphoid origin, are highly dependent on CTPS1 for their survival and proliferation.[3][5] In contrast, most normal, non-hematopoietic cells can rely on CTPS2 to meet their CTP requirements.[12] This differential dependence creates a therapeutic window, suggesting that selective inhibition of CTPS1 could be an effective anti-cancer strategy with minimal toxicity to healthy tissues.[12][13] In fact, a selective CTPS1 inhibitor, STP938, has entered clinical trials for the treatment of T-cell and B-cell lymphomas.[5][13]

Regulation of CTP Synthase: A Shift in Control

In normal cells, CTP synthase activity is tightly regulated through multiple mechanisms to prevent the overproduction of CTP. These include:

  • Allosteric Regulation: The product of the reaction, CTP, acts as an allosteric inhibitor, providing a negative feedback loop.[4] Conversely, the purine nucleotide GTP acts as an allosteric activator, helping to balance the pools of purine and pyrimidine nucleotides.[4]

  • Phosphorylation: Phosphorylation of CTPS1 by kinases such as glycogen synthase kinase 3 (GSK3) and casein kinase 1 can inhibit its activity.[4]

  • Filamentation: CTP synthase can polymerize into filamentous structures called cytoophidia.[1][14] In some species, this filamentation is associated with the downregulation of enzyme activity, serving as a mechanism for enzyme storage and regulation.[14][15]

In cancer cells, these regulatory mechanisms can be dysregulated. The constant drive for proliferation can lead to the overriding of feedback inhibition and alterations in phosphorylation patterns that favor a more active enzyme. The role of cytoophidia in cancer is an active area of research, with some studies suggesting their formation may be linked to the metabolic state of the cell.[1]

The Salvage Pathway: A Compensatory Mechanism

While the de novo pathway is often upregulated in cancer, the salvage pathway can also play a significant role. In some contexts, cancer cells can utilize extracellular cytidine to synthesize CTP, providing an alternative source of this crucial nucleotide.[6] This is particularly relevant in the context of therapies that target the de novo pathway. For example, endothelial cells have been shown to upregulate salvage pathway enzymes to compensate for the inhibition of CTPS1, allowing them to maintain their proliferative capacity.[6][7]

Experimental Methodologies for Studying CTP Metabolism

A thorough understanding of the differences in CTP metabolism between normal and diseased cells requires robust experimental techniques. Below are detailed protocols for key experiments in this field.

Quantification of Intracellular CTP Levels

Accurately measuring the intracellular concentration of CTP is fundamental to understanding its metabolism. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[16][17]

Protocol: Quantification of Intracellular Nucleoside Triphosphates by HPLC-MS/MS [16][17]

  • Cell Lysis and Extraction:

    • Harvest a known number of cells (e.g., 1 x 10^6 cells).

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 200 µL of ice-cold 60% methanol.

    • Incubate on ice for 10 minutes, vortexing every 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).

    • Separate the nucleotides using a gradient elution with appropriate mobile phases (e.g., an ion-pairing reagent in an aqueous buffer and an organic solvent).

    • Detect and quantify the eluting nucleotides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for CTP and other nucleotides should be used for accurate quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of CTP.

    • Quantify the amount of CTP in the samples by comparing their peak areas to the standard curve.

    • Normalize the CTP amount to the initial cell number to obtain the intracellular concentration.

A simpler, though less specific, method involves enzymatic dephosphorylation of CTP to cytidine, which is then quantified by radioimmunoassay (RIA) or other sensitive detection methods.[18]

Measurement of CTP Synthase Activity

Determining the enzymatic activity of CTP synthase provides direct insight into the rate of CTP synthesis. This can be achieved through in vitro assays using cell lysates or purified enzyme.

Protocol: Spectrophotometric Assay for CTP Synthase Activity [19]

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., a buffer containing Tris-HCl, MgCl2, DTT, and protease inhibitors).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) for the activity assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the substrates: UTP, ATP, and glutamine in a suitable buffer.

    • Initiate the reaction by adding a known amount of cell lysate protein to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Monitor the production of CTP over time. This can be done by stopping the reaction (e.g., with perchloric acid) and quantifying the CTP produced using HPLC, as described above. Alternatively, a coupled-enzyme assay can be used for continuous monitoring of the reaction.

  • Data Analysis:

    • Calculate the rate of CTP formation (e.g., in nmol/min).

    • Normalize the activity to the amount of protein in the lysate to determine the specific activity (e.g., in nmol/min/mg protein).

Visualization of CTP Synthase Filaments (Cytoophidia)

Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and filament formation of CTP synthase.

Protocol: Immunofluorescence Staining of CTP Synthase

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Antibody Staining:

    • Incubate the cells with a primary antibody specific for CTPS1 or CTPS2 overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei).

    • Image the cells using a fluorescence or confocal microscope.

Therapeutic Targeting of CTP Metabolism

The pronounced differences in CTP metabolism between normal and diseased cells, particularly the reliance of many cancers on CTPS1, present a compelling therapeutic opportunity.[12][13]

CTP Synthase Inhibitors

A growing number of small molecule inhibitors targeting CTP synthase are under development. These can be broadly categorized as:

  • Glutamine Analogs: Compounds like 6-diazo-5-oxo-L-norleucine (DON) act as irreversible inhibitors by targeting the glutamine-binding site of the enzyme.[4] While effective, their lack of specificity can lead to off-target effects.

  • Nucleoside Analogs: Cytotoxic drugs like cytosine arabinoside (ara-C) can be metabolized into compounds that inhibit CTP synthase.[4] Gemcitabine, another cytidine analogue, also inhibits CTP synthase among its multiple modes of action.[20]

  • Selective CTPS1 Inhibitors: The development of highly selective inhibitors of CTPS1 represents a significant advancement.[5][13] These compounds, such as STP938, are designed to exploit the differential dependence of cancer cells on CTPS1, offering the potential for targeted therapy with an improved safety profile.[12][13] Preclinical data have shown that these inhibitors can induce apoptosis in neoplastic lymphoid cells and demonstrate anti-tumor activity in vivo.[5][13]

Combination Therapies

Targeting CTP metabolism can also be synergistic with other cancer therapies. For instance, inhibiting CTPS1 in prostate cancer cells treated with supraphysiological androgens has been shown to enhance cell death by inducing replication stress.[21] This suggests that combining CTPS1 inhibitors with hormonal therapies could be a promising strategy for treating prostate cancer.

Summary and Future Directions

The study of CTP metabolism has revealed fundamental differences between the metabolic wiring of normal and diseased cells. The upregulation of CTP synthase activity and the specific dependence on the CTPS1 isozyme are key vulnerabilities in many cancers. This knowledge is paving the way for the development of novel targeted therapies that can selectively eliminate cancer cells while sparing healthy tissues.

Future research will likely focus on:

  • Further elucidating the complex regulatory networks that govern CTP synthase activity in different cellular contexts.

  • Investigating the role of CTPS2 in both normal and diseased states to better understand the interplay between the two isozymes.

  • Exploring the potential of CTPS inhibitors in a wider range of cancers, including solid tumors.

  • Developing novel combination therapies that leverage the metabolic vulnerabilities created by targeting CTP synthesis.

By continuing to unravel the intricacies of CTP metabolism, we can open new avenues for the diagnosis and treatment of a wide range of diseases.

Data Presentation

Table 1: Comparative Summary of CTP Metabolism in Normal vs. Cancer Cells
FeatureNormal CellsCancer Cells
CTP Demand Moderate, regulated by cell cycleHigh, to support rapid proliferation
CTP Synthase Activity Tightly regulated, generally low[2][3]Significantly upregulated[1][3][4]
Primary CTPS Isozyme CTPS1 and CTPS2, often redundantOften highly dependent on CTPS1[3][5]
Regulation Allosteric feedback, phosphorylation, filamentation[4]Often dysregulated, favoring high activity[4]
Salvage Pathway Active, contributes to CTP poolCan be upregulated as a compensatory mechanism[6][7]

Visualizations

Diagram 1: CTP Synthesis Pathways

CTP_Synthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway UTP UTP CTPS CTP Synthase (CTPS1/CTPS2) UTP->CTPS CTP_de_novo CTP CTP_pool Intracellular CTP Pool CTP_de_novo->CTP_pool CTPS->CTP_de_novo ADP ADP + Pi CTPS->ADP Glutamate Glutamate CTPS->Glutamate ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS Cytidine Cytidine CDP CDP Cytidine->CDP Kinases NDK Nucleoside-Diphosphate Kinase (NDK) CDP->NDK CTP_salvage CTP CTP_salvage->CTP_pool NDK->CTP_salvage ADP_salvage ADP NDK->ADP_salvage ATP_salvage ATP ATP_salvage->NDK

Caption: Overview of de novo and salvage pathways for CTP synthesis.

Diagram 2: Regulation of CTP Synthase Activity

CTPS_Regulation CTPS_active Active CTPS CTPS_inactive Inactive CTPS CTPS_active->CTPS_inactive Feedback Inhibition CTPS_active->CTPS_inactive Inhibitory Phosphorylation CTPS_active->CTPS_inactive Sequestration CTPS_inactive->CTPS_active Allosteric Activation CTP CTP CTP->CTPS_active GTP GTP GTP->CTPS_inactive Phosphorylation Phosphorylation (e.g., GSK3) Phosphorylation->CTPS_active Filamentation Filamentation (Cytoophidia) Filamentation->CTPS_active

Caption: Key regulatory mechanisms of CTP synthase activity.

Diagram 3: Experimental Workflow for CTP Quantification

CTP_Quantification_Workflow start Start: Cell Culture (Normal vs. Diseased) harvest Cell Harvesting & Counting start->harvest extract Metabolite Extraction (e.g., 60% Methanol) harvest->extract prepare Sample Preparation (Drying & Reconstitution) extract->prepare analyze HPLC-MS/MS Analysis prepare->analyze quantify Data Quantification (vs. Standard Curve) analyze->quantify end Result: Intracellular CTP Concentration quantify->end

Caption: Workflow for quantifying intracellular CTP levels via HPLC-MS/MS.

References

  • Tang, R., Cui, X. B., Wang, J. N., & Chen, S. Y. (2013). CTP Synthase 1, a Smooth Muscle–Sensitive Therapeutic Target for Effective Vascular Repair. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(10), 2336–2344. [Link]

  • Tang, R., Cui, X. B., Wang, J. N., & Chen, S. Y. (2013). CTP synthase 1, a smooth muscle-sensitive therapeutic target for effective vascular repair. PubMed. [Link]

  • Wikipedia. (n.d.). CTP synthetase. Retrieved from [Link]

  • Wadskov-Hansen, S. L., Willemoës, M., Martinussen, J., & Hammer, K. (2020). A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins. Frontiers in Microbiology. [Link]

  • Step Pharma. (2023, April 4). Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies. [Link]

  • Martin, P., et al. (2023). CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma. HemaSphere, 7(4), e869. [Link]

  • Minet, N., et al. (2023). Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation. bioRxiv. [Link]

  • Xu, Y., et al. (2010). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Journal of Chromatographic Science, 48(7), 559–565. [Link]

  • Ueda, T., et al. (1990). A new sensitive method for determination of intracellular 1-beta-D-arabinofuranosylcytosine 5'-triphosphate content in human materials in vivo. Gan To Kagaku Ryoho, 17(8 Pt 2), 1633–1638. [Link]

  • Nimmakayala, R. K., et al. (2022). CTP synthase: the hissing of the cellular serpent. Cell & Bioscience, 12(1), 101. [Link]

  • Minet, N., et al. (2025). CTPS2 regulates CTP synthetase activity by interacting with CTPS1. Life Science Alliance, 8(9), e202502931. [Link]

  • Xu, Y., et al. (2010). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PMC. [Link]

  • Minet, N., et al. (2023). Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation. Life Science Alliance, 6(6), e202302008. [Link]

  • ResearchGate. (n.d.). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Retrieved from [Link]

  • Fourwaves. (n.d.). The Structure of CTP Synthase Filaments - 6th Annual GRASP Symposium. Retrieved from [Link]

  • Taylor & Francis. (n.d.). CTP synthase – Knowledge and References. Retrieved from [Link]

  • Molecular Biology of the Cell (MBoC). (2015). Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis. [Link]

  • BioWorld. (2022, July 28). CTPS1-targeted research takes big Step with start of clinical study. [Link]

  • AACR Journals. (2024, April 5). Abstract LB405: CTP synthase 1 is a synthetic vulnerability in prostate cancer treated with supraphysiological androgen. [Link]

  • Drug Target Review. (2018, November 30). A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. [Link]

  • Parker, A., et al. (2022). SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE. HemaSphere, 6, 1188-1189. [Link]

  • Ostrander, D. B., et al. (1998). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1393(2-3), 244–254. [Link]

  • Aughey, G. N., et al. (2016). Integrative role of CTPS cytoophidia in polyploid tissue growth and nutrient adaptation. Nature Communications, 7, 10599. [Link]

  • Broad Institute. (n.d.). Cell Metabolism and Cancer. Retrieved from [Link]

  • FEBS Letters. (2024). The role of cytidine 5′‐triphosphate synthetase 1 in metabolic rewiring during epithelial‐to‐mesenchymal transition in non‐small‐cell lung cancer. [Link]

  • OAE Publishing Inc. (n.d.). Adipose tissue-derived cytokines, CTRPs as biomarkers and therapeutic targets in metabolism and the cardiovascular system. [Link]

  • Cornell, R. B., & Northwood, I. C. (1995). Functions of the C-terminal domain of CTP: phosphocholine cytidylyltransferase. Effects of C-terminal deletions on enzyme activity, intracellular localization and phosphorylation potential. The Journal of Biological Chemistry, 270(11), 5899–5906. [Link]

  • ResearchGate. (n.d.). Metabolic differences between normal and cancer cells are shown. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Cytidine Triphosphate Disodium Dihydrate

For the conscientious researcher, every aspect of the experimental workflow demands precision and adherence to safety protocols, extending to the final step of waste disposal. This guide provides a comprehensive, technic...

Author: BenchChem Technical Support Team. Date: March 2026

For the conscientious researcher, every aspect of the experimental workflow demands precision and adherence to safety protocols, extending to the final step of waste disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of Cytidine Triphosphate (CTP) disodium dihydrate (CAS No. 36051-68-0, dihydrate CAS No. 81012-87-5). As a fundamental building block in RNA synthesis and various biochemical pathways, CTP is a ubiquitous reagent in the modern laboratory.[1][2][3] While not classified as a hazardous material, its disposal necessitates a systematic approach to ensure laboratory safety, environmental responsibility, and regulatory compliance.

This document moves beyond generic disposal instructions, offering a decision-making framework rooted in the chemical nature of CTP, the scale of the waste, and established best practices for non-hazardous biological materials.

Understanding the Compound: A Foundation for Safe Disposal

Cytidine triphosphate disodium dihydrate is a white, crystalline powder that is highly soluble in water.[1][4][5] According to multiple Safety Data Sheets (SDS), this compound is not considered hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] It is stable under normal conditions, with its primary incompatibilities being strong oxidizing agents.[5][6] Toxicological properties have not been fully investigated, but no known significant effects or critical hazards have been identified for inhalation, ingestion, or skin contact under normal laboratory use.[5][6][7]

This non-hazardous classification is the cornerstone of our disposal strategy. It signifies that the chemical itself does not pose a direct, acute risk to human health or the environment, allowing for disposal methodologies that differ significantly from those for toxic, reactive, flammable, or corrosive substances. However, it is crucial to recognize that as a biological molecule, particularly a precursor to nucleic acids, its disposal should align with guidelines for biological laboratory waste to prevent any potential environmental impact and maintain rigorous laboratory hygiene.

Disposal Decision Workflow

The appropriate disposal procedure for CTP disodium dihydrate depends on its physical state (solid powder or aqueous solution) and the quantity of waste. The following workflow provides a logical path to determining the correct disposal method.

DisposalWorkflow start Identify CTP Waste is_solid Is the waste solid CTP powder? start->is_solid is_large_solid Is the quantity > 5g? is_solid->is_large_solid Yes is_solution Is the waste an aqueous solution? is_solid->is_solution No dispose_solid_small Small Quantity Solid Disposal: Double bag and dispose in non-hazardous solid lab waste. is_large_solid->dispose_solid_small No dispose_solid_large Large Quantity Solid Disposal: Dispose as chemical waste through a licensed contractor. is_large_solid->dispose_solid_large Yes contaminated_labware Contaminated Labware? dispose_solid_small->contaminated_labware dispose_solid_large->contaminated_labware is_large_solution Is the volume > 100mL or concentration > 100mM? is_solution->is_large_solution Yes is_solution->contaminated_labware No decontaminate_solution Decontaminate Solution is_large_solution->decontaminate_solution No dispose_liquid_large Large Volume Liquid Disposal: Dispose as chemical waste through a licensed contractor. is_large_solution->dispose_liquid_large Yes dispose_sewer Dispose down the sanitary sewer with copious amounts of water. decontaminate_solution->dispose_sewer dispose_sewer->contaminated_labware dispose_liquid_large->contaminated_labware decontaminate_labware Decontaminate Labware (Autoclave or Bleach) contaminated_labware->decontaminate_labware Yes end End of Process contaminated_labware->end No dispose_labware Dispose in appropriate waste stream (e.g., regular trash, glass disposal). decontaminate_labware->dispose_labware dispose_labware->end

Caption: Decision workflow for the disposal of CTP disodium dihydrate waste.

Detailed Disposal Protocols

Solid CTP Disodium Dihydrate Waste

For small residual amounts of solid CTP, such as that left in a weighing boat or an empty container (generally less than 5 grams), the following procedure is recommended:

  • Containment: Carefully sweep up the solid powder, minimizing dust formation.[5] Place the collected powder and any contaminated items (e.g., weighing paper) into a primary container, such as a small sealable bag.

  • Double Bagging: Place the primary container into a second, larger sealable bag.

  • Labeling: While not strictly required for non-hazardous waste, it is good practice to label the outer bag as "Non-hazardous laboratory waste" to avoid confusion.

  • Disposal: Dispose of the double-bagged waste in the general, non-hazardous solid laboratory waste stream.

For larger quantities of expired or unwanted solid CTP (greater than 5 grams), it is prudent to handle it as chemical waste:

  • Packaging: Ensure the CTP is in its original, sealed container or a well-sealed, clearly labeled container.

  • Labeling: Label the container as "Non-hazardous chemical waste: Cytidine triphosphate disodium dihydrate".

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[7][8]

Aqueous Solutions of CTP

Aqueous solutions of CTP are common in many experimental protocols. For small volumes (less than 100 mL) of dilute solutions (less than 100 mM), the primary concern is the biological nature of the material. While CTP itself is a single molecule and not a nucleic acid polymer, its disposal should follow the spirit of guidelines for nucleic acid waste to ensure best practices. The NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules mandate the decontamination of such waste before disposal.[1][5]

Decontamination is a critical step to denature the biological molecule, preventing any unforeseen environmental impact.

Two primary methods of decontamination are suitable for CTP solutions:

1. Chemical Decontamination:

  • Procedure: Add fresh household bleach to the CTP solution to a final concentration of 10% (1 part bleach to 9 parts CTP solution).[1]

  • Contact Time: Allow the mixture to sit for at least 30 minutes.[1]

  • Rationale: The active ingredient in bleach, sodium hypochlorite, is a strong oxidizing agent that will effectively degrade the cytidine and triphosphate components.

  • Final Disposal: After the 30-minute contact time, the decontaminated solution can be poured down the sanitary sewer, followed by flushing with a copious amount of water.[1]

2. Autoclaving:

  • Procedure: Collect the CTP solution in a loosely capped, autoclave-safe bottle. Place the bottle in a secondary, leak-proof container. Autoclave using a standard liquid cycle (typically 121°C for at least 30 minutes).[7][9]

  • Rationale: The high temperature and pressure of the autoclave will hydrolyze the triphosphate chain and degrade the nucleoside.

  • Final Disposal: After the autoclaved solution has cooled to room temperature, it can be safely disposed of down the sanitary sewer with ample water.

For larger volumes (greater than 100 mL) or highly concentrated solutions, disposal via a licensed waste contractor is the most responsible approach to avoid overburdening the sanitary sewer system.

Contaminated Laboratory Ware

All labware that has come into contact with CTP, such as pipette tips, microcentrifuge tubes, and glassware, should be decontaminated before disposal.

  • Solid Labware (e.g., pipette tips, tubes): Collect in a biohazard bag and decontaminate by autoclaving.[10] After autoclaving, the bag can be disposed of in the regular laboratory trash.

  • Glassware: Submerge in a 10% bleach solution for at least 30 minutes or decontaminate by autoclaving. After decontamination, the glassware can be washed and reused or disposed of in the appropriate broken glass container.

Summary of Key Disposal Parameters

Waste TypeQuantity/ConcentrationRecommended Disposal MethodRationale
Solid Powder < 5 gramsDouble bag and dispose in non-hazardous solid lab waste.Non-hazardous nature and small quantity pose minimal risk.
Solid Powder > 5 gramsDispose as chemical waste via a licensed contractor.Prudent management of larger chemical quantities.
Aqueous Solution < 100 mL and < 100 mMDecontaminate (10% bleach for 30 min or autoclave) and dispose down the sanitary sewer with copious water.Aligns with best practices for biological waste; decontamination mitigates any potential environmental impact.
Aqueous Solution > 100 mL or > 100 mMDispose as chemical waste via a licensed contractor.Avoids overburdening the sanitary sewer system.
Contaminated Labware N/ADecontaminate (autoclave or 10% bleach) before disposal in the appropriate waste stream.Prevents contamination and adheres to standard biosafety protocols.

Conclusion: A Commitment to Laboratory Excellence

The proper disposal of even non-hazardous reagents like cytidine triphosphate disodium dihydrate is a hallmark of a well-run, safety-conscious laboratory. By understanding the chemical properties of the compound and applying a logical, risk-based disposal framework, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. This commitment to best practices at every stage of the research process, from experimental design to waste disposal, is fundamental to scientific integrity and operational excellence.

References

  • PubChem. (n.d.). Cytidine triphosphate disodium. Retrieved from PubChem website. URL: [Link]

  • Cytiva. (2023, March 10). Cytidine 5'-Triphosphate, Sodium (CTP), 1 g - SAFETY DATA SHEET. Retrieved from Cytiva website. URL: [Link]

  • Cytiva. (n.d.). Cytidine 5'-Triphosphate, 100mM Solution (CTP), 25 umol - SAFETY DATA SHEET. Retrieved from Cytiva website. URL: [Link]

  • Wikipedia. (n.d.). Nucleoside triphosphate. Retrieved from Wikipedia website. URL: [Link]

Sources

Retrosynthesis Analysis

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